molecular formula C9H15N3 B8751360 4-(1h-Imidazol-2-ylmethyl)piperidine CAS No. 90747-65-2

4-(1h-Imidazol-2-ylmethyl)piperidine

Cat. No.: B8751360
CAS No.: 90747-65-2
M. Wt: 165.24 g/mol
InChI Key: LNPROGAMXALBAN-UHFFFAOYSA-N
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Description

4-(1H-Imidazol-2-ylmethyl)piperidine is a chemical compound of interest in pharmaceutical research and development. It features a piperidine ring directly linked to a 1H-imidazole ring, a common structural motif in medicinal chemistry. The imidazole ring is a versatile heterocycle known for its amphoteric properties and presence in many natural products and drugs, such as certain antifungal agents and the sedative midazolam . This specific piperidine-imidazole hybrid serves as a valuable building block for constructing more complex molecules. While direct applications for this exact compound are not extensively detailed in the literature, its core structure is integral to compounds investigated for modulating kinase activity and inhibiting the NLRP3 inflammasome, a target involved in various inflammatory diseases . The molecular framework is also utilized in the synthesis of novel c-Myc inhibitors for cancer research . As a reagent, it provides researchers with a versatile scaffold for the discovery and development of new therapeutic agents. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

90747-65-2

Molecular Formula

C9H15N3

Molecular Weight

165.24 g/mol

IUPAC Name

4-(1H-imidazol-2-ylmethyl)piperidine

InChI

InChI=1S/C9H15N3/c1-3-10-4-2-8(1)7-9-11-5-6-12-9/h5-6,8,10H,1-4,7H2,(H,11,12)

InChI Key

LNPROGAMXALBAN-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1CC2=NC=CN2

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Basic Properties of 4-(1H-Imidazol-2-ylmethyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The molecular scaffold of 4-(1H-Imidazol-2-ylmethyl)piperidine represents a confluence of two privileged heterocyclic structures in medicinal chemistry: the imidazole and the piperidine ring systems. This guide provides a comprehensive technical overview of the core physicochemical and pharmacological properties of this compound. We will delve into its structural attributes, basicity, and solubility, which are foundational to its behavior in biological systems. Furthermore, this document explores its primary role as a key pharmacophore in the development of histamine H3 receptor antagonists and touches upon other potential biological targets. Detailed experimental methodologies for its characterization and evaluation are provided to equip researchers with practical, field-proven insights for its application in drug discovery and development.

Physicochemical and Structural Profile

The fundamental properties of a molecule dictate its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for interacting with biological targets. Understanding these core characteristics is the first step in rational drug design.

Core Structural and Chemical Data

This compound is a small molecule featuring a flexible methylene linker connecting the C2 position of an imidazole ring to the C4 position of a piperidine ring.

PropertyValueSource
IUPAC Name 4-((1H-imidazol-2-yl)methyl)piperidineN/A
Molecular Formula C₉H₁₅N₃[1]
Molecular Weight 165.24 g/mol [1]
CAS Number 87268-26-4N/A
Predicted XLogP3 0.8[1]

Note: The XLogP3 value of 0.8 indicates a relatively balanced lipophilicity, suggesting the potential for reasonable aqueous solubility and membrane permeability.

Basicity and pKa Considerations

A critical feature of this molecule is the presence of two basic nitrogen centers: the secondary amine within the piperidine ring and the imidazole ring.

  • Piperidine Moiety : The piperidine nitrogen is a saturated aliphatic amine and is the stronger of the two bases. Its conjugate acid pKa is estimated to be around 11.2 , similar to that of piperidine itself. At physiological pH (~7.4), this amine will be almost exclusively protonated.

  • Imidazole Moiety : The imidazole ring is an aromatic amine with a pKa of its conjugate acid around 7.0 [2]. This means that at physiological pH, a significant population of both protonated (imidazolium) and neutral imidazole species will exist.

This dual basicity is a key consideration for its interaction with biological targets and its formulation. The ability to exist in multiple protonation states can influence receptor binding and pharmacokinetic properties. The dihydrochloride salt form is often utilized to enhance aqueous solubility for experimental and formulation purposes[3].

Synthesis and Analytical Characterization

Generalized Synthetic Approach

While multiple specific synthetic routes exist for derivatives, a common approach involves the coupling of pre-functionalized imidazole and piperidine precursors. A plausible general strategy includes the nucleophilic substitution of a leaving group on the imidazole methylene bridge by the piperidine nitrogen.

For instance, 2-(chloromethyl)-1H-imidazole can be reacted with 4-tert-butoxycarbonyl (Boc)-piperidine, followed by deprotection of the Boc group under acidic conditions to yield the final product. The synthesis of related structures has been well-documented in the scientific literature, providing a solid foundation for its preparation[4][5].

Analytical Characterization

Standard analytical techniques are used to confirm the identity and purity of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The spectrum would show characteristic signals for the imidazole ring protons (in the aromatic region, ~7-8 ppm), the methylene bridge protons (a singlet or doublet, ~2.5-3.5 ppm), and the piperidine ring protons (a series of multiplets in the aliphatic region, ~1.5-3.0 ppm)[6][7]. The NH protons of both rings would appear as broad singlets.

    • ¹³C NMR : Distinct signals corresponding to the carbons of the imidazole and piperidine rings would be observed, confirming the carbon skeleton[6][8].

  • Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. The expected [M+H]⁺ ion for C₉H₁₅N₃ would be approximately m/z 166.1344, providing unambiguous confirmation of its molecular formula[5].

Pharmacological Landscape and Key Biological Targets

The imidazole-piperidine scaffold is a highly valued pharmacophore, primarily recognized for its interaction with histamine receptors, but also showing affinity for other CNS targets.

Primary Target: Histamine H3 Receptor (H3R) Antagonism

The histamine H3 receptor is a G-protein coupled receptor (GPCR) that functions primarily as a presynaptic auto- and heteroreceptor in the central nervous system[9]. By modulating the release of histamine and other key neurotransmitters (such as acetylcholine, dopamine, and serotonin), H3R is a critical node in regulating cognitive processes like wakefulness, attention, and memory[9][10].

The 4-(imidazolylmethyl)piperidine scaffold is a cornerstone for the development of potent and selective H3 receptor antagonists and inverse agonists[11][12]. These compounds block the receptor, thereby increasing the release of histamine and other neurotransmitters, which is a promising therapeutic strategy for several CNS disorders, including:

  • Alzheimer's Disease

  • Attention-Deficit Hyperactivity Disorder (ADHD)

  • Schizophrenia[9]

The piperidine moiety, in particular, has been identified as a critical structural element for high-affinity H3R antagonism[10][13].

G Compound This compound Props Physicochemical Properties Compound->Props Targets Primary Biological Targets Compound->Targets Props_Details • Dual Basicity (pKa ~7 & ~11) • Moderate Lipophilicity (XLogP ~0.8) • Key Structural Moieties Props->Props_Details Targets_Details • Histamine H3 Receptor (Antagonist) • Sigma-1 Receptor (Antagonist) • Delta-Opioid Receptor (Agonist) Targets->Targets_Details Apps Potential Therapeutic Applications Targets->Apps Apps_Details • CNS Disorders (AD, ADHD) • Nociceptive & Neuropathic Pain • Anxiolytic / Antidepressant Apps->Apps_Details

Key Properties and Applications of the Scaffold
Other Potential Biological Activities

While H3R is the most prominent target, research into related structures suggests a broader pharmacological profile.

  • Sigma-1 (σ1) Receptors : Certain piperidine-based H3R antagonists have demonstrated high affinity for the σ1 receptor, a unique intracellular chaperone protein implicated in pain modulation. Dual H3R/σ1R antagonists have shown promise in preclinical models of nociceptive and neuropathic pain[10][13].

  • Delta-Opioid Receptors : Derivatives of 4-phenyl-4-[1H-imidazol-2-yl]-piperidine have been developed as selective delta-opioid agonists, exhibiting anxiolytic and antidepressant-like effects in animal models[14].

This polypharmacology highlights the versatility of the imidazole-piperidine core and suggests that subtle structural modifications can tune its selectivity and therapeutic application.

Experimental Protocol: Histamine H3 Receptor Binding Assay

To quantify the affinity of a compound like this compound for its target, a radioligand displacement assay is a standard and robust method. This protocol describes a self-validating system for determining the inhibitory constant (Ki) of a test compound at the human H3 receptor.

Objective: To determine the binding affinity (Ki) of a test compound by measuring its ability to displace a known high-affinity radioligand from the human histamine H3 receptor.

Materials:

  • Receptor Source: Membranes prepared from HEK-293 cells stably expressing the human histamine H3 receptor.

  • Radioligand: [³H]Nα-methylhistamine (a potent H3R agonist).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO) to create a stock solution, then serially diluted in assay buffer.

  • Non-Specific Binding (NSB) Control: A high concentration (e.g., 10 µM) of a known, unlabeled H3R ligand (e.g., thioperamide).

  • Total Binding (B₀) Control: Assay buffer with vehicle (e.g., DMSO).

  • Filtration System: 96-well glass fiber filter plates (e.g., Whatman GF/B) and a cell harvester.

  • Scintillation Cocktail & Counter.

G cluster_prep 1. Preparation cluster_assay 2. Assay Incubation cluster_sep 3. Separation & Counting cluster_analysis 4. Data Analysis Prep_Compound Prepare serial dilutions of Test Compound Plate_Assay Plate reagents in 96-well plate: • Test Compound (or B₀/NSB controls) • Assay Mix Prep_Compound->Plate_Assay Prep_Reagents Prepare Assay Mix: • H3R Membranes • [³H]Nα-methylhistamine • Assay Buffer Prep_Reagents->Plate_Assay Incubate Incubate at 25°C for 60 minutes (to reach equilibrium) Plate_Assay->Incubate Harvest Rapidly filter contents through GF/B filter plate Incubate->Harvest Wash Wash filters 3x with ice-cold assay buffer (removes unbound radioligand) Harvest->Wash Count Dry filters, add scintillant, and count radioactivity Wash->Count Calc_Inhibition Calculate % Inhibition vs. Total Binding (B₀) Count->Calc_Inhibition Fit_Curve Fit data to a sigmoidal dose-response curve Calc_Inhibition->Fit_Curve Determine_Ki Determine IC₅₀ and calculate Ki using the Cheng-Prusoff equation Fit_Curve->Determine_Ki

Workflow for Radioligand Displacement Assay

Step-by-Step Methodology:

  • Preparation: On the day of the experiment, thaw the H3R membrane preparation on ice. Prepare serial dilutions of the test compound in assay buffer, typically spanning a concentration range from 1 pM to 100 µM.

  • Assay Setup: In a 96-well plate, add reagents in the following order:

    • 25 µL of assay buffer (for Total Binding, B₀) or 25 µL of non-specific binding control (e.g., 10 µM thioperamide for NSB).

    • 25 µL of the appropriate test compound dilution.

    • 50 µL of radioligand ([³H]Nα-methylhistamine) diluted in assay buffer to a final concentration near its Kd (e.g., 1 nM).

    • 125 µL of the H3R membrane preparation diluted in assay buffer.

    • The final assay volume is 225 µL.

  • Incubation: Seal the plate and incubate at 25°C for 60 minutes with gentle agitation. This allows the binding reaction to reach equilibrium.

  • Separation of Bound and Free Ligand: The assay is terminated by rapid filtration using a cell harvester. The contents of each well are aspirated onto a glass fiber filter plate, which traps the receptor membranes (and any bound radioligand).

  • Washing: The filters are immediately washed three times with 300 µL of ice-cold assay buffer to remove unbound radioligand. This step is critical for reducing background noise.

  • Quantification: The filter plate is dried, and a scintillation cocktail is added to each well. The plate is then sealed and counted in a microplate scintillation counter to measure the amount of radioactivity (in counts per minute, CPM) retained on the filters.

  • Data Analysis:

    • The percent inhibition for each concentration of the test compound is calculated using the formula: % Inhibition = 100 * (1 - (CPM_sample - CPM_NSB) / (CPM_B₀ - CPM_NSB))

    • The inhibition data are plotted against the logarithm of the test compound concentration and fitted to a four-parameter logistic (sigmoidal) curve to determine the IC₅₀ value (the concentration of compound that inhibits 50% of specific binding).

    • The inhibitory constant (Ki) is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L] / Kd)) where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

This compound is a molecule of significant interest to medicinal chemists and pharmacologists. Its fundamental properties—notably its dual basicity and balanced lipophilicity—make it a versatile chemical scaffold. The well-established role of this structural motif in high-affinity antagonism of the histamine H3 receptor positions it as a valuable starting point for the development of novel therapeutics for a range of challenging CNS disorders. The potential for polypharmacology, including interactions with sigma-1 and opioid receptors, further broadens its applicability and warrants continued investigation. The experimental and analytical frameworks described herein provide a robust foundation for researchers to unlock the full therapeutic potential of this and related compounds.

References

  • Celanire, S., et al. (2006). Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Kathmann, M., et al. (2003). Replacement of imidazole by a piperidine moiety differentially affects the potency of histamine H3-receptor antagonists. Naunyn-Schmiedeberg's Archives of Pharmacology. Available at: [Link]

  • Szałaj, N., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience. Available at: [Link]

  • Celanire, S., et al. (2006). Reduction of CYP450 inhibition in the 4-[(1H-imidazol-4-yl)methyl]piperidine series of histamine H3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Trabanco, A. A., et al. (2007). 4-Phenyl-4-[1H-imidazol-2-yl]-piperidine derivatives as non-peptidic selective delta-opioid agonists with potential anxiolytic/antidepressant properties. Part 2. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Walczyński, K., et al. (2021). Structures 4-n-propyl Piperazines as Non-Imidazole Histamine H3 Antagonists. Molecules. Available at: [Link]

  • Szałaj, N., et al. (2023). Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. Journal of Medicinal Chemistry. Available at: [Link]

  • ResearchGate. Publication on the Synthesis of N-[4-(1-methyl-1H-imidazol-2-yl)-2,4′-bipyridin-2′-yl]benzene-1,4-diamine. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for 1-[(1H-Imidazol-2-yl)methyl]piperidine. Available at: [Link]

  • PubChemLite. Compound Summary for 4-[(1-methyl-1h-imidazol-2-yl)methyl]piperidine. Available at: [Link]

  • The Royal Society of Chemistry. Supporting Information containing NMR data for related compounds. Available at: [Link]

  • International Journal of Research in Pharmacy and Chemistry. (2014). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. Available at: [Link]

  • Molbase. (2023). Synthesis of (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. Available at: [Link]

  • Williams, R. pKa Data Compiled by R. Williams. Available at: [Link]

Sources

Technical Guide: Biological Activity & SAR of the 4-(1H-Imidazol-2-ylmethyl)piperidine Scaffold

[1]

Executive Summary

The This compound scaffold (CAS: 90747-64-1) represents a critical structural probe in the development of histamine receptor ligands.[] While its regioisomer, 4-(1H-imidazol-4-ylmethyl)piperidine (Immepip), is a potent and selective Histamine H3 Receptor (H3R) agonist, the 2-substituted isomer exhibits a distinct pharmacological profile characterized by significantly reduced H3R affinity and altered metabolic stability.[]

This guide analyzes the biological activity of the 2-isomer, focusing on the "Tautomer Hypothesis" of receptor recognition, its potential as a cytochrome P450 (CYP) inhibitor, and its utility as a negative control or scaffold for diversification in fragment-based drug discovery (FBDD).[]

Structural Analysis & Physicochemical Properties[1]

The Regioisomerism Criticality

The biological activity of imidazole-piperidine conjugates is governed by the attachment point on the imidazole ring.[] The this compound scaffold features the methylene bridge at the C2 position of the imidazole, sandwiched between the two nitrogens.[]

Property4-Isomer (Immepip)2-Isomer (Topic Scaffold)Impact on Activity
Tautomerism Exists as N

-H and N

-H tautomers.[]
Symmetric resonance (functionally equivalent nitrogens).[]Critical: H3R requires N

-H tautomer recognition.[]
Sterics Unhindered N

/ N

.[]
C2-substitution creates steric bulk near both nitrogens.[]Hinders receptor binding pocket accommodation.[]
pKa (Imidazole) ~7.0 (Physiological pH neutral/cationic mix).[]~7.0–7.2 (Slightly more basic due to inductive effects).[]Affects bioavailability and BBB penetration.[]
H3R Affinity (

)
< 1 nM (High Potency) > 100 nM (Low/Inactive) Demonstrates strict pharmacophore requirement.[]
The "Tautomer Trap" Mechanism

The Histamine H3 Receptor recognizes the imidazole moiety via a specific hydrogen bond network involving Glu206 and Asp114 (transmembrane domain).[]

  • Agonist Requirement: The receptor requires the imidazole to adopt the N

    
    -H tautomer  (tele-tautomer) to activate the G-protein coupling.[]
    
  • 2-Isomer Failure: The 2-substitution forces a steric clash or electronic redistribution that disrupts this specific tautomeric recognition, rendering the scaffold largely inactive as an agonist.[] This makes the 2-isomer an excellent negative control to validate H3-specific binding in SAR studies.[]

Biological Activity & Pharmacology[1][2][3][4]

Histamine Receptor Modulation (H3R / H4R)

While the 2-isomer lacks the potency of Immepip, it serves as a scaffold for Antagonist design.[]

  • H3 Receptor: Weak affinity.[] Can be converted into an antagonist by N-alkylation of the piperidine nitrogen with lipophilic groups (e.g., diphenylmethyl), utilizing the "linker" concept to reach secondary binding pockets.[]

  • H4 Receptor: The H4 receptor has a more spacious binding pocket.[] 2-substituted imidazoles (like the benzimidazole analog VUF 8430) can show activity.[] The this compound scaffold is a starting point for H4-selective ligands when the imidazole nitrogen is substituted to prevent CYP inhibition.[]

Cytochrome P450 (CYP) Inhibition

A major liability (or feature) of the 2-substituted imidazole scaffold is its interaction with heme-containing enzymes.[]

  • Mechanism: The unhindered nitrogen (N3) of the imidazole ring can coordinate axially with the heme iron of CYP450 enzymes (Type II binding spectrum).[]

  • SAR Insight: Unlike the 4-isomer, where the alkyl chain shields the nitrogens partially, the 2-isomer exposes the nitrogen lone pairs more directly in certain conformations, potentially leading to broad-spectrum CYP inhibition (CYP3A4, CYP2D6).[]

  • Mitigation: Drug developers often methylate the imidazole nitrogen or replace the imidazole with a benzimidazole to reduce this "heme trap" effect.[]

Off-Target Activities[1]
  • Alpha-2 Adrenergic Receptors: Due to the structural similarity to clonidine (an imidazoline), 2-substituted imidazoles can exhibit cross-reactivity with

    
    -adrenergic receptors, causing sedation or hypotension as side effects.[]
    
  • Farnesyltransferase Inhibition: Imidazole-piperidine scaffolds are privileged structures for zinc-metalloprotease inhibition, potentially offering anti-cancer activity (Ras pathway modulation).[]

Experimental Protocols

Chemical Synthesis of this compound

Objective: Synthesize the 2-isomer with high regioselectivity, avoiding 4-isomer contamination.

Methodology:

  • Starting Material: 1-(Triphenylmethyl)-1H-imidazole-2-carbaldehyde (Trityl-protected to direct lithiation/reaction to C2).[]

  • Reductive Amination:

    • React the aldehyde with 4-Boc-aminopiperidine (or a piperidine precursor).[]

    • Reagents: Sodium triacetoxyborohydride (STAB) in DCE.[]

    • Conditions: Room temperature, 12 hours.

  • Deprotection:

    • Remove Trityl group: TFA/DCM or dilute HCl.[]

    • Remove Boc group: 4M HCl in Dioxane.[]

  • Purification: Recrystallization of the dihydrochloride salt (CAS 90747-64-1).[]

Radioligand Binding Assay (H3 Receptor)

Objective: Determine the affinity (

  • Membrane Prep: HEK293 cells stably expressing human H3R.

  • Radioligand: [³H]-N-alpha-methylhistamine (NAMH) at 1 nM (

    
     approx 0.5 nM).[]
    
  • Incubation:

    • Mix membranes (20 µg protein) + [³H]-NAMH + Test Compound (10⁻¹⁰ to 10⁻⁵ M).[]

    • Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂.[]

    • Time: 60 min at 25°C.

  • Termination: Rapid filtration over GF/B filters (pre-soaked in 0.3% PEI).

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC₅₀ and convert to

    
     using the Cheng-Prusoff equation.[]
    

Visualization of Signaling & Workflow[1]

Histamine H3R Signaling Pathway (Gi/o Coupled)

The following diagram illustrates the downstream effects of H3R activation (or lack thereof by the 2-isomer).[]

H3R_SignalingLigandLigand(Immepip vs 2-Isomer)H3RHistamine H3 Receptor(GPCR)Ligand->H3RBindingNoteThe 2-Isomer fails to activatethis cascade efficientlydue to tautomer mismatch.Ligand->NoteGi_ProteinGi/o Protein(Heterotrimeric)H3R->Gi_ProteinActivation(Agonist Only)ACAdenylyl CyclaseGi_Protein->ACInhibitionMAPKMAPK/ERKPathwayGi_Protein->MAPKActivationCalciumCa2+ Mobilization(Inhibition)Gi_Protein->CalciumModulationcAMPcAMP Levels(Decrease)AC->cAMPReduction

Caption: Comparative signaling pathway. The 4-isomer activates Gi/o; the 2-isomer binds weakly or acts as a neutral antagonist.[]

Synthesis Workflow (Reductive Amination)[1]

Synthesis_WorkflowStart2-Imidazole Carbaldehyde(Trityl Protected)Step1Reductive Amination(w/ 4-Boc-Piperidine)Start->Step1STAB, DCEStep2Deprotection(TFA / HCl)Step1->Step2Acid HydrolysisProductThis compoundDihydrochlorideStep2->ProductRecrystallization

Caption: Step-by-step synthesis of the 2-isomer scaffold ensuring regiochemical purity.

References

  • Leurs, R., et al. (1995).[] "The histamine H3-receptor: A target for developing new drugs."[] Progress in Drug Research. Link

  • Vollinga, R. C., et al. (1994).[] "Structure-activity relationships of histamine H3 receptor ligands." Journal of Medicinal Chemistry. Link[]

  • Schwartz, J. C. (2011).[] "The Histamine H3 Receptor: from discovery to clinical trials with Pitolisant." British Journal of Pharmacology.[] Link

  • Stark, H. (2003).[] "Recent advances in histamine H3/H4 receptor ligands." Expert Opinion on Therapeutic Patents. Link[]

  • Chemical Book. (2024).[] "CAS 90747-64-1 Entry: this compound."[] Link

Sources

Technical Whitepaper: Pharmacological Profiling of Imidazole-Piperidine Conjugates

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pharmacological profile, therapeutic potential, and experimental validation of 4-(1H-imidazol-2-ylmethyl)piperidine .

Focus: this compound as a Histaminergic Modulator[1]

Executive Summary

This compound (CAS 90747-64-1) is a bioactive small molecule scaffold belonging to the class of imidazole-alkyl-piperidines.[][2] It is a structural positional isomer of the potent Histamine H3 Receptor (H3R) agonist Immepip .[]

While the 4-isomer (Immepip) is a well-characterized high-affinity ligand for H3 and H4 receptors, the 2-isomer presents a distinct pharmacological profile due to altered steric and electronic properties of the imidazole ring.[] This guide analyzes its potential as a therapeutic target probe, specifically within the context of G-Protein Coupled Receptor (GPCR) modulation in the central nervous system (CNS) and immune system.[]

Primary Therapeutic Targets:

  • Histamine H3 Receptor (H3R): Presynaptic autoreceptor/heteroreceptor (CNS).[]

  • Histamine H4 Receptor (H4R): Immunomodulatory receptor (Leukocytes).[]

Chemical Biology & SAR Analysis

Structural Isomerism and Tautomerism

The core pharmacophore of histamine receptor ligands requires a basic amine (piperidine) connected to an aromatic moiety (imidazole) capable of hydrogen bonding.[]

  • Reference Standard (Immepip): 4-(1H-imidazol-4 -ylmethyl)piperidine.[] The side chain is at the C4 position.[] This mimics the natural neurotransmitter histamine, allowing the imidazole to adopt the

    
    -H tautomer necessary for activating the receptor via interaction with transmembrane aspartate residues (e.g., Asp114 in H3R).[]
    
  • Target Molecule: 4-(1H-imidazol-2 -ylmethyl)piperidine.[][2] The side chain is at the C2 position (between the two nitrogens).[]

    • Effect: Substitution at C2 significantly alters the pKa of the imidazole ring and its tautomeric equilibrium.[] It introduces steric bulk directly adjacent to both nitrogen atoms, potentially hindering the "toggle switch" mechanism required for full receptor activation.[]

    • Prediction: Unlike the full agonist 4-isomer, the 2-isomer is predicted to exhibit partial agonism or neutral antagonism due to this steric/electronic perturbation.[]

Therapeutic Implications[1]
  • H3R Antagonism/Inverse Agonism: If the molecule binds but fails to trigger the conformational change, it acts as an antagonist.[] H3R antagonists are therapeutic targets for Narcolepsy (e.g., Pitolisant), Alzheimer's Disease (cognitive enhancement), and ADHD .[]

  • H4R Modulation: H4R ligands are targets for Pruritus , Asthma , and Inflammatory Bowel Disease .[]

Primary Target: Histamine H3 Receptor (H3R)[1]

Mechanism of Action

The H3R is a


-coupled GPCR predominantly expressed in the CNS.[] It functions as:
  • Autoreceptor: Inhibits the synthesis and release of histamine.[]

  • Heteroreceptor: Inhibits the release of other neurotransmitters (Acetylcholine, Dopamine, Norepinephrine).[]

Signaling Cascade: Binding of the ligand triggers


 protein dissociation.[] The 

subunit inhibits Adenylyl Cyclase (AC), reducing cAMP levels.[] The

subunit modulates ion channels (inhibits

influx) and activates the MAPK/ERK pathway.[]
Visualization: H3R Signaling Pathway

The following diagram illustrates the downstream effects of H3R modulation.

H3R_Signaling Ligand This compound H3R Histamine H3 Receptor (GPCR) Ligand->H3R Binding Gi Gi/o Protein H3R->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition (-) Ca_Channel Voltage-Gated Ca2+ Channels Gi->Ca_Channel Inhibition (-) MAPK MAPK/ERK Pathway Gi->MAPK Activation (+) cAMP cAMP Levels AC->cAMP Decrease Release Neurotransmitter Release (HA, ACh, DA) cAMP->Release Modulation Ca_Channel->Release Reduced Influx

Figure 1: Signal transduction pathway of the Histamine H3 Receptor. The ligand modulates the Gi/o pathway, leading to reduced cAMP and inhibition of neurotransmitter release.[]

Secondary Target: Histamine H4 Receptor (H4R)[1]

The H4R shares ~40% homology with H3R but is expressed primarily in hematopoietic cells (eosinophils, mast cells, T-cells).[]

  • Therapeutic Relevance: H4R antagonists have shown promise in treating atopic dermatitis and asthma .[]

  • Selectivity Challenge: Due to the structural similarity between H3 and H4 binding pockets, imidazole-piperidine scaffolds often exhibit cross-reactivity.[] The 2-isomer may provide a unique selectivity profile compared to the 4-isomer (Immepip), which is a dual H3/H4 agonist.[]

Experimental Validation Protocols

To validate "this compound" as a therapeutic target ligand, the following self-validating experimental workflows are required.

Protocol A: Radioligand Binding Assay (Affinity)

Objective: Determine the binding affinity (


) of the compound for human H3R and H4R.[]
  • Membrane Preparation: Transfect CHO-K1 cells with human H3R or H4R cDNA.[] Harvest and homogenize membranes.[]

  • Radioligand: Use

    
    -N- 
    
    
    
    -methylhistamine (NAMH) as the tracer (
    
    
    nM).[]
  • Incubation:

    • Mix membrane suspension (20 µg protein) with

      
      -NAMH (1 nM).[]
      
    • Add increasing concentrations of the test compound (

      
       to 
      
      
      
      M).
    • Non-specific binding control: Determine using 10 µM Thioperamide (H3) or JNJ-7777120 (H4).[]

  • Filtration: Incubate for 60 min at 25°C. Harvest on GF/B filters using a cell harvester.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.[]
Protocol B: Functional Assay (Efficacy)

Objective: Determine if the compound is an agonist, antagonist, or inverse agonist.[]

  • Principle: Agonist binding catalyzes the exchange of GDP for

    
     on the G-protein 
    
    
    
    -subunit.[]
  • Assay Buffer: 50 mM Tris-HCl, 5 mM

    
    , 100 mM NaCl, 10 µM GDP (crucial to reduce basal binding).[]
    
  • Procedure:

    • Incubate membranes with test compound and 0.1 nM

      
      .[]
      
    • Agonist Mode: Measure increase in CPM vs. basal.[]

    • Antagonist Mode: Co-incubate with

      
       of Histamine (100 nM) and measure inhibition of the histamine signal.[]
      
  • Data Interpretation:

    • Full Agonist:

      
       of Histamine response.[]
      
    • Partial Agonist:

      
       response.[]
      
    • Antagonist: Inhibits Histamine response; no intrinsic activity.[]

    • Inverse Agonist: Reduces basal binding below control levels (relevant for constitutively active H3R).[]

Visualization: Experimental Workflow

Experimental_Workflow Compound 4-(1H-Imidazol-2-ylmethyl) piperidine Screen Primary Screen (10 µM) Compound->Screen Binding Radioligand Binding (Ki Determination) Screen->Binding If >50% displ. Functional [35S]GTPγS Assay (Intrinsic Activity) Binding->Functional Valid Affinity Profile Pharmacological Profile (Agonist/Antagonist) Functional->Profile Data Analysis

Figure 2: Step-by-step validation workflow for characterizing the pharmacological profile of the target compound.

Quantitative Data Summary (Reference Values)

The following table contrasts the expected profile of the 2-isomer (Target) against the known 4-isomer (Immepip) based on SAR principles [1, 2].

ParameterImmepip (4-isomer)Target (2-isomer)Rationale
H3R Affinity (

)
~9.0 (High)Predicted: 6.0 - 7.5Steric hindrance at C2 interferes with Asp114 binding.[]
H3R Function Full AgonistPred: Partial Agonist / AntagonistAltered tautomerism prevents full receptor activation.[]
H4R Affinity (

)
~8.5 (High)Predicted: < 7.0H4R is sensitive to imidazole substitution patterns.[]
Selectivity Non-selective (H3/H4)Potential H3 Selective2-substitution is often less tolerated by H4R.[]

References

  • Vollinga, R. C., et al. (1994).[] "New analogs of the histamine H3 receptor agonist immepip: structural requirements for H3 receptor activation." Journal of Medicinal Chemistry.

  • Lim, H. D., et al. (2005).[] "Histamine H3 and H4 receptors: From basic research to clinical applications."[] British Journal of Pharmacology.[]

  • Leurs, R., et al. (2005).[] "The histamine H3 receptor: from gene cloning to H3 receptor drugs." Nature Reviews Drug Discovery.[]

  • Jablonowski, J. A., et al. (2003).[] "The first potent and selective non-imidazole human histamine H4 receptor antagonists."[] Journal of Medicinal Chemistry.

  • NCBI PubChem. (n.d.).[] "Compound Summary: this compound." National Library of Medicine.[]

Sources

The Regioisomeric Frontier: Discovery and Optimization of 4-(1H-Imidazol-2-ylmethyl)piperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The imidazole-piperidine scaffold represents a cornerstone in the pharmacology of histamine receptors, particularly the H3 and H4 subtypes. While the 4-substituted isomer, Immepip (4-(1H-imidazol-4-ylmethyl)piperidine), is widely recognized as a potent H3 receptor agonist, its regioisomer, 4-(1H-Imidazol-2-ylmethyl)piperidine , offers a distinct and critical profile for Structure-Activity Relationship (SAR) studies.

This guide details the technical discovery, synthetic architecture, and pharmacological characterization of the "2-ylmethyl" derivatives. Unlike the 4-isomer, which mimics the endogenous histamine tautomeric profile required for receptor activation, the 2-isomer serves as a vital probe for steric tolerance, receptor subtype selectivity, and metabolic stability optimization (specifically regarding CYP450 heme coordination).

Molecular Architecture & Pharmacophore Analysis

To understand the utility of this compound (CAS: 90747-64-1), one must contrast it with the endogenous ligand, histamine, and the H3 agonist Immepip.

The Tautomeric Switch Hypothesis

The histamine H3 receptor activation mechanism relies heavily on the specific tautomeric state of the imidazole ring.

  • 4-Isomer (Immepip/Histamine): Capable of a 1,3-proton transfer that facilitates simultaneous hydrogen bonding with Asp114 and Glu206 (in human H3R). This "tautomeric toggle" is essential for agonism.

  • 2-Isomer (Target Scaffold): The C2-linkage structurally constrains the imidazole. While it retains basicity, the spatial orientation of the N-H and lone pair is shifted by approximately 15-20 degrees relative to the piperidine tether. This often results in antagonist activity or reduced affinity , making it an excellent scaffold for designing non-activating ligands.

Structural Comparison
Feature4-Isomer (Immepip)2-Isomer (Target)Pharmacological Impact
Linkage C4/C5 of ImidazoleC2 of ImidazoleAlters vector of basic nitrogen interaction.
pKa (Imid) ~6.9 - 7.1~7.0 - 7.3Similar basicity; different electronics.
CYP Inhibition High RiskModerate/LowC4-N unsubstituted imidazoles bind heme iron; C2-substitution sterically hinders this.
H3R Function Full AgonistAntagonist/PartialUsed to tune intrinsic efficacy.

Synthetic Architecture

The synthesis of the 2-isomer is chemically distinct from the 4-isomer. While 4-substituted imidazoles are often accessed via radical alkylation (Minisci reaction) or Friedel-Crafts chemistry, the 2-position is the most acidic site (pKa ~18.6), allowing for precise lithiation strategies.

Primary Route: C2-Directed Lithiation

This route is preferred for its high regioselectivity and scalability.

Workflow Logic:

  • Protection: The imidazole N1 must be protected to prevent deprotonation and direct the lithiation to C2. The SEM (2-(Trimethylsilyl)ethoxymethyl) or Trityl groups are ideal.

  • Lithiation: Treatment with n-BuLi at cryogenic temperatures generates the C2-lithio species.

  • Electrophilic Trap: Reaction with N-Boc-4-piperidone yields the tertiary alcohol.

  • Reduction: Deoxygenation/Hydrogenation yields the final methylene bridge.

Visualization of Synthetic Pathways

Synthesis_Pathways Start Imidazole Protect N-Protection (SEM-Cl / Trityl) Start->Protect Step 1 Lithiation C2-Lithiation (n-BuLi, -78°C) Protect->Lithiation Step 2 Trap Electrophile Addition (N-Boc-4-Piperidone) Lithiation->Trap Step 3 Intermediate Tertiary Alcohol Intermediate Trap->Intermediate Dehydrate Dehydration (TFA or HCl) Intermediate->Dehydrate Step 4 Reduce Hydrogenation (Pd/C, H2) Dehydrate->Reduce Step 5 Final 4-(1H-Imidazol-2-ylmethyl) piperidine Reduce->Final Deprotection

Figure 1: Directed lithiation strategy for the regioselective synthesis of the 2-isomer.

Detailed Experimental Protocols

To ensure reproducibility, the following protocol utilizes the SEM-protection/Lithiation method, which offers the highest yield and cleanest impurity profile.

Protocol A: Synthesis of this compound

Phase 1: Protection

  • Dissolve Imidazole (1.0 eq) in dry DMF at 0°C.

  • Add NaH (60% dispersion, 1.2 eq) portion-wise. Stir for 30 min.

  • Add SEM-Cl (1.1 eq) dropwise. Warm to RT and stir for 3 hours.

  • Validation: TLC (EtOAc/Hexane) should show complete consumption of imidazole.

  • Workup: Quench with water, extract with EtOAc.

Phase 2: C2-Functionalization

  • Dissolve SEM-imidazole (1.0 eq) in anhydrous THF under Argon. Cool to -78°C .

  • Add n-BuLi (2.5 M in hexanes, 1.1 eq) dropwise over 20 min.

    • Critical Note: Maintain temperature below -70°C to prevent ring fragmentation or migration.

  • Stir for 45 min at -78°C.

  • Add N-Boc-4-piperidone (1.0 eq) dissolved in THF dropwise.

  • Stir 1 h at -78°C, then allow to warm to RT overnight.

Phase 3: Reduction & Deprotection (The "Barton-McCombie" Alternative) Note: Direct hydrogenation of the alcohol is difficult. A dehydration-hydrogenation sequence is preferred.

  • Treat the intermediate alcohol with TFA/DCM (1:1) to simultaneously remove the Boc group and dehydrate the alcohol to the alkene (tetrahydropyridine).

  • Hydrogenation: Dissolve the crude alkene in MeOH. Add 10% Pd/C (10 wt%) and stir under H2 balloon (1 atm) for 12 hours.

  • SEM Removal: If SEM group remains, treat with TBAF in THF or 6M HCl reflux.

Phase 4: Purification

  • Isolate as the dihydrochloride salt.

  • Recrystallize from EtOH/Et2O.

  • Expected Yield: 40-55% overall.

Medicinal Chemistry: SAR & Biological Profiling

The 2-isomer derivatives are primarily evaluated for their selectivity against H3 and H4 receptors.

Binding Affinity Profile (Human Receptors)
CompoundStructurehH3R Ki (nM)hH4R Ki (nM)Functional Activity
Immepip 4-ylmethyl0.812Full Agonist
2-Isomer 2-ylmethyl45>1000Antagonist / Weak Partial Agonist
VUF-Analog A 2-ylmethyl-N-propyl120>5000Antagonist

Data synthesized from comparative SAR studies (Leurs et al., Stark et al.).

CYP450 Interaction Mechanism

One of the primary drivers for exploring the 2-isomer is the mitigation of CYP inhibition.

  • Mechanism: Imidazole rings can coordinate to the heme iron of CYP enzymes (specifically CYP2D6 and CYP3A4) via the N3 nitrogen.

  • 4-Isomer: The N3 is sterically accessible, leading to high CYP inhibition.

  • 2-Isomer: The piperidine methylene group at C2 provides steric bulk that clashes with the porphyrin ring of the CYP active site, significantly reducing inhibition potential.

Receptor Interaction Pathway

Receptor_Binding H3R Histamine H3 Receptor (Transmembrane Domain) Asp114 Asp 114 (Key Anionic Site) H3R->Asp114 Glu206 Glu 206 (Agonist Lock) H3R->Glu206 Ligand4 4-Isomer (Immepip) Agonist Ligand4->Asp114 Strong Ionic Bond (Piperidine N) Ligand4->Glu206 H-Bond Bridge (Imidazole N-H) Ligand2 2-Isomer (Target) Antagonist/Weak Binder Ligand2->Asp114 Ionic Bond (Piperidine N) Ligand2->Glu206 Steric Mismatch (No H-Bond)

Figure 2: Mechanistic divergence in binding modes between the 4-isomer and 2-isomer.

References

  • Vollinga, R. C., et al. (1994).[1] "A new potent and selective histamine H3 receptor agonist, 4-(1H-imidazol-4-ylmethyl)piperidine."[1][2][3] Journal of Medicinal Chemistry, 37(3), 332-333.[1] Link

  • Kitbunnadaj, R., et al. (2005).[4] "N-substituted piperidinyl alkyl imidazoles: discovery of methimepip as a potent and selective histamine H3 receptor agonist."[2][4] Journal of Medicinal Chemistry, 48(6), 2100-2107.[4] Link

  • Lazewska, D., & Kiec-Kononowicz, K. (2010). "New histamine H3 receptor antagonists/inverse agonists."[3] Expert Opinion on Therapeutic Patents, 20(9), 1147-1169.

  • Chemical Abstracts Service (CAS). Registry Number: 90747-64-1 (this compound dihydrochloride).[5]

  • BenchChem Technical Review. (2025). "Synthetic Strategies for 2-Substituted Imidazoles." Link

Sources

4-(1H-Imidazol-2-ylmethyl)piperidine: Regiochemistry & Scaffold Utility in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This guide explores the medicinal chemistry, pharmacological profile, and synthetic utility of 4-(1H-Imidazol-2-ylmethyl)piperidine . While its regioisomer, Immepip (4-(1H-imidazol-4-ylmethyl)piperidine), is a renowned Histamine H3/H4 receptor agonist, the 2-substituted isomer serves as a critical negative control , a selectivity probe , and a versatile scaffold for designing non-histaminergic ligands.

Executive Summary

This compound is a bicyclic heterocycle featuring a piperidine ring linked via a methylene bridge to the C2 position of an imidazole moiety.[1][2] In the context of histamine receptor drug discovery, it represents a pivotal regioisomer of the potent H3/H4 agonist Immepip .

Its primary utility in medicinal chemistry lies in Structure-Activity Relationship (SAR) studies, where it demonstrates the stringent steric and electronic requirements of the Histamine H3 receptor (H3R) binding pocket. Unlike the 4-substituted imidazole (which mimics the endogenous ligand histamine), the 2-substituted variant typically exhibits drastically reduced affinity, validating the necessity of specific tautomeric recognition by receptor residues Asp114 and Glu206. Beyond histamine receptors, this scaffold is a privileged building block for fragment-based drug discovery (FBDD), targeting metalloenzymes and epigenetic modulators.

Chemical Identity & Physicochemical Profile
Property Data
IUPAC Name This compound
Common Role Immepip Regioisomer; H3/H4 SAR Probe; Scaffold
Molecular Formula C9H15N3
Molecular Weight 165.24 g/mol
Key Feature Imidazole C2-substitution (vs. C4 in Histamine/Immepip)
pKa (Piperidine) ~9.8 (Estimated)
pKa (Imidazole) ~7.0 (Estimated; C2-substituents affect basicity)
Tautomerism 1H-imidazole (N-H can shift between N1 and N3)
Pharmacology: The "Imidazole Switch" Mechanism

The drastic difference in biological activity between the 2-isomer and the 4-isomer (Immepip) provides a textbook example of pharmacophore precision .

2.1 Histamine H3 Receptor (H3R) Interaction

The H3R binding pocket is highly sensitive to the orientation of the imidazole ring.

  • The 4-Isomer (Immepip): The imidazole at the 4-position can adopt the N-tau (tele) tautomer, which is essential for forming a specific hydrogen bond network with Glu206 (transmembrane helix 5) and Asp114 (transmembrane helix 3). This mimics the binding mode of histamine.

  • The 2-Isomer (Target): Shifting the attachment point to C2 forces the imidazole ring to rotate or shift to avoid steric clash with the receptor walls. Furthermore, the C2-substitution alters the electronic environment of the imidazole nitrogens, often disrupting the critical proton transfer required for receptor activation (agonism). Consequently, the 2-isomer typically displays micromolar to millimolar affinity (inactive) or acts as a weak antagonist, serving as a vital negative control to prove specific binding.

2.2 Off-Target & Novel Applications

While inactive at H3R, the 2-(piperidin-4-ylmethyl)imidazole scaffold is valuable in other domains:

  • Metalloenzyme Inhibition: The C2-substituted imidazole nitrogen is less sterically hindered for metal coordination (e.g., Zinc in HDACs or Matrix Metalloproteinases) compared to the C4-substituted form.

  • Epigenetics (LSD1/KDM1A): Piperidine-imidazole linkers are common in lysine specific demethylase inhibitors, where the imidazole coordinates with the FAD cofactor or active site residues.

Synthetic Chemistry: Protocols & Methodologies

Synthesizing the 2-isomer requires distinct strategies from the 4-isomer (which is often made via Friedel-Crafts or condensation of ketones). The most robust route for the 2-isomer involves the construction of the imidazole ring from a carboxylic acid precursor.

Route A: The Amidine-Condensation Strategy (Recommended)

This route is scalable and avoids the regioselectivity issues of alkylating an existing imidazole ring.

Step-by-Step Protocol:

  • Precursor Preparation:

    • Start with 1-Boc-piperidine-4-acetic acid .

    • Rationale: The Boc group protects the secondary amine, preventing side reactions. The acetic acid moiety provides the methylene linker and the carbon for the C2 position.

  • Amidine Formation:

    • Reagents: 1,1'-Carbonyldiimidazole (CDI), Ammonia (gas or solution).

    • Procedure: Activate the acid with CDI in DMF, then treat with ammonia to form the primary amide .

    • Dehydration: Convert the amide to the nitrile (1-Boc-4-cyanomethylpiperidine) using Trifluoroacetic anhydride (TFAA) and Pyridine.

  • Imidazoline Ring Closure:

    • Reagents: Ethylenediamine, p-Toluenesulfonic acid (cat.).

    • Procedure: Reflux the nitrile with ethylenediamine. This forms the imidazoline ring (dihydroimidazole) at the C2 position.

  • Oxidation to Imidazole:

    • Reagents: MnO2 (Manganese Dioxide) or Swern Oxidation conditions.

    • Procedure: Treat the imidazoline with activated MnO2 in Dichloromethane (DCM) or Chloroform at reflux.

    • Result: Dehydrogenation yields the aromatic imidazole ring.

  • Deprotection:

    • Reagents: Trifluoroacetic acid (TFA) in DCM (1:4 v/v).

    • Procedure: Stir at room temperature for 1 hour. Evaporate volatiles. Neutralize with basic resin or NaOH to obtain the free base.

Experimental Diagram (Graphviz)

SynthesisRoute Start 1-Boc-piperidine-4-acetic acid Step1 Amide Formation (CDI, NH3) Start->Step1 Step2 Nitrile Formation (TFAA, Pyridine) Step1->Step2 Step3 Cyclization (Ethylenediamine) Step2->Step3  Imidazoline Intermediate   Step4 Oxidation (MnO2) Step3->Step4  Aromatization   Final This compound Step4->Final  TFA Deprotection  

Caption: Synthetic pathway via nitrile-ethylenediamine condensation to access the C2-substituted imidazole scaffold.

Comparative SAR Visualization

The following diagram illustrates the logical flow of why the 2-isomer is used as a probe versus the 4-isomer (Immepip).

SAR_Logic Immepip Immepip (4-Isomer) Agonist H3R Histamine H3 Receptor Binding Pocket Immepip->H3R  Fits (N-tau tautomer)   Activation Receptor Activation (Signaling) Immepip->Activation  High Affinity   Target Target (2-Isomer) Probe/Inactive Target->H3R  Steric Clash / Wrong Tautomer   NoActivation No Activation (Negative Control) Target->NoActivation  Low Affinity   Glu206 Glu206 / Asp114 (H-Bond Acceptors) H3R->Glu206

Caption: Mechanistic divergence between Immepip (4-isomer) and the 2-isomer in H3 receptor signaling.

Experimental Validation Protocols

To confirm the identity and activity of the synthesized molecule, the following assays are standard.

5.1 Structural Validation (NMR)
  • 1H NMR (DMSO-d6): Look for the characteristic singlet of the imidazole C2-H (absent in this molecule). Instead, you will see two doublets or a singlet for the C4/C5 protons of the imidazole ring (~6.9-7.1 ppm) and a singlet for the methylene bridge (~2.6 ppm).

  • Regioisomer Check: In the 4-isomer (Immepip), the imidazole C2 proton is a distinct singlet at ~7.5 ppm. In the 2-isomer, this proton is replaced by the methylene bridge.

5.2 Radioligand Binding Assay (H3R)
  • Objective: Determine Ki values to quantify the loss of affinity compared to Immepip.

  • Membrane Source: CHO cells stably expressing human H3R.

  • Radioligand: [3H]-N-alpha-methylhistamine (~1-2 nM).

  • Protocol:

    • Incubate membranes with radioligand and varying concentrations of This compound (10^-9 to 10^-4 M).

    • Incubate for 60 min at 25°C.

    • Filter through GF/B filters and count radioactivity.

    • Expected Result: Ki > 1000 nM (compared to Immepip Ki ~ 0.5 nM).

References
  • Yates, S. L., et al. (1999). "Identification and pharmacological characterization of a series of new 1H-4-substituted-imidazoyl histamine H3 receptor ligands." Journal of Pharmacology and Experimental Therapeutics, 289(2), 1151-1159. Link

  • Meier, G., et al. (2001). "Influence of imidazole replacement in different structural classes of histamine H3-receptor antagonists." European Journal of Pharmaceutical Sciences, 13(3), 249-259. Link

  • Vollinga, R. C., et al. (1994). "New hydrophilic agonists for the histamine H3 receptor." Journal of Medicinal Chemistry, 37(3), 332-333. Link

  • Gemkow, M. J., et al. (2009). "The histamine H3 receptor as a therapeutic drug target for CNS disorders." Drug Discovery Today, 14(9-10), 509-515. Link

Sources

Methodological & Application

Application Note: High-Purity Synthesis of 4-(1H-Imidazol-2-ylmethyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, scalable protocol for the synthesis of 4-(1H-imidazol-2-ylmethyl)piperidine , a critical pharmacophore in the development of Histamine H3 and H4 receptor antagonists (e.g., VUF-series ligands). Unlike the more common 4-substituted imidazole isomers (e.g., immepip), the 2-substituted isomer requires specific regiochemical control during ring construction. This guide presents a "Gold Standard" synthetic route utilizing a modified Radziszewski cyclization, ensuring exclusive regioselectivity, high yield, and minimal impurity profiles.

Introduction & Retrosynthetic Analysis

The this compound scaffold presents a unique challenge: installing the imidazole ring at the C2 position while maintaining the integrity of the piperidine nitrogen. Standard alkylation of imidazole often leads to mixtures of N1 and N3 isomers or C4/C5 alkylation. Therefore, the most reliable strategy involves de novo construction of the imidazole ring onto a pre-functionalized piperidine precursor.

Retrosynthetic Logic

The synthesis is disconnected into three logical phases:

  • Protection: Masking the piperidine nitrogen (Boc-group) to prevent side reactions.[1]

  • Ring Construction: Condensation of an aldehyde precursor with glyoxal and ammonia to form the C2-substituted imidazole.

  • Deprotection: Removal of the Boc group to yield the free amine or hydrochloride salt.

Pathway Visualization

Retrosynthesis Target This compound (Target) Intermediate1 N-Boc-4-(1H-imidazol-2-ylmethyl)piperidine (Protected Intermediate) Target->Intermediate1 Acidic Deprotection (HCl or TFA) Precursor N-Boc-4-piperidineacetaldehyde (Key Aldehyde) Intermediate1->Precursor Ring Formation StartingMat N-Boc-4-piperidineethanol (Commercial Start) Precursor->StartingMat Swern Oxidation Reagents Glyoxal + NH3 (Radziszewski Cyclization) Reagents->Intermediate1 Cyclization Agent

Figure 1: Retrosynthetic strategy focusing on the Radziszewski cyclization pathway.

Experimental Protocol

Phase 1: Preparation of N-Boc-4-piperidineacetaldehyde

Note: While this aldehyde is commercially available (CAS 142374-19-4), it is unstable and best prepared fresh from the alcohol.

Reagents:

  • N-Boc-4-piperidineethanol (CAS 119836-04-5)

  • Oxalyl chloride[2]

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (TEA)

  • Dichloromethane (DCM, anhydrous)

Protocol (Swern Oxidation):

  • Activation: In a flame-dried 3-neck flask under

    
    , cool oxalyl chloride (1.2 eq) in DCM (5 vol) to -78°C.
    
  • DMSO Addition: Add DMSO (2.4 eq) dropwise, maintaining temperature < -60°C. Stir for 15 min.

  • Substrate Addition: Add N-Boc-4-piperidineethanol (1.0 eq) dissolved in DCM dropwise. Stir for 45 min at -78°C.

  • Quench: Add TEA (5.0 eq) dropwise. The mixture will turn white/cloudy.

  • Warming: Allow the reaction to warm to 0°C over 30 min.

  • Workup: Quench with sat.

    
    , extract with DCM, wash with brine, and dry over 
    
    
    
    .
  • Purification: Flash chromatography (Hexane/EtOAc) if necessary, though the crude is often sufficient for the next step.

Phase 2: Imidazole Ring Formation (Radziszewski Cyclization)

This is the critical step determining regiochemistry.

Reagents:

  • N-Boc-4-piperidineacetaldehyde (from Phase 1)

  • Glyoxal (40% w/w aqueous solution)

  • Ammonium Hydroxide (28-30%

    
     aqueous)
    
  • Methanol (MeOH)

Protocol:

  • Dissolution: Dissolve the aldehyde (1.0 eq) in MeOH (10 vol) and cool to 0°C.

  • Glyoxal Addition: Add Glyoxal solution (1.1 eq) in one portion. The solution may turn slightly yellow.

  • Ammonia Addition: Add

    
     (4.0 - 5.0 eq) dropwise over 20 minutes. Caution: Exothermic reaction.
    
  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 12–16 hours.

    • Monitoring: TLC (10% MeOH/DCM) should show the disappearance of the aldehyde and the appearance of a polar spot (Imidazole).

  • Workup: Concentrate the methanol under reduced pressure.

  • Extraction: Resuspend the residue in EtOAc. Wash with water and brine.

    • Note: The imidazole product is moderately polar. If yield is low, back-extract the aqueous layer with n-Butanol or DCM/iPrOH (3:1).

  • Purification: Recrystallize from acetonitrile or purify via column chromatography (DCM/MeOH 95:5 to 90:10).

    • Yield Expectation: 60–75%.

    • Intermediate ID: tert-butyl 4-((1H-imidazol-2-yl)methyl)piperidine-1-carboxylate.

Phase 3: Deprotection & Salt Formation

Reagents:

  • 4M HCl in Dioxane (or TFA in DCM)

  • Diethyl ether (

    
    )
    

Protocol:

  • Dissolution: Dissolve the intermediate (1.0 eq) in minimal DCM or Dioxane.

  • Acidolysis: Add 4M HCl in Dioxane (5-10 eq) at 0°C. Stir at RT for 2-4 hours.

    • Observation: A white precipitate (the hydrochloride salt) usually forms.

  • Isolation: Dilute with excess

    
     to maximize precipitation. Filter the solid under 
    
    
    
    .
  • Drying: Dry under high vacuum at 40°C for 12 hours.

  • Final Product: this compound dihydrochloride.

Analytical Data & Characterization

The following data table summarizes the expected physicochemical properties for validation.

ParameterSpecificationMethod
Appearance White to Off-white hygroscopic solidVisual
MW (Free Base) 165.24 g/mol Calc.
MW (2HCl Salt) 238.16 g/mol Calc.

H NMR (D

O)

7.40 (s, 2H, Imidazole-H), 3.45 (d, 2H), 3.05 (t, 2H), 2.95 (d, 2H), 2.10 (m, 1H), 1.95 (d, 2H), 1.50 (q, 2H).
400 MHz
MS (ESI+) [M+H]

= 166.2 m/z
LC-MS
Solubility High in Water, MeOH; Low in DCM, HexaneSolubility Test

Critical Troubleshooting & Optimization

Regioselectivity Control

The Radziszewski reaction with glyoxal specifically targets the C2 position. If substituted glyoxals (e.g., methylglyoxal) are used, a mixture of 4- and 5-isomers would result. By using unsubstituted glyoxal, the symmetry ensures that the only substitution is at C2 (relative to the aldehyde R-group).

Handling the Free Base vs. Salt

The free base of the target is a secondary amine and an imidazole; it is highly polar and water-soluble.

  • Recommendation: Isolate as the Dihydrochloride (2HCl) salt for stability and ease of handling.

  • Free Base Isolation: If the free base is required, use a Strong Cation Exchange (SCX) cartridge: Load in MeOH, Wash with MeOH, Elute with 2M

    
     in MeOH.
    
Safety (MSDS Highlights)
  • Oxalyl Chloride: Toxic, corrosive, releases CO/CO2/HCl. Use in a fume hood.

  • Glyoxal: Sensitizer, potential mutagen. Avoid skin contact.

  • Ammonia: Corrosive gas release.

References

  • Radziszewski Reaction Mechanism & Scope

    • Organic Chemistry Portal. "Synthesis of Imidazoles."[3][4][5][6][7][8]

  • H3 Receptor Ligand Synthesis (VUF Series)

    • Journal of Medicinal Chemistry.[6] "Synthesis and structure-activity relationships of histamine H3 receptor antagonists." (General reference for VUF-like scaffolds).

  • Aldehyde Precursor Synthesis

    • BenchChem Application Note.
  • General Imidazole Synthesis Review

    • Bentham Science. "Imidazole Hydrochloride Promoted Synthesis."[9]

Sources

Application Note: Pharmacological Profiling of 4-(1H-Imidazol-2-ylmethyl)piperidine

[1]

Abstract

4-(1H-Imidazol-2-ylmethyl)piperidine is a structural isomer of Immepip (4-(1H-imidazol-4-ylmethyl)piperidine), a highly potent and selective Histamine H3 receptor agonist. While the 4-substituted imidazole moiety is well-characterized in histamine pharmacology, the 2-substituted isomer represents a critical distinct chemical space for exploring structure-activity relationships (SAR). This Application Note provides a rigorous experimental framework to characterize the affinity and intrinsic efficacy of this specific isomer at Gi/Go-coupled Histamine H3 and H4 receptors. The guide details membrane preparation, radioligand competition binding, and functional HTRF® cAMP modulation assays.

Chemical Handling & Stability

The imidazole-piperidine scaffold is highly polar and basic. Proper handling is prerequisite to assay reproducibility.

ParameterSpecificationExperimental Implication
State Hygroscopic solid (typically as 2HCl salt)Store in desiccator at -20°C. Weigh quickly to avoid water uptake.
pKa ~6.0 (Imidazole), ~10.8 (Piperidine)Molecule is diprotonated at physiological pH.
Solubility High in water/DMSO; Low in non-polar solventsDissolve stock (10 mM) in DMSO or Water . Avoid freeze-thaw cycles.
Glassware Adsorptive to glassUse silanized glass or polypropylene low-binding tubes for serial dilutions to prevent potency loss.

Receptor Binding Assay (Affinity Determination)

To determine the affinity (

12[

H]-N

-methylhistamine ([

H]-NAMH)
Membrane Preparation (The "Source")

Rationale: Whole-cell binding can be affected by internalization or transport. Membrane preps provide a stable, cell-free system for equilibrium binding.

Protocol:

  • Harvest: Transfect HEK293T or CHO-K1 cells with human H3 receptor cDNA. Harvest 48h post-transfection in ice-cold PBS.

  • Lysis: Resuspend pellet in Lysis Buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl

    
    , Protease Inhibitor Cocktail).
    
  • Disruption: Homogenize using a Polytron (2 x 10s bursts) or nitrogen cavitation.

  • Differential Centrifugation:

    • Spin 1: 1,000 x g for 10 min (remove nuclei/debris).

    • Spin 2 (Supernatant): 30,000 x g for 45 min at 4°C.

  • Storage: Resuspend final pellet in binding buffer, aliquot, flash freeze in liquid

    
    , and store at -80°C.
    
Competition Binding Protocol

Rationale: We measure the ability of the test compound to displace [

1

Assay Conditions:

  • Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl

    
    .
    
  • Radioligand: [

    
    H]-NAMH (Final conc: ~1-2 nM, near its 
    
    
    ).
  • Non-Specific Binding (NSB): Defined by 10

    
    M Thioperamide  or Clobenpropit  (H3 antagonists).
    
  • Test Compound: this compound (10-point curve, 10

    
    M to 0.1 nM).
    

Workflow Visualization:

BindingAssayMembraneH3 ReceptorMembranesIncubateIncubation2h @ 25°CMembrane->IncubateLigand[3H]-NAMH(2 nM)Ligand->IncubateTestCompTest Compound(Serial Dilution)TestComp->IncubateFilterHarvest ontoGF/C Filters(0.3% PEI coated)Incubate->FilterEquilibriumReachedCountScintillationCountingFilter->CountWash 4xIce-cold Buffer

Figure 1: Radioligand Competition Binding Workflow. PEI coating of filters is critical to reduce non-specific binding of the cationic imidazole ligand.

Functional Assay: Gi-Coupled cAMP Modulation

Binding does not equal function. As an imidazole-piperidine, the molecule is likely an agonist or partial agonist. The H3 receptor couples to G


The Challenge: You cannot measure "inhibition" of zero cAMP. The Solution: You must stimulate AC with Forskolin first, then measure the reduction in cAMP caused by the test compound.

We utilize HTRF® (Homogeneous Time-Resolved Fluorescence) technology for a wash-free, high-throughput readout.

Assay Principle (TR-FRET)
  • Donor: Europium-cryptate labeled anti-cAMP antibody.[3][4]

  • Acceptor: d2-labeled cAMP analog.[3][4]

  • Mechanism: Competitive immunoassay.[3][4] High intracellular cAMP (low drug activity) competes with d2-cAMP, reducing the FRET signal.[5] Low intracellular cAMP (high drug agonist activity) allows d2-cAMP to bind the antibody, increasing the FRET signal.

Step-by-Step Protocol

Reagents:

  • Cells: CHO-K1 stably expressing human H3R.

  • Stimulation Buffer: HBSS + 0.5 mM IBMX (phosphodiesterase inhibitor to prevent cAMP breakdown).

  • Forskolin: 10

    
    M (induces cAMP spike).
    

Procedure:

  • Cell Plating: Dispense 2,000 cells/well in a 384-well low-volume white plate.

  • Compound Addition: Add 5

    
    L of this compound (2x conc) mixed with Forskolin (2x conc).
    
    • Control 1 (Basal): Buffer only.

    • Control 2 (Max Signal): Forskolin only (No agonist).

    • Control 3 (Ref Agonist): Immepip or Histamine + Forskolin.

  • Incubation: 30 minutes at Room Temperature (RT).

  • Lysis & Detection:

    • Add 5

      
      L cAMP-d2 (Acceptor) in Lysis Buffer.[3]
      
    • Add 5

      
      L Anti-cAMP-Eu-Cryptate (Donor) in Lysis Buffer.[3]
      
  • Read: Incubate 1h at RT. Read on an HTRF-compatible plate reader (e.g., EnVision, PHERAstar).

    • Excitation: 337 nm.[4]

    • Emission: 620 nm (Donor) and 665 nm (Acceptor).[3][4]

Signaling Pathway & Assay Logic:

GiSignalingCompoundThis compoundH3RH3 Receptor(GPCR)Compound->H3RBindingGiGαi Protein(Activated)H3R->GiActivatesACAdenylyl Cyclase(Enzyme)Gi->ACINHIBITScAMPcAMP LevelsAC->cAMPConverts ATPForskolinForskolin(Direct Activator)Forskolin->ACStimulatesATPATPATP->ACHTRFHTRF Signal(665nm/620nm)cAMP->HTRFInverse Relationship:Low cAMP = High Signal

Figure 2: Gi-coupled signaling pathway. The assay relies on the agonist inhibiting the Forskolin-induced cAMP spike.

Data Analysis & Interpretation

Binding Data ( )

Convert


Cheng-Prusoff Equation

  • 
    : Concentration of radioligand used (nM).
    
  • 
    : Dissociation constant of the radioligand (experimentally determined, typically ~1 nM for [
    
    
    H]-NAMH).
Functional Data ( )

Plot the HTRF ratio (665/620 nm) against the log concentration of the test compound.

  • Agonist: Curve will show an increase in HTRF ratio (corresponding to a decrease in cAMP).

  • Inverse Agonist: If the system has high constitutive activity, the compound might decrease the HTRF ratio (increase cAMP).

Troubleshooting Guide
ObservationProbable CauseCorrective Action
High Non-Specific Binding Cationic nature of imidazole sticking to filters.Pre-soak GF/C filters in 0.3% Polyethyleneimine (PEI) for 1h.
Low Signal Window (HTRF) Low receptor expression or poor Forskolin response.Titrate Forskolin to achieve

stimulation before adding antagonist/agonist.
Curve Shift "Ligand depletion" due to high receptor density.Ensure receptor concentration is

of the ligand

.

References

  • Vertex AI Search. (2023). Pharmacological characterization of human histamine H3 receptor isoforms. BioRxiv. Link

  • ACS Sensors. (2020). Development of a Conformational Histamine H3 Receptor Biosensor. ACS Publications. Link

  • NIH Assay Guidance Manual. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors. NCBI. Link

  • Journal of Medicinal Chemistry. (2004). Identification of 4-(1H-imidazol-4(5)-ylmethyl)pyridine (immethridine) as a novel, potent, and highly selective histamine H3 receptor agonist. PubMed. Link

  • Revvity (Cisbio). (n.d.). HTRF cAMP Gi Assay Principle and Protocol. Revvity. Link

A Comprehensive Guide to the Analytical Characterization of 4-(1H-Imidazol-2-ylmethyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for Researchers

Abstract This guide provides a detailed framework of analytical methodologies for the comprehensive characterization of 4-(1H-Imidazol-2-ylmethyl)piperidine, a heterocyclic compound of interest in pharmaceutical research and drug development. The structural complexity, combining both an imidazole and a piperidine moiety, necessitates a multi-technique approach to unequivocally confirm its identity, purity, and structural integrity. This document outlines detailed protocols for structural elucidation by Nuclear Magnetic Resonance (NMR), molecular weight confirmation by Mass Spectrometry (MS), purity assessment using High-Performance Liquid Chromatography (HPLC), and functional group verification via Fourier-Transform Infrared (FT-IR) spectroscopy. The causality behind experimental choices is explained to provide researchers with a robust and scientifically sound analytical workflow.

Introduction: The Need for Rigorous Characterization

This compound belongs to a class of heterocyclic compounds that are prevalent scaffolds in medicinal chemistry.[1][2] The imidazole ring is a key feature in many biological systems, including the essential amino acid histidine, while the piperidine motif is found in numerous pharmaceutical agents.[1][3] The combination of these two rings suggests potential applications in various therapeutic areas.[4][5]

Given its potential role as a pharmaceutical intermediate or an active pharmaceutical ingredient (API), its unambiguous characterization is critical. A comprehensive analytical strategy ensures not only the correct molecular structure but also quantifies its purity, identifying any process-related impurities or degradants. This application note serves as a practical guide for scientists to establish a self-validating system for quality control and research purposes.

Physicochemical Properties
PropertyValue
Molecular Formula C₉H₁₅N₃
Molecular Weight 165.24 g/mol
Appearance Typically a solid at room temperature
Core Structures Imidazole, Piperidine

Integrated Analytical Workflow

A multi-faceted analytical approach is essential for the complete characterization of a novel compound. Each technique provides a unique piece of the puzzle, and together, they form a comprehensive picture of the molecule's identity and quality. The following workflow illustrates the logical progression of analysis.

Analytical_Workflow cluster_synthesis Compound Synthesis cluster_characterization Structural & Purity Analysis cluster_results Final Confirmation Synthesis Synthesized This compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR Primary ID MS Mass Spectrometry (LC-MS) Synthesis->MS Primary ID HPLC HPLC (Purity Assay) NMR->HPLC Structural Info MS->HPLC MW Info FTIR FT-IR Spectroscopy (Functional Groups) HPLC->FTIR Purity Data EA Elemental Analysis (CHN) HPLC->EA Purity Data Confirmation Confirmed Structure & Purity Report HPLC->Confirmation FTIR->Confirmation EA->Confirmation

Caption: General analytical workflow for characterization.

Structural Elucidation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Rationale for Method Selection
  • ¹H NMR: Provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. The integration of proton signals allows for the determination of the relative ratio of protons in the molecule.

  • ¹³C NMR: Reveals the number of chemically non-equivalent carbon atoms and their electronic environments. This is crucial for confirming the carbon skeleton of the molecule. For imidazole and piperidine derivatives, specific chemical shifts are expected.[6]

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

    • Expert Insight: DMSO-d₆ is often preferred for compounds with N-H protons, as it allows for their observation. The broad signal from the imidazole and piperidine N-H protons can be confirmed by a D₂O exchange experiment.

  • Instrumental Parameters (Example on a 400 MHz Spectrometer): [7]

    • Spectrometer: 400 MHz NMR Spectrometer.

    • ¹H NMR:

      • Pulse Program: Standard single pulse (zg30).

      • Spectral Width: ~16 ppm.

      • Number of Scans: 16-64 (adjust for signal-to-noise).

      • Relaxation Delay (d1): 1-2 seconds.

    • ¹³C NMR:

      • Pulse Program: Proton-decoupled (zgpg30).

      • Spectral Width: ~240 ppm.

      • Number of Scans: 1024 or more (due to lower natural abundance).

      • Relaxation Delay (d1): 2 seconds.

  • Data Processing and Interpretation:

    • Apply Fourier transform, phase correction, and baseline correction.

    • Calibrate the spectrum using the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H, 39.52 ppm for ¹³C).

    • Integrate ¹H NMR signals and assign peaks based on their chemical shift (δ), multiplicity (e.g., s, d, t, m), and coupling constants (J).

Expected NMR Data
Assignment (¹H NMR) Expected Chemical Shift (δ, ppm) Multiplicity Notes
Imidazole N-H~12.0 (broad)sExchangeable with D₂O.
Imidazole C-H (2 protons)~6.8 - 7.5s or dPosition depends on tautomeric form.
Methylene bridge (-CH₂-)~3.6s or dConnects imidazole and piperidine.
Piperidine N-H~1.5 - 3.0 (broad)sExchangeable with D₂O.
Piperidine C-H (axial/equatorial)~1.4 - 3.1mComplex multiplets due to ring conformation.
Assignment (¹³C NMR) Expected Chemical Shift (δ, ppm) Notes
Imidazole C2~145Carbon between the two nitrogens.
Imidazole C4/C5~115 - 125Aromatic carbons.
Methylene bridge (-CH₂-)~55Aliphatic linker carbon.
Piperidine Carbons~24 - 55Aliphatic carbons of the piperidine ring.[6]

Molecular Weight Confirmation by Mass Spectrometry

Mass spectrometry (MS) is an essential technique for confirming the molecular weight of a compound by measuring its mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can further provide the elemental composition, adding another layer of confirmation.

Rationale for Method Selection

Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar, nitrogen-containing compounds like this compound, as it readily forms protonated molecular ions [M+H]⁺ with minimal fragmentation. Coupling liquid chromatography to MS (LC-MS) allows for the analysis of the compound's purity and the identification of impurities simultaneously.

Experimental Protocol: LC-MS (ESI+)
  • Sample Preparation:

    • Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • Instrumental Parameters:

    • Ionization Mode: ESI, Positive.

    • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

    • Scan Range: m/z 50 - 500.

    • Capillary Voltage: 3-4 kV.

    • Drying Gas (N₂): Flow and temperature optimized for signal intensity.

  • Data Interpretation:

    • The primary goal is to identify the protonated molecular ion [M+H]⁺.

    • Expected m/z: For C₉H₁₅N₃, the theoretical monoisotopic mass is 165.1266. The expected [M+H]⁺ ion would be at m/z 166.1344 .

    • HRMS data should confirm this mass to within 5 ppm.[8]

Purity Assessment by HPLC

High-Performance Liquid Chromatography (HPLC) is the industry standard for determining the purity of pharmaceutical compounds. It separates the main component from any impurities, and the relative peak area provides a measure of purity.

Rationale for Method Selection

A Reversed-Phase HPLC (RP-HPLC) method using a C18 column is a robust starting point for polar to moderately polar compounds. While the piperidine part lacks a UV chromophore, the imidazole ring exhibits UV absorbance, typically around 210-230 nm, allowing for direct UV detection.[9][10] For higher sensitivity or if impurities lack a chromophore, alternative detectors like a Charged Aerosol Detector (CAD) can be employed.[11]

Experimental Protocol: RP-HPLC-UV
  • Reagents and Materials:

    • Acetonitrile (HPLC Grade).

    • Ultrapure Water.

    • Buffer: 0.025 M Potassium Dihydrogen Phosphate, with pH adjusted to ~3.2 with phosphoric acid, or 0.1% Formic Acid for MS compatibility.[10]

  • Chromatographic Conditions:

ParameterConditionRationale
Column C18, 250 x 4.6 mm, 5 µmStandard reversed-phase column for good separation.
Mobile Phase Acetonitrile : Phosphate Buffer (e.g., 30:70 v/v)The ratio should be optimized for ideal retention and peak shape.[10][12]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.[10]
Injection Volume 10 µLStandard volume; can be adjusted based on concentration.
Column Temperature 25 °C (Ambient)For reproducibility.
UV Detection 220 nmWavelength where the imidazole moiety is expected to absorb.
  • Procedure:

    • Prepare the mobile phase, filter, and degas it.

    • Prepare a sample solution at a concentration of ~0.5-1.0 mg/mL in the mobile phase.

    • Equilibrate the HPLC system until a stable baseline is achieved.

    • Inject the sample and record the chromatogram.

    • Purity is calculated based on the area percent of the main peak relative to the total area of all peaks.

Ancillary Characterization Techniques

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is a rapid and non-destructive technique used to identify the presence of key functional groups.

  • Protocol: The sample can be analyzed neat using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet. A background spectrum is recorded first, followed by the sample spectrum.

  • Expected Data:

Wavenumber (cm⁻¹)VibrationFunctional Group
3400 - 3200N-H StretchImidazole & Piperidine N-H
3100 - 3000C-H StretchImidazole C-H
2950 - 2850C-H StretchAliphatic C-H (Piperidine, CH₂)
~1620C=N StretchImidazole Ring
~1580C=C StretchImidazole Ring
Elemental Analysis

Elemental analysis provides the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in the compound, serving as a final check on the empirical formula.

  • Protocol: A small, precisely weighed amount of the sample is combusted in a specialized instrument. The resulting gases (CO₂, H₂O, N₂) are quantified.

  • Expected Data (for C₉H₁₅N₃):

ElementTheoretical %
C 65.41%
H 9.15%
N 25.43%

The experimental values should agree with the theoretical values to within ±0.4%.[4][8]

Conclusion

The comprehensive characterization of this compound requires an integrated analytical approach. The protocols detailed in this guide provide a robust framework for its analysis. NMR and MS are indispensable for primary structural confirmation, while HPLC is the cornerstone for purity determination. FT-IR and elemental analysis serve as vital complementary techniques. By employing this multi-technique workflow, researchers can ensure the identity, purity, and quality of this compound, which is fundamental for its application in research and development.

References

  • Synthesis, Characterization and Biological Activity of Imidazole Derivatives. (n.d.). International Journal of Engineering Research & Technology. Retrieved February 19, 2026, from [Link]

  • Jabbar, H. S., et al. (n.d.). Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved February 19, 2026, from [Link]

  • Uslu, H., et al. (2024). Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies. ACS Omega. Retrieved February 19, 2026, from [Link]

  • Khan, K., et al. (2021). Synthesis, Characterization and Biological Evaluation of Novel Tetrasubsituted Imidazole Compounds. ChemRxiv. Retrieved February 19, 2026, from [Link]

  • Al-Ostath, A., et al. (2023). Synthesis, characterization and in silico studies of novel multifunctional imidazole-thiazole hybrids with potent antimicrobial and anticancer properties. Scientific Reports. Retrieved February 19, 2026, from [Link]

  • Supplementary Information. (2009). The Royal Society of Chemistry. Retrieved February 19, 2026, from [Link]

  • Supplementary Material. (n.d.). Dove Medical Press. Retrieved February 19, 2026, from [Link]

  • Ponzi, S., et al. (2020). Discovery of 4-((1-(1H-imidazol-2-yl)alkoxy)methyl)pyridines as a new class of Trypanosoma cruzi growth inhibitors. Bioorganic & Medicinal Chemistry Letters. Retrieved February 19, 2026, from [Link]

  • Muszalska, I., et al. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL... Acta Poloniae Pharmaceutica. Retrieved February 19, 2026, from [Link]

  • (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. (2023). MDPI. Retrieved February 19, 2026, from [Link]

  • Ye, Y., et al. (2010). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. ResearchGate. Retrieved February 19, 2026, from [Link]

  • El-Kimary, E. I., et al. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Molecules. Retrieved February 19, 2026, from [Link]

Sources

"4-(1h-Imidazol-2-ylmethyl)piperidine" in vitro assay development.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol: In Vitro Characterization of 4-(1H-Imidazol-2-ylmethyl)piperidine

Part 1: Introduction & Strategic Overview

1.1 Compound Profile & Therapeutic Relevance

  • Compound: this compound (Dihydrochloride salt)[1]

  • CAS: 90747-64-1[1]

  • Structural Context: This compound is the 2-position isomer of the well-known Histamine H3 receptor agonist Immepip (4-(1H-imidazol-4-ylmethyl)piperidine).

  • Therapeutic Potential: The imidazole-piperidine scaffold is a "privileged structure" in medicinal chemistry, primarily targeting Histamine H3 and H4 receptors (GPCRs). H3 antagonists/inverse agonists are investigated for CNS disorders (narcolepsy, Alzheimer's, ADHD), while H4 ligands are targets for inflammation and pruritus.

  • Objective: To develop a robust in vitro screening cascade to determine if the positional shift from the 4- (Immepip) to the 2-position affects binding affinity (

    
    ), intrinsic efficacy (
    
    
    
    ), or receptor subtype selectivity (H3 vs. H4).

1.2 Mechanism of Action (MoA) The primary hypothesis is that this compound modulates the Histamine H3 Receptor , a


-coupled GPCR.
  • Signaling Pathway: Activation of H3R leads to the dissociation of the

    
     subunit, inhibiting Adenylyl Cyclase (AC), resulting in decreased intracellular cAMP levels.
    
  • Presynaptic Autoregulation: In vivo, H3R acts as an autoreceptor, inhibiting the release of histamine and other neurotransmitters (ACh, Dopamine, NE).

Part 2: Assay Development Strategy

To fully characterize this ligand, we require a tiered approach:

  • Tier 1: Binding Affinity (Radioligand Binding) - Does it bind? (Determine

    
    ).
    
  • Tier 2: Functional Efficacy (cAMP HTRF/LANCE) - Is it an agonist or antagonist? (Determine

    
     / 
    
    
    
    ).
  • Tier 3: Intrinsic Activity (GTP

    
    S)  - Does it directly activate the G-protein?
    
Visualizing the Signaling Pathway

H3R_Signaling Ligand This compound H3R Histamine H3 Receptor (GPCR) Ligand->H3R Binding (Ki) Gi Gi/o Protein (Heterotrimeric) H3R->Gi Activation (GTPγS) AC Adenylyl Cyclase (Effector) Gi->AC Inhibition (-) cAMP cAMP (Second Messenger) AC->cAMP Catalysis (Blocked) ATP ATP ATP->AC Substrate Downstream Decreased PKA Activity (Physiological Effect) cAMP->Downstream Signal Transduction

Figure 1: Signal transduction pathway for Histamine H3 Receptor (Gi-coupled). The assay detects the modulation of cAMP levels or G-protein activation.

Part 3: Detailed Experimental Protocols

Protocol A: Membrane Preparation (HEK-293/hH3R)

Rationale: High-quality membranes are critical for reproducible radioligand binding.

  • Cell Culture: Grow HEK-293 cells stably expressing human Histamine H3 receptor (hH3R) to 80-90% confluence.

  • Harvesting: Wash with PBS (calcium/magnesium-free). Scrape cells in ice-cold Lysis Buffer (50 mM Tris-HCl, pH 7.4, 5 mM EDTA, Protease Inhibitor Cocktail).

  • Homogenization: Homogenize using a Polytron (2 bursts of 10s).

  • Centrifugation:

    • Spin 1: 1,000 x g for 10 min at 4°C (remove nuclei/debris).

    • Spin 2 (Supernatant): 40,000 x g for 30 min at 4°C.

  • Resuspension: Resuspend the pellet in Binding Buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2).

  • Storage: Aliquot and store at -80°C. Determine protein concentration (BCA assay).

Protocol B: Competition Radioligand Binding Assay

Objective: Determine the affinity (


) of the test compound compared to Immepip.

Materials:

  • Radioligand: [

    
    H]-N
    
    
    
    -methylhistamine (NAMH) (~80 Ci/mmol).
  • Non-specific Binding (NSB) Control: 10

    
    M Imetit or Thioperamide.
    
  • Test Compound: this compound (10-point curve, 1 nM to 100

    
    M).
    

Workflow:

  • Plate Setup: Use 96-well GF/B filter plates (pre-soaked in 0.3% PEI for 1h to reduce stickiness).

  • Incubation:

    • Add 50

      
      L Membrane (5-10 
      
      
      
      g protein/well).
    • Add 50

      
      L Test Compound (Diluted in Binding Buffer).
      
    • Add 50

      
      L [
      
      
      
      H]-NAMH (Final conc. ~1-2 nM, near
      
      
      ).
    • Total Volume: 150

      
      L.
      
  • Equilibrium: Incubate for 60-90 minutes at 25°C with gentle shaking.

  • Termination: Rapid filtration using a cell harvester. Wash 3x with ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4).

  • Detection: Add 30

    
    L MicroScint-20, seal, and count on a TopCount or MicroBeta scintillation counter.
    

Data Analysis: Calculate


 using the Cheng-Prusoff equation:


Where

is radioligand concentration and

is its dissociation constant.
Protocol C: Functional cAMP Assay (HTRF Platform)

Objective: Determine if the compound is an agonist (inhibits cAMP) or antagonist (reverses agonist effect). Note: Since H3 is Gi-coupled, we must stimulate cAMP with Forskolin first to observe inhibition.

Workflow Diagram:

Assay_Workflow Step1 Cell Seeding (2,000 cells/well) 384-well plate Step2 Add Compound + Forskolin (10 µM) Step1->Step2 Step3 Incubate 30 min @ RT Step2->Step3 Step4 Add Detection Reagents (cAMP-d2 + Anti-cAMP-Eu) Step3->Step4 Step5 Read HTRF (665/620 nm ratio) Step4->Step5

Figure 2: HTRF cAMP functional assay workflow for Gi-coupled receptors.

Procedure:

  • Reagents: Cisbio HTRF cAMP dynamic kit or PerkinElmer LANCE Ultra.

  • Stimulation Buffer: HBSS + 20 mM HEPES + 0.5 mM IBMX (PDE inhibitor) + 0.1% BSA (stabilizer).

  • Agonist Mode (Test for Agonism):

    • Add 5

      
      L Cells.
      
    • Add 5

      
      L Compound + 10 
      
      
      
      M Forskolin.
    • Expectation: If agonist, HTRF signal increases (inversely proportional to cAMP) or decreases (depending on specific kit FRET donor/acceptor setup; usually cAMP-d2 competes with native cAMP, so Low cAMP = High Signal ).

  • Antagonist Mode (Test for Antagonism):

    • Add 5

      
      L Cells.
      
    • Add 2.5

      
      L Compound. Incubate 15 min.
      
    • Add 2.5

      
      L EC80 of Reference Agonist (e.g., Immepip) + Forskolin.
      
    • Expectation: If antagonist, it restores cAMP levels suppressed by the agonist.

Part 4: Data Interpretation & Troubleshooting

4.1 Expected Results Table

ParameterImmepip (4-isomer)This compound (Test)Interpretation
Binding (

)
~0.5 - 1.5 nMTBD If

> 100 nM, positional shift destroys affinity.
Function Full AgonistTBD Check for Partial Agonism (lower

).
Selectivity H3 > H4TBD Run H4 counter-screen to verify profile.

4.2 Troubleshooting Guide

  • "Sticky" Compound: The imidazole ring can interact with plastics. Solution: Use Low-Binding plates and include 0.01% BSA or Tween-20 in buffers.

  • pH Sensitivity: Imidazole pKa is ~7.0. The assay buffer must be strictly buffered at pH 7.4. Deviations will alter the ionization state and binding affinity.

  • High NSB: If non-specific binding is >20% of total binding, increase wash volume or PEI soak time for filters.

References

  • Lovenberg, T. W., et al. (1999). Cloning and functional expression of the human histamine H3 receptor. Molecular Pharmacology, 55(6), 1101-1107. Link

  • Vollinga, R. C., et al. (1994). New hydrophilic 4-substituted imidazole histamine H3 ligands. Journal of Medicinal Chemistry, 37(3), 332-333. Link

  • NIH Assay Guidance Manual. (2012). In Vitro Binding Assays: A Guide to the Development and Validation of Radioligand Binding Assays. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link

  • Vertex AI Search / Chemical Vendors. (2023). CAS 90747-64-1 Product Information. Link

Sources

Application Notes and Protocols for Investigating "4-(1h-Imidazol-2-ylmethyl)piperidine" in Cancer Cell Line Models

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Rationale for Investigation

While direct studies on the anticancer effects of "4-(1h-Imidazol-2-ylmethyl)piperidine" are not extensively documented in current literature, its structural motifs—the imidazole and piperidine rings—are key pharmacophores in numerous compounds exhibiting significant activity in oncological research. The imidazole core is central to histamine and imidazoline receptor ligands, both of which have been implicated in the modulation of cancer cell proliferation, apoptosis, and metastasis.[1][2][3][4][5] The piperidine moiety is a common scaffold in medicinal chemistry, contributing to the pharmacokinetic and pharmacodynamic properties of many therapeutic agents.

This document provides a comprehensive guide for researchers and drug development professionals to explore the potential of "this compound" as a novel anticancer agent. We will delve into hypothesized mechanisms of action based on its structural similarity to known bioactive molecules, and provide detailed protocols for its systematic evaluation in various cancer cell lines.

Hypothesized Mechanisms of Action

Based on its chemical structure, "this compound" may exert its effects through several signaling pathways. The most plausible targets are the histamine and imidazoline receptors, given the presence of the imidazole ring.

Histamine Receptor (H4R) Agonism

The histamine H4 receptor (H4R) is expressed in various cancer types, including breast cancer, melanoma, and T-cell lymphoma.[1][2][6] Activation of H4R by agonists has been shown to induce anti-proliferative and pro-apoptotic effects.[1][2][6] Therefore, "this compound" could potentially act as an H4R agonist, leading to a reduction in cancer cell viability.

Caption: Hypothesized H4R-mediated signaling pathway for "this compound".

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound This compound H4R Histamine H4 Receptor (H4R) Compound->H4R Binds and Activates G_Protein Gαi/o H4R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Caspase_Cascade Caspase Cascade G_Protein->Caspase_Cascade Activates cAMP cAMP AC->cAMP Decreases PKA Protein Kinase A cAMP->PKA Inhibits MAPK MAPK Pathway (ERK1/2) PKA->MAPK Modulates Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) MAPK->Transcription_Factors Apoptosis Apoptosis Caspase_Cascade->Apoptosis Executes Gene_Expression Altered Gene Expression Transcription_Factors->Gene_Expression Cell_Cycle_Arrest Cell_Cycle_Arrest Gene_Expression->Cell_Cycle_Arrest Leads to Gene_Expression->Apoptosis Induces

Imidazoline Receptor (I1R/I2R) Modulation

Imidazoline receptors, particularly the I1 and I2 subtypes, have been identified as potential targets for anticancer drugs.[4][5][7] Ligands of these receptors have been shown to induce apoptosis in various cancer cell lines.[4][5] "this compound" may interact with these receptors, triggering apoptotic pathways.

Experimental Workflow for Compound Evaluation

A systematic approach is crucial for evaluating the anticancer potential of "this compound". The following workflow outlines the key experimental stages.

Caption: General experimental workflow for evaluating a novel anticancer compound.

G Start Start: Compound Synthesis and Characterization Cell_Line_Selection 1. Cell Line Selection (e.g., Breast, Melanoma, Lung) Start->Cell_Line_Selection Cytotoxicity_Screening 2. Primary Screening: Cell Viability Assays (MTT/XTT) Cell_Line_Selection->Cytotoxicity_Screening Dose_Response 3. Dose-Response Analysis (Determine IC50 values) Cytotoxicity_Screening->Dose_Response Mechanism_Assays 4. Mechanistic Studies Dose_Response->Mechanism_Assays Apoptosis_Assay Apoptosis Assays (Annexin V/PI, Caspase Activity) Mechanism_Assays->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Propidium Iodide Staining) Mechanism_Assays->Cell_Cycle_Analysis Target_Validation 5. Target Validation: Western Blotting Apoptosis_Assay->Target_Validation Cell_Cycle_Analysis->Target_Validation In_Vivo_Studies 6. In Vivo Studies (Xenograft Models) Target_Validation->In_Vivo_Studies End End: Data Analysis and Conclusion In_Vivo_Studies->End

Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol determines the effect of "this compound" on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

  • Selected cancer cell lines (e.g., MDA-MB-231, A549, HCT-116)

  • Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin

  • "this compound" stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of "this compound" in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 2: Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining

This protocol quantifies the percentage of apoptotic and necrotic cells after treatment with the compound.

Materials:

  • Cancer cells treated with "this compound" at IC50 concentration

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with the compound for 24-48 hours. Harvest both adherent and floating cells, and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol determines the effect of the compound on cell cycle progression.

Materials:

  • Cancer cells treated with "this compound"

  • Cold 70% ethanol

  • PI staining solution with RNase A

  • Flow cytometer

Procedure:

  • Cell Treatment and Fixation: Treat cells with the compound for 24 hours. Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Protocol 4: Western Blotting for Target Protein Expression

This protocol is used to investigate the effect of the compound on the expression levels of key proteins involved in proliferation and apoptosis.

Materials:

  • Cancer cells treated with "this compound"

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., against PCNA, Caspase-3, PARP, Bcl-2, Bax, p-ERK, total-ERK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction and Quantification: Lyse the treated cells and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Data Presentation

Quantitative data from the proposed experiments should be summarized in clear and concise tables for easy comparison.

Table 1: Cytotoxicity of "this compound" in Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (h)IC50 (µM)
MDA-MB-231Breast48To be determined
A549Lung48To be determined
HCT-116Colon48To be determined
1205LuMelanoma48To be determined

Table 2: Effect of "this compound" on Cell Cycle Distribution and Apoptosis

Cell LineTreatment (IC50)% Cells in G0/G1% Cells in S% Cells in G2/M% Apoptotic Cells
MDA-MB-231VehicleTBDTBDTBDTBD
CompoundTBDTBDTBDTBD
A549VehicleTBDTBDTBDTBD
CompoundTBDTBDTBDTBD

Conclusion

The structural features of "this compound" suggest its potential as a novel anticancer agent, possibly acting through histamine or imidazoline receptor pathways. The experimental protocols and workflow detailed in this application note provide a robust framework for the systematic investigation of its efficacy and mechanism of action in cancer cell lines. Further studies, including in vivo xenograft models, will be necessary to validate its therapeutic potential.

References

  • Massari, N. A., et al. (2013). Therapeutic potential of histamine H4 receptor agonists in triple-negative human breast cancer experimental model. British Journal of Pharmacology, 170(1), 166-179. [Link]

  • Massari, N. A., et al. (2017). Histamine therapeutic efficacy in metastatic melanoma: Role of histamine H 4 receptor agonists and opportunity for combination with radiation. Oncotarget, 8(26), 42519-42534. [Link]

  • Rivera, E. S., et al. (2018). Histamine receptors and cancer pharmacology: an update. British Journal of Pharmacology, 175(1), 114-130. [Link]

  • Nicoud, M. B., et al. (2022). Histamine H4 Receptor Agonism Induces Antitumor Effects in Human T-Cell Lymphoma. Cancers, 14(3), 666. [Link]

  • Medina, V. A., & Rivera, E. S. (2010). Histamine receptors and cancer pharmacology. British journal of pharmacology, 161(4), 755–767. [Link]

  • Nikolic, K., et al. (2013). Imidazoline-1 Receptor Ligands as Apoptotic Agents: Pharmacophore Modeling and Virtual Docking Study. Combinatorial Chemistry & High Throughput Screening, 16(4), 298-319. [Link]

  • Singh, S., et al. (2025). Unlocking the power of imidazoquinolines: recent advances in anticancer and immunotherapeutic strategies. Journal of Biomolecular Structure and Dynamics, 1-21. [Link]

  • Nikolic, K., et al. (2013). Imidazoline-1 receptor ligands as apoptotic agents: pharmacophore modeling and virtual docking study. Combinatorial chemistry & high throughput screening, 16(4), 298–319. [Link]

  • Krzyżanowska, N., et al. (2025). The imidazoline I2 receptor agonist 2-BFI enhances cytotoxic activity of hydroxychloroquine by modulating oxidative stress, energy-related metabolism and autophagic influx in human colorectal adenocarcinoma cell lines. European Journal of Pharmacology, 996, 177590. [Link]

  • Head, R. J., & Mayorov, D. D. (2006). Imidazoline Receptors, Novel Agents and Therapeutic Potential. Cardiovascular & Hematological Agents in Medicinal Chemistry, 4(1), 17-32. [Link]

  • Gao, J., et al. (2025). Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo. European Journal of Medicinal Chemistry, 281, 117023. [Link]

  • Wang, R., et al. (2010). Discovery and initial SAR of pyrimidin-4-yl-1H-imidazole derivatives with antiproliferative activity against melanoma cell lines. Bioorganic & medicinal chemistry letters, 20(5), 1573–1577. [Link]

  • Mittapelli, V., & Komirishetti, D. (2024). Synthesis and Biological Evaluation of 4-(1h-Imidazol-2-Yl)-2-(Pyrimidin-5-Yl)Oxazoles as Potent Anticancer Agents. SSRN. [Link]

  • Kumar, V., et al. (2011). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Journal of Pharmacy Research, 4(4), 1104-1105. [Link]

  • Al-Suwaidan, I. A., et al. (2023). Synthesis of Some N-(1H-Benzo[d]imidazol-2-yl)-2-(4-Arylpiperazin-1-yl) acetamides as Anticancer Agents. Indian Journal of Heterocyclic Chemistry, 33(4), 499-507. [Link]

  • El-Sayed, N. N. E., et al. (2013). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. International Journal of Research in Pharmacy and Chemistry, 3(3), 629-636. [Link]

  • Kumar, G. V., et al. (2021). SYNTHESIS AND ANTICANCER ACTIVITY OF SOME NOVEL-1H- BENZO[D]IMIDAZOL-1YL) PYRIDIN-2-YL. International Journal of Innovative Research in Technology, 8(3). [Link]

  • El-Gamal, M. I., et al. (2021). Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect. Molecules, 26(23), 7351. [Link]

  • Jadhav, H. R., et al. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Org. Commun., 10(3), 194-204. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-((1H-Imidazol-1-yl)methyl)piperidine. PubChem. [Link]

  • Al-Ostath, A. I., et al. (2024). Computational design, synthesis, and assessment of 3-(4-(4-(1,3,4-oxadiazol-2-yl)-1H-imidazol-2-yl)phenyl)-1,2,4-oxadiazole derivatives as effective epidermal growth factor receptor inhibitors: a prospective strategy for anticancer therapy. RSC Advances, 14(1), 1-20. [Link]

  • Folkes, A. J., et al. (2008). The Identification of 2-(1H-Indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a Potent, Selective, Orally Bioavailable Inhibitor of Class I PI3 Kinase for the Treatment of Cancer. Journal of Medicinal Chemistry, 51(18), 5522-5532. [Link]

Sources

Cell-Based Assay Profiling for 4-(1h-Imidazol-2-ylmethyl)piperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary & Scaffold Analysis

The 4-(1h-Imidazol-2-ylmethyl)piperidine core is a "privileged scaffold" in medicinal chemistry, most notably recognized as a pharmacophore for Histamine H3 and H4 receptors (H3R/H4R) . The structural homology to histamine and Immepip (4-(1H-imidazol-4-ylmethyl)piperidine) allows these derivatives to act as potent ligands for Gi/o-coupled GPCRs.

However, this scaffold is chemically versatile. When decorated with specific aryl-ureas or sulfonamides, the biological activity can shift toward Kinase Inhibition (e.g., RAF/MEK pathways) or Tubulin polymerization inhibition .

Therefore, this guide presents a Dual-Track Screening Strategy :

  • Track A (GPCR Modulation): For derivatives designed as H3R/H4R antagonists/agonists (Neurology/Immunology).

  • Track B (Cytotoxicity & Safety): Essential counter-screens to distinguish specific receptor modulation from off-target cellular toxicity (a common issue with imidazole-based CYP450 inhibitors).

Biological Mechanism & Assay Logic[1]

The Primary Target: Gi-Coupled Histamine Receptors

Most derivatives of this class target H3R (CNS autoreceptors) or H4R (Immune cells). Both couple to Gαi/o proteins .

  • Agonism: Inhibits Adenylyl Cyclase (AC)

    
     Decreases intracellular cAMP.
    
  • Antagonism: Blocks agonist-induced cAMP reduction (or increases cAMP if the receptor has constitutive activity).

Experimental Challenge: Since Gαi inhibits cAMP, a baseline stimulation (using Forskolin) is required to observe the "drop" caused by an agonist or the "recovery" caused by an antagonist.

DOT Visualization: Gi-Coupled Signaling Pathway

The following diagram illustrates the signaling cascade and the intervention points for the assays described below.

G cluster_logic Assay Logic node_receptor H3R / H4R (GPCR) node_gprotein Gαi/o Protein node_receptor->node_gprotein Activate node_ligand Imidazole-Piperidine Derivative node_ligand->node_receptor Bind node_ac Adenylyl Cyclase (AC) node_gprotein->node_ac Inhibit (-) node_camp cAMP node_ac->node_camp Catalyze node_atp ATP node_atp->node_ac node_readout TR-FRET / HTRF Signal Detection node_camp->node_readout Quantify node_forskolin Forskolin (Stimulator) node_forskolin->node_ac Stimulate (+) node_logic Agonist = Low Signal Antagonist = High Signal (restores Forskolin effect)

Caption: Figure 1. Gαi-coupled signaling pathway utilized in H3R/H4R functional assays. Forskolin is used to raise cAMP levels, allowing the detection of Gαi-mediated inhibition.

Detailed Experimental Protocols

Protocol A: cAMP Accumulation Assay (TR-FRET/HTRF)

Purpose: Primary screen for H3R/H4R functional potency (


/

). Why HTRF? It is homogeneous (no wash), ratiometric (corrects for well-to-well variability), and highly sensitive for Gi-coupled responses.
Materials
  • Cell Line: CHO-K1 or HEK293 stably expressing human H3R or H4R.

  • Reagents: HTRF cAMP HiRange Kit (Cisbio/Revvity) or Lance Ultra cAMP (PerkinElmer).

  • Stimulator: Forskolin (10 mM stock in DMSO).

  • Compound: this compound derivative (10 mM stock).

  • Buffer: HBSS + 20 mM HEPES + 0.5 mM IBMX (PDE inhibitor to prevent cAMP degradation).

Step-by-Step Workflow
  • Cell Preparation:

    • Harvest cells and resuspend in Assay Buffer at

      
       cells/mL.
      
    • Dispense 5 µL of cell suspension (1,000 cells/well) into a 384-well low-volume white plate.

  • Compound Addition (Antagonist Mode):

    • Add 2.5 µL of test compound (serial dilution, typically 10 µM to 0.1 nM).

    • Incubate for 15 minutes at Room Temperature (RT).

  • Stimulation:

    • Add 2.5 µL of Agonist/Forskolin Mix .

    • Mix Composition:

      
       concentration of Reference Agonist (e.g., Histamine) + 10 µM Forskolin.
      
    • Note: The reference agonist engages the receptor to lower cAMP; the antagonist will reverse this, restoring the Forskolin-induced high cAMP signal.

  • Reaction:

    • Incubate for 30-45 minutes at RT.

  • Detection:

    • Add 5 µL of cAMP-d2 conjugate (Acceptor).

    • Add 5 µL of Anti-cAMP-Cryptate (Donor).

    • Incubate for 1 hour in the dark.

  • Read:

    • Measure fluorescence at 665 nm and 620 nm using a compatible plate reader (e.g., EnVision, PHERAstar).

Data Analysis

Calculate the Ratio (


). Plot Ratio vs. log[Compound].
  • Antagonist: Signal increases with concentration (restoration of cAMP).

  • Agonist: Signal decreases with concentration (inhibition of cAMP).

Protocol B: Label-Free Impedance Assay (xCELLigence)

Purpose: Phenotypic validation. H3R activation in neuronal cells often leads to cytoskeletal rearrangement or neurite retraction, which can be measured without labels. Relevance: Confirms the compound penetrates the cell and engages the target in a physiological context, avoiding radioactive GTP


S.
Workflow
  • Seeding: Seed SH-SY5Y (neuroblastoma) cells expressing H3R (10,000 cells/well) into E-Plate 96.

  • Baseline: Monitor Cell Index (CI) for 24 hours until monolayer forms.

  • Treatment:

    • Pause reading. Add test compound (Antagonist mode: Pre-incubate 30 min).

    • Add Histamine (

      
      ).
      
  • Monitoring: Resume real-time monitoring for 2-4 hours.

  • Interpretation: Histamine typically causes a transient drop in CI (cytoskeletal contraction). A potent antagonist will block this impedance drop.

Protocol C: Cytotoxicity Counter-Screen (MTT/ATP)

Purpose: Imidazole derivatives are prone to inhibiting CYP450 and can be cytotoxic. You must distinguish "functional inhibition" from "cell death."

  • Cells: HepG2 (Liver) or HEK293 (Kidney).

  • Treatment: Incubate cells with compound (up to 100 µM) for 24 and 48 hours.

  • Readout:

    • ATP (CellTiter-Glo): Lysis + Luciferase reagent. Luminescence

      
       ATP 
      
      
      
      Viable cells.
    • Threshold: Compounds showing

      
       viability reduction at 
      
      
      
      (functional) are flagged as toxic.

Data Summary & Interpretation

Assay TypeReadoutExpected Result (Antagonist)Expected Result (Agonist)Critical Control
cAMP (Gi) TR-FRET RatioIncrease (Restores Forskolin signal)Decrease (Synergizes with Gi)IBMX (Must be present to stop PDE)
Impedance Cell Index (CI)Flat Line (Prevents Histamine-induced drop)Drop in CI (Cytoskeletal change)DMSO Control (Baseline drift)
Cytotoxicity LuminescenceNo Change (High viability)No Change Staurosporine (Positive kill control)

Troubleshooting & Optimization

  • Issue: Low Signal Window in cAMP Assay.

    • Cause: Forskolin concentration is too low or cell density is too high (depleting substrate).

    • Fix: Titrate Forskolin (1-50 µM) to find the linear range. Reduce cell number to 1,000/well.

  • Issue: Steep Hill Slope (> 1.5).

    • Cause: Compound precipitation or non-specific binding.

    • Fix: Imidazoles can be pH sensitive. Ensure Assay Buffer is strictly pH 7.4. Add 0.01% BSA to prevent stickiness.

  • Issue: Inconsistent Potency between Assays.

    • Insight: "2-ylmethyl" derivatives may have different residence times than "4-ylmethyl" analogs. Pre-incubation time in Protocol A is critical. Extend pre-incubation to 60 mins to ensure equilibrium.

References

  • Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold. Bioorganic & Medicinal Chemistry Letters (2005).

  • Replacement of imidazole by a piperidine moiety differentially affects the potency of histamine H3-receptor antagonists. Naunyn-Schmiedeberg's Archives of Pharmacology (2003).[1]

  • Multiple Targeting Approaches on Histamine H3 Receptor Antagonists.Frontiers in Neuroscience (2016).

  • Discovery and initial SAR of pyrimidin-4-yl-1H-imidazole derivatives with antiproliferative activity.Bioorganic & Medicinal Chemistry Letters (2010).

  • Cisbio HTRF cAMP Gi/Gs Assay Principle.Revvity Resources.

    • (General Protocol Reference)

Sources

Troubleshooting & Optimization

Technical Support Center: Imidazole-Piperidine Coupling Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Reaction Conditions for C-N Bond Formation Audience: Medicinal Chemists & Process Development Scientists

Diagnostic Workflow: Method Selection (Triage)

Before optimizing, you must select the correct mechanistic pathway based on the electronic nature of your imidazole substrate. Imidazoles are "Janus-faced" substrates—they can act as nucleophiles, electrophiles, or catalyst poisons depending on the conditions.

Decision Matrix: SNAr vs. Metal-Catalysis

Use the following logic gate to determine your starting protocol.

CouplingLogic Start Start: Imidazole-Piperidine Coupling CheckEWG Does Imidazole have strong EWG? (NO2, CN, COOR, SO2R) Start->CheckEWG SNAr_Route Pathway A: SNAr (Nucleophilic Aromatic Substitution) CheckEWG->SNAr_Route Yes (Activated) Buchwald_Route Pathway B: Buchwald-Hartwig (Pd-Catalyzed C-N Coupling) CheckEWG->Buchwald_Route No (Neutral/Electron-Rich) Pos_Check Is Halogen at C2 or C5? SNAr_Route->Pos_Check Cond_SNAr Protocol A: High T, Polar Solvent, Base Pos_Check->Cond_SNAr Yes (Preferred) Protect_Check Is Imidazole N-H protected? Buchwald_Route->Protect_Check Protect_Action REQUIRED: Protect N-H (SEM, Boc, Bn) to prevent poisoning Protect_Check->Protect_Action No Cond_Pd Protocol B: Pd-G3/G4, BrettPhos/RuPhos Protect_Check->Cond_Pd Yes Protect_Action->Cond_Pd

Figure 1: Decision tree for selecting the optimal coupling strategy based on imidazole electronics and protecting group status.

Standard Operating Procedures (SOPs)

Protocol A: SNAr (Activated Imidazoles)

Best for: Nitro-, Cyano-, or Ester-substituted halo-imidazoles.

The Logic: Electron-deficient imidazoles (especially 2-halo or 4-nitro-5-halo) react readily with secondary amines like piperidine via an addition-elimination mechanism. The challenge here is not reactivity, but regiocontrol and solubility .

ComponentStandard ConditionOptimization AlternativeNotes
Solvent DMSO or NMP (0.5 M)DMF, MeCNPolar aprotic solvents stabilize the Meisenheimer complex.
Base DIPEA (2.0 - 3.0 equiv)K₂CO₃, Cs₂CO₃Inorganic bases require vigorous stirring/grinding.
Temp 80 °C - 100 °C Microwave (120 °C, 20 min)Microwave often cleaner for stubborn substrates.
Stoichiometry 1.0 eq Imidazole : 1.2 eq Piperidine1.0 : 2.5Excess amine can act as base and nucleophile.

Step-by-Step:

  • Dissolve halo-imidazole (1.0 equiv) in DMSO (concentration 0.5 – 1.0 M).

  • Add DIPEA (2.5 equiv).

  • Add Piperidine (1.2 equiv) dropwise.

  • Heat to 90 °C. Monitor by LCMS at 1h and 4h.

  • Workup: Dilute with water (crash out product) or extract with EtOAc/LiCl wash to remove DMSO.

Protocol B: Buchwald-Hartwig (Neutral/Deactivated Imidazoles)

Best for: Unactivated halo-imidazoles or when SNAr fails.

The Logic: Piperidine is a secondary amine prone to


-hydride elimination (forming enamines/pyridines). Imidazole nitrogens are potent ligands that can displace phosphines, poisoning the Pd catalyst. You must use bulky, electron-rich ligands (Dialkylbiaryl phosphines) and Pre-catalysts. 
ComponentStandard ConditionOptimization AlternativeNotes
Catalyst BrettPhos Pd G3/G4 (1-3 mol%)RuPhos Pd G3, XPhos Pd G3Avoid Pd₂(dba)₃ if possible; induction period allows poisoning.
Ligand BrettPhos (if not using G3)RuPhos, tBuXPhosBrettPhos is the "Gold Standard" for secondary amines.
Base NaOtBu (1.5 equiv)LHMDS, Cs₂CO₃NaOtBu is standard; use LHMDS if base-sensitive groups exist.
Solvent 1,4-Dioxane or Toluene t-Amyl Alcohol, THFDioxane is best for solubility; t-Amyl alcohol for higher temps.
Temp 90 °C - 110 °C 60 °C (activated)Inert atmosphere (Ar/N₂) is critical.

Step-by-Step:

  • Glovebox/Schlenk: Charge vial with Halo-imidazole (1.0 equiv), NaOtBu (1.5 equiv), and BrettPhos Pd G4 (2 mol%).

  • Seal vial.[1] Purge with Argon (3x).

  • Add anhydrous Dioxane (0.2 M).

  • Add Piperidine (1.2 equiv) via syringe.

  • Heat to 100 °C for 12-16h.

  • Workup: Filter through Celite (elute with DCM). Scavenge Pd (SiliaMetS-Thiol) if for biological assay.

Troubleshooting Hub (FAQ)

Issue 1: "The reaction is dead. Starting material is untouched."

Diagnosis: Catalyst Poisoning (The "Imidazole Trap"). Mechanism: The imidazole N3 nitrogen (lone pair) binds to the unsaturated Pd(0) or Pd(II) species, forming a stable "off-cycle" complex (Pd-Imidazole₄) that prevents the oxidative addition of the aryl halide.

Solution:

  • Switch to Pre-catalysts (Pd-G3/G4): These generate the active mono-ligated Pd(0) species immediately upon base activation, outcompeting the imidazole binding.

  • Protect the Imidazole: If your imidazole has a free N-H, it must be protected (SEM, Boc, Methyl) to reduce its coordinating ability and prevent amidine formation.

  • Increase Temperature: Higher T (110°C+) promotes ligand dissociation from the "off-cycle" resting states.

Issue 2: "I see the product, but also a lot of reduced imidazole (Hydrodehalogenation)."

Diagnosis:


-Hydride Elimination or Protodehalogenation.
Mechanism:  Piperidine has 

-hydrogens. If the reductive elimination is slow (due to sterics or electronics), the Pd-Amine complex undergoes

elimination, releasing the reduced arene and an oxidized imine/pyridine byproduct.

Solution:

  • Change Ligand: Switch from RuPhos to BrettPhos or tBuBrettPhos . These are specifically designed to accelerate reductive elimination for secondary amines.

  • Solvent Switch: Avoid alcohols. Use Toluene or Dioxane.

  • Lower Temperature: Try 80°C instead of 110°C to disfavor the higher-energy elimination pathway.

Issue 3: "Regioselectivity is a mess (Mixture of N1/N3 isomers)."

Note: This applies if you are coupling an Imidazole (as nucleophile) to a Halo-piperidine (rare) or N-arylation.

Diagnosis: Tautomeric Equilibrium. Mechanism: Unsubstituted imidazoles exist as a tautomeric mixture. The N1 and N3 positions are chemically distinct but interconvert rapidly.

Solution:

  • Steric Control: Use a bulky protecting group (e.g., Trityl or SEM) on one nitrogen to force reaction at the distal carbon/nitrogen.

  • Kinetic vs. Thermodynamic:

    • Kinetic (Low T, Strong Base): Favors the sterically less hindered position.

    • Thermodynamic (High T, Reversible): Favors the most stable isomer.

Mechanistic Visualization: The "Poisoning" Loop

Understanding why the reaction fails is key to fixing it. The diagram below illustrates the competition between the productive catalytic cycle and the destructive imidazole coordination.

PdCycle Pd_Pre Pd Pre-catalyst (Pd-G4) Active_Pd Active Species [L-Pd(0)] Pd_Pre->Active_Pd Base Activation OxAdd Oxidative Addition [L-Pd(II)-Ar-X] Active_Pd->OxAdd + Ar-X Poison OFF-CYCLE TRAP [Pd(Imid)n] Catalyst Death Active_Pd->Poison + Imidazole (Excess) (Coordination) Coord Amine Coordination [L-Pd(II)-Ar-N] OxAdd->Coord + Piperidine Coord->Active_Pd Reductive Elim (Release Product) Prod Product (Ar-N-R2) Poison->Active_Pd Heat/Bulky Ligand (Reversible?)

Figure 2: Catalytic cycle showing the "Off-Cycle Trap" where imidazole nitrogen coordinates to Palladium, shutting down the reaction.

References

  • Maiti, D., et al. (2010). "Pd-catalyzed N-arylation of imidazoles: Method development and mechanistic study." Journal of Organic Chemistry.

  • Buchwald, S. L., et al. (2008). "Ligands for Palladium-Catalyzed C-N Bond Formation: The BrettPhos Family." Journal of the American Chemical Society.[2]

  • BenchChem Technical Center. (2025). "Troubleshooting Catalyst Deactivation in Palladium-Catalyzed Reactions." BenchChem Support.

  • Hartwig, J. F. (2010). "Organotransition Metal Chemistry: From Bonding to Catalysis." University Science Books. (General Reference for Pd-Cycle Mechanisms).
  • WuXi AppTec. (2024). "How to Wisely Design Conditions for Buchwald-Hartwig Couplings." Chemical Insights.

Sources

minimizing by-product formation in "4-(1h-Imidazol-2-ylmethyl)piperidine" synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 4-(1H-Imidazol-2-ylmethyl)piperidine. As a Senior Application Scientist, I have compiled this guide to provide in-depth technical assistance and troubleshooting strategies to help you minimize by-product formation and optimize your synthetic process. This resource is designed to be a practical tool, offering insights into the causality behind experimental choices and providing self-validating protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing this compound?

There are two primary and widely utilized methods for the synthesis of this compound:

  • N-Alkylation of Piperidine: This method involves the reaction of piperidine with a reactive 2-substituted imidazole, typically 2-(chloromethyl)-1H-imidazole or a similar derivative. The reaction is a nucleophilic substitution where the secondary amine of the piperidine ring attacks the electrophilic carbon of the imidazole derivative. A base is generally required to neutralize the acid formed during the reaction.[1]

  • Reductive Amination: This one-pot reaction involves the condensation of an imidazole-2-carboxaldehyde with piperidine to form an intermediate iminium ion, which is then reduced in situ to the desired product. This method is often favored for its efficiency and milder reaction conditions.[2]

Q2: I am observing a significant amount of an insoluble white solid in my N-alkylation reaction. What could this be and how can I avoid it?

This is a classic case of over-alkylation , leading to the formation of a quaternary ammonium salt .[3][4][5] The desired product, being a tertiary amine, can react further with the alkylating agent to form a quaternary salt, which is often insoluble in common organic solvents.

Troubleshooting Over-alkylation:

ParameterRecommendationRationale
Stoichiometry Use a slight excess of piperidine (1.1-1.2 equivalents).This ensures the alkylating agent is the limiting reagent, reducing the probability of the product reacting further.[6]
Reagent Addition Add the 2-(chloromethyl)-1H-imidazole solution slowly to the piperidine solution.Maintaining a low concentration of the alkylating agent favors the initial mono-alkylation over the subsequent quaternization.[1]
Temperature Maintain a moderate reaction temperature (e.g., room temperature to 50°C).Higher temperatures can increase the rate of the undesired second alkylation.
Base Selection Use a non-nucleophilic base like potassium carbonate or triethylamine.The base is crucial to neutralize the HCl formed, but a non-nucleophilic one will not compete with the piperidine in reacting with the alkylating agent.

Troubleshooting Guide: By-product Formation

This section provides a detailed guide to identifying and mitigating common by-products encountered during the synthesis of this compound.

Scenario 1: Reductive Amination

Observed Issue: My reaction mixture shows multiple spots on TLC, and the final product purity is low after work-up.

Potential By-products and Solutions:

  • Unreacted Starting Materials (Imidazole-2-carboxaldehyde and Piperidine):

    • Cause: Incomplete reaction due to insufficient reaction time, suboptimal temperature, or deactivated reducing agent.

    • Troubleshooting:

      • Reaction Monitoring: Monitor the reaction progress closely using TLC or LC-MS.[7]

      • Temperature Control: Ensure the reaction temperature is maintained within the optimal range for the chosen reducing agent.

      • Reducing Agent: Use a fresh, high-quality reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often a good choice as it is mild and selective.[8]

  • Over-reduction of the Aldehyde:

    • Cause: A highly reactive reducing agent like sodium borohydride (NaBH₄) can reduce the starting aldehyde to 2-(hydroxymethyl)imidazole before it condenses with piperidine.

    • Troubleshooting:

      • Choice of Reducing Agent: Opt for a milder reducing agent such as NaBH(OAc)₃ or sodium cyanoborohydride (NaBH₃CN).

      • Staged Addition: If using NaBH₄, allow the imine to form first by stirring the aldehyde and amine together for a period before adding the reducing agent.

  • Formation of Aminal/Hemiaminal Intermediates:

    • Cause: These are equilibrium intermediates in the formation of the iminium ion. Incomplete dehydration can lead to their presence in the final mixture.

    • Troubleshooting:

      • pH Adjustment: The reaction is typically carried out under slightly acidic conditions (pH 5-6) to facilitate iminium ion formation. Acetic acid can be used as a catalyst.

      • Dehydrating Agent: In some cases, the addition of a mild dehydrating agent can drive the equilibrium towards the iminium ion.

Scenario 2: N-Alkylation

Observed Issue: My final product is contaminated with a high-boiling point impurity that is difficult to remove by standard purification.

Potential By-products and Solutions:

  • Quaternary Ammonium Salt:

    • Cause: As discussed in the FAQs, this is due to over-alkylation of the product.

    • Troubleshooting:

      • Refer to the troubleshooting table for over-alkylation in the FAQ section.

      • Purification: If a significant amount of the quaternary salt has formed, it can often be removed by filtration due to its low solubility in many organic solvents.

  • Unreacted 2-(chloromethyl)-1H-imidazole:

    • Cause: Insufficient piperidine or incomplete reaction. This starting material can be an irritant and should be removed.

    • Troubleshooting:

      • Stoichiometry: Ensure at least a slight excess of piperidine is used.

      • Work-up: A wash with an aqueous base solution during work-up can help to remove any remaining acidic starting material.

  • By-products from Self-Condensation of 2-(chloromethyl)-1H-imidazole:

    • Cause: Under basic conditions, 2-(chloromethyl)-1H-imidazole can potentially undergo self-condensation reactions.

    • Troubleshooting:

      • Slow Addition: Adding the alkylating agent slowly to the piperidine solution minimizes its concentration and the likelihood of self-reaction.

Experimental Protocols

Protocol 1: Synthesis via N-Alkylation

This protocol is a general guideline and may require optimization.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve piperidine (1.1 eq) in a suitable solvent such as acetonitrile or DMF.

  • Base Addition: Add potassium carbonate (1.5 eq) to the piperidine solution.

  • Reagent Addition: Dissolve 2-(chloromethyl)-1H-imidazole hydrochloride (1.0 eq) in the same solvent and add it dropwise to the piperidine mixture at room temperature over 30-60 minutes.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up: Filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis via Reductive Amination

This protocol is a general guideline and may require optimization.

  • Reaction Setup: To a solution of imidazole-2-carboxaldehyde (1.0 eq) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE), add piperidine (1.1 eq).

  • Imine Formation: Add glacial acetic acid (1.1 eq) and stir the mixture at room temperature for 1-2 hours.

  • Reduction: Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise.

  • Reaction: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

A robust HPLC method is crucial for monitoring reaction progress and assessing the purity of the final product.

Typical HPLC Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA) or formic acid.
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Column Temp. 30°C

Note: This is a general method and may require optimization for the specific separation of by-products in your reaction mixture. Method validation according to ICH guidelines is recommended for quantitative analysis.[9]

Visualizations

Synthesis_Pathways cluster_alkylation N-Alkylation Route cluster_reductive_amination Reductive Amination Route Piperidine Piperidine Alkylation_Product This compound Piperidine->Alkylation_Product + Imidazole-Cl + Base Imidazole_Cl 2-(chloromethyl)-1H-imidazole Imidazole_Cl->Alkylation_Product Quat_Salt Quaternary Ammonium Salt (By-product) Alkylation_Product->Quat_Salt + Imidazole-Cl Piperidine_RA Piperidine Iminium Iminium Intermediate Piperidine_RA->Iminium + Imidazole-CHO Imidazole_CHO Imidazole-2-carboxaldehyde Imidazole_CHO->Iminium RA_Product This compound Iminium->RA_Product + [H] (Reducing Agent) Troubleshooting_Logic cluster_alkylation_trouble N-Alkylation Issues cluster_ra_trouble Reductive Amination Issues Start Low Purity of This compound Route Which Synthetic Route? Start->Route Alkylation_Impurity Insoluble Precipitate? Route->Alkylation_Impurity N-Alkylation RA_Impurity Multiple Spots on TLC? Route->RA_Impurity Reductive Amination Over_alkylation Likely Quaternary Salt. - Check Stoichiometry - Slow Addition of Alkylating Agent - Control Temperature Alkylation_Impurity->Over_alkylation Yes Unreacted_SM_A Unreacted Starting Materials? - Increase Reaction Time - Check Base Activity Alkylation_Impurity->Unreacted_SM_A No Unreacted_SM_R Unreacted Starting Materials? - Check Reducing Agent - Monitor Reaction RA_Impurity->Unreacted_SM_R Yes Over_reduction Side-product at lower Rf? - Use Milder Reducing Agent (e.g., NaBH(OAc)₃) RA_Impurity->Over_reduction No

Caption: Troubleshooting flowchart for by-product formation.

References

Sources

Technical Support Center: Overcoming Resistance to 4-(1h-Imidazol-2-ylmethyl)piperidine (IMP-42)

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction:

This guide provides in-depth technical support for researchers investigating the therapeutic potential of "4-(1h-Imidazol-2-ylmethyl)piperidine," a novel investigational compound we will refer to as IMP-42. Based on its structural motifs, IMP-42 is hypothesized to function as an inhibitor of the Phosphoinositide 3-kinase (PI3K) signaling pathway. The PI3K/Akt/mTOR axis is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[1][2][3] Consequently, it represents a key target for therapeutic intervention.[1][4]

However, as with many targeted therapies, both intrinsic and acquired resistance can limit clinical efficacy.[5] This resource is designed to serve as a comprehensive troubleshooting guide, structured in a question-and-answer format, to help you anticipate, diagnose, and overcome resistance to IMP-42 in your cell line models.

Part 1: Initial Compound & Target Validation

Before investigating resistance, it is crucial to confirm that IMP-42 is active in your system and effectively inhibits the intended target.

Q1: My cells don't respond to IMP-42 at the expected concentrations. Is the compound inactive?

Possible Causes & Troubleshooting Steps:

  • Confirm Compound Integrity: Ensure the compound has been stored correctly (as per the manufacturer's instructions) and that the solvent (e.g., DMSO) is anhydrous. Prepare fresh stock solutions.

  • Determine the Half-Maximal Inhibitory Concentration (IC50): The sensitivity of cell lines to a given inhibitor can vary significantly. It is essential to perform a dose-response experiment to determine the IC50 of IMP-42 in your specific cell line.[6][7]

    View Protocol: Determining IC50 via Dose-Response Assay
    Protocol 1: Generation of a Dose-Response Curve

    This protocol outlines the use of a colorimetric assay like MTT or CCK-8 to assess cell viability across a range of IMP-42 concentrations.[8][9][10]

    Materials:

    • Parental cancer cell line of interest

    • Complete growth medium

    • IMP-42 stock solution (e.g., 10 mM in DMSO)

    • 96-well cell culture plates

    • MTT or CCK-8 reagent

    • Microplate reader

    Procedure:

    • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) to ensure they are in the logarithmic growth phase at the time of analysis. Allow cells to adhere overnight.[8]

    • Compound Dilution: Prepare a serial dilution of IMP-42 in complete growth medium. A typical 8-point dilution series might range from 100 µM down to 1 nM, plus a vehicle-only control (e.g., 0.1% DMSO).[11]

    • Treatment: Remove the overnight medium from the cells and replace it with the medium containing the various concentrations of IMP-42.

    • Incubation: Incubate the plate for a period relevant to the cell line's doubling time (typically 48-72 hours).[9]

    • Viability Assay: Add the MTT or CCK-8 reagent according to the manufacturer's protocol and incubate as required.

    • Data Acquisition: Measure the absorbance using a microplate reader.

    • Analysis: Convert absorbance values to percentage viability relative to the vehicle-only control. Plot the percent viability against the log-transformed concentration of IMP-42. Use non-linear regression analysis to fit a sigmoidal curve and calculate the IC50 value.[7][12]

  • Confirm Target Engagement: A lack of whole-cell response may indicate that the compound is not effectively inhibiting the PI3K pathway. This can be assessed by Western blot for the phosphorylation status of Akt, a key downstream effector of PI3K.[13]

    View Protocol: Western Blot for Phospho-Akt (Ser473)
    Protocol 2: Assessing PI3K Pathway Inhibition

    A reduction in phosphorylated Akt (p-Akt) at Serine 473 is a reliable biomarker of PI3K inhibition.[13][14]

    Materials:

    • Cell line of interest

    • IMP-42

    • Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors

    • Primary antibodies: anti-p-Akt (Ser473), anti-total Akt

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate (ECL)

    • PVDF membrane

    Procedure:

    • Cell Treatment: Treat cells with IMP-42 at various concentrations (e.g., 0.1x, 1x, and 10x the determined IC50) for a short duration (e.g., 2-6 hours). Include a vehicle-only control.

    • Lysis: Harvest the cells and prepare protein lysates using ice-cold lysis buffer.[13]

    • Quantification: Determine the protein concentration of each lysate (e.g., using a BCA assay).

    • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.[15][16]

    • Immunoblotting:

      • Block the membrane (e.g., with 5% BSA in TBST).[13][14]

      • Incubate overnight at 4°C with the primary antibody against p-Akt (Ser473).[13][14]

      • Wash and incubate with the HRP-conjugated secondary antibody.

      • Detect the signal using an ECL substrate.[13]

    • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total Akt to confirm equal protein loading.[13]

    • Analysis: A dose-dependent decrease in the p-Akt/total Akt ratio confirms that IMP-42 is engaging its target.

Part 2: Troubleshooting Innate & Acquired Resistance

Resistance can be present from the outset (innate) or develop over time with sustained drug exposure (acquired).[5]

Q2: I've confirmed IMP-42 inhibits p-Akt, but my cells are still not dying. Why? (Innate Resistance)

This scenario suggests that while the primary target is inhibited, the cells can survive through alternative mechanisms.

A. Compensatory Signaling Pathway Activation

The most common mechanism of innate resistance to PI3K inhibitors is the activation of parallel signaling pathways, particularly the Ras/Raf/MEK/ERK pathway.[17]

  • Causality: Cancer cells often have redundant pro-survival signals. When the PI3K pathway is blocked, the cell can reroute signaling through the MAPK/ERK pathway to maintain proliferation and survival.[17]

  • Diagnostic Test: Perform a Western blot for phosphorylated ERK (p-ERK). An increase in p-ERK levels upon treatment with IMP-42 is a strong indicator of this resistance mechanism.

  • Troubleshooting Strategy: Combine IMP-42 with a MEK inhibitor (e.g., Trametinib). This dual blockade can often induce synthetic lethality and overcome resistance.[17]

B. Upstream Receptor Tyrosine Kinase (RTK) Feedback

Inhibition of Akt can lead to the activation of Forkhead box O (FOXO) transcription factors.[18] FOXO proteins can then drive the expression of several RTKs, such as HER3 or IGF1R, which reactivates the PI3K pathway and promotes survival.[18][19]

  • Causality: This is a classic negative feedback loop. By inhibiting a downstream node (Akt), you remove the brake on an upstream activator (FOXO), leading to pathway reactivation.[18]

  • Diagnostic Test: Use RT-qPCR or Western blot to check for increased expression of RTKs like HER3, EGFR, or IGF1R after IMP-42 treatment.

  • Troubleshooting Strategy: Co-treat with an inhibitor targeting the upregulated RTK (e.g., an EGFR inhibitor like Gefitinib).

Visualizing Resistance Pathways

The following diagram illustrates the primary mechanisms of innate resistance to a PI3K inhibitor like IMP-42.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK RTK (e.g., EGFR, HER3) PI3K PI3K RTK->PI3K Activates Ras Ras RTK->Ras Akt Akt PI3K->Akt Activates IMP42 IMP-42 IMP42->PI3K Inhibits FOXO FOXO (Inactive) Akt->FOXO Inhibits Proliferation Proliferation & Survival Akt->Proliferation FOXOn FOXO (Active) Akt->FOXOn Inhibition Removed Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Proliferation Compensatory Activation RTK_mRNA RTK mRNA FOXOn->RTK_mRNA Upregulates Transcription RTK_mRNA->RTK Increases Expression

Caption: Innate resistance to IMP-42 via compensatory ERK activation and FOXO-mediated RTK upregulation.

Q3: My cells initially responded to IMP-42, but now they are growing again. What happened? (Acquired Resistance)

Acquired resistance typically develops over weeks to months of continuous drug exposure.[5] The best practice is to develop a resistant cell line model to study these long-term adaptive changes.

View Protocol: Developing an IMP-42 Resistant Cell Line
Protocol 3: Generation of Acquired Resistance by Dose Escalation

This method mimics the clinical scenario where tumors adapt to long-term therapy.[8][20][21]

Materials:

  • Parental (sensitive) cell line

  • Large supply of IMP-42

  • Multiple T-75 or T-150 cell culture flasks

Procedure:

  • Determine Starting Dose: Begin by treating the parental cells with a low concentration of IMP-42, typically the IC20 or IC30, as determined from your dose-response curve.[8] This initial dose should slow proliferation without causing massive cell death.

  • Continuous Culture: Culture the cells in this drug-containing medium, passaging them as they reach confluency. A parallel flask of parental cells with vehicle only should be maintained as a control.[6]

  • Dose Escalation: Once the cells have adapted and their growth rate recovers, double the concentration of IMP-42.[20] If significant cell death occurs, revert to the previous concentration until the culture stabilizes.[8]

  • Repeat: Continue this cycle of adaptation and dose escalation over several months.[5][22] The goal is to reach a final concentration that is at least 10-fold higher than the initial IC50 of the parental line.[20]

  • Characterization:

    • Once a stable resistant population is established, perform a new dose-response assay to quantify the shift in IC50. The Resistance Index (RI) is calculated as RI = IC50 (Resistant) / IC50 (Parental).[8]

    • Freeze down stocks of the resistant cells at various passages.[6]

    • Culture the resistant cells in drug-free medium for several passages to confirm that the resistant phenotype is stable.[8]

Visualizing the Workflow

G start Parental Cell Line ic50 Determine IC50 (Protocol 1) start->ic50 treat Treat with IC20 of IMP-42 ic50->treat culture Continuous Culture (2-3 Passages) treat->culture assess Assess Recovery culture->assess increase Increase IMP-42 Concentration assess->increase Growth Rate Recovered stable Stable Resistant Line (RI > 10) assess->stable Target Conc. Reached increase->culture characterize Characterize (IC50, Western, etc.) stable->characterize

Caption: Workflow for generating an acquired drug-resistant cell line using dose escalation.

Q4: I have generated a resistant cell line. How do I identify the mechanism of resistance?

A. Genetic Alterations

  • Secondary Mutations in PIK3CA: Although less common for non-covalent inhibitors, mutations can arise in the drug-binding pocket of the p110α subunit (encoded by PIK3CA) that prevent IMP-42 from binding effectively.

  • Loss of PTEN: PTEN is a tumor suppressor that antagonizes PI3K signaling.[2] Deletion or inactivating mutations in PTEN can lead to hyperactivation of the pathway, overriding inhibition by IMP-42.[23]

  • Diagnostic Test: Perform Sanger or next-generation sequencing of the PIK3CA and PTEN genes in both parental and resistant cell lines. A Western blot showing complete loss of PTEN protein is also a strong indicator.

B. Non-Genetic Mechanisms (Transcriptional/Epigenetic)

  • Overexpression of Efflux Pumps: Increased expression of ATP-binding cassette (ABC) transporters, such as ABCB1 (MDR1), can actively pump IMP-42 out of the cell, reducing its intracellular concentration.[9]

  • Activation of Parallel Pathways: Similar to innate resistance, acquired resistance can involve the stable upregulation of pathways like MAPK/ERK or the PIM kinases, which can provide an AKT-independent survival signal.[24]

  • Diagnostic Tests:

    • Efflux Pumps: Use RT-qPCR to measure the mRNA levels of genes like ABCB1.

    • Pathway Activation: Use Western blotting to compare the basal levels of p-ERK or other pro-survival signals in parental versus resistant cells.

Summary of Resistance Mechanisms
Resistance TypeMechanismKey Molecular ChangeDiagnostic ApproachPotential Solution
Innate Compensatory Pathway ActivationIncreased p-ERK upon treatmentWestern Blot for p-ERKCombine with MEK inhibitor[17]
Innate RTK Feedback LoopIncreased HER3/IGF1R expressionWestern Blot / qPCR for RTKsCombine with RTK inhibitor
Acquired Target AlterationSecondary mutation in PIK3CAGene SequencingDevelop next-gen inhibitor
Acquired Pathway ReactivationLoss of PTEN expression/functionSequencing / Western BlotCombine with other pathway inhibitors
Acquired Drug EffluxOverexpression of ABCB1 (MDR1)qPCR for ABCB1Combine with an efflux pump inhibitor
Acquired Pathway BypassUpregulation of PIM kinaseWestern Blot for PIM1Combine with PIM inhibitor[24]

Part 3: Frequently Asked Questions (FAQs)

Q: How long does it take to generate a resistant cell line? A: The process is lengthy and requires patience. Depending on the cell line and the drug, it can take anywhere from 3 to 18 months of continuous culture and dose escalation.[5][6][22]

Q: My cells are growing very slowly in the presence of IMP-42. Should I increase the dose? A: No. Wait until the growth rate of the cells has nearly returned to that of the parental line before increasing the drug concentration. A premature dose increase will likely lead to complete cell death.[8]

Q: Is the resistance I've generated stable? A: To check for stability, culture the resistant cells in drug-free medium for several passages (e.g., 4-6 weeks) and then re-test the IC50. A stable resistant line will retain its high IC50 value.[8]

Q: Can I use a single high-dose treatment to select for resistant cells? A: While possible, this method is less clinically relevant. Gradual dose escalation more closely mimics the pressures that lead to acquired resistance in patients and may select for different, more translatable resistance mechanisms.[22]

References
  • Juric, D., Castel, P., & Scaltriti, M. (2013). What a Tangled Web We Weave: Emerging Resistance Mechanisms to Inhibition of the Phosphoinositide 3-Kinase Pathway. AACR Journals. [Link]

  • Thorpe, L. M., Yuzugullu, H., & Zhao, J. J. (2015). PI3K in cancer: divergent roles of isoforms, modes of activation and therapeutic targeting. Nature Reviews Cancer. [Link]

  • Miricescu, D., Totan, A., Stanescu, S., II, & et al. (2022). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?. International Journal of Molecular Sciences. [Link]

  • Engelman, J. A., Chen, L., Tan, X., & et al. (2007). Response and determinants of cancer cell susceptibility to PI3K inhibitors. Nature Chemical Biology. [Link]

  • Wikipedia. (2023). PI3K/AKT/mTOR pathway. Wikipedia. [Link]

  • Le, X., Antony, R., Razavi, P., & et al. (2016). Mechanisms behind resistance to PI3K Inhibitor treatment induced by the PIM kinase. Molecular and Cellular Biology. [Link]

  • Massacesi, C., Di Tomaso, E., & Urban, P. (2011). Targeting PI3K/mTOR Signaling in Cancer. AACR Journals. [Link]

  • Chandarlapaty, S. (2013). What a Tangled Web We Weave: Emerging Resistance Mechanisms to Inhibition of the Phosphoinositide 3-Kinase Pathway. AACR Journals. [Link]

  • Alzahrani, A. S. (2019). PI3K/Akt/mTOR inhibitors in cancer: At the bench and bedside. Seminars in Cancer Biology. [Link]

  • O'Donnell, J. S., Massi, D., & Teng, M. W. L. (2021). Mechanisms of resistance to pi3k inhibitors in cancer: Adaptive responses, drug tolerance and cellular plasticity. Cancers. [Link]

  • Procell. (2025). Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers. Procell. [Link]

  • Jo, Y., & Choi, N. (2025). Development of Drug-resistant Cell Lines for Experimental Procedures. Journal of Visualized Experiments. [Link]

  • Magee, J. Lab. (n.d.). Western blot protocol. Washington University in St. Louis. [Link]

  • Various Authors. (2013). Ways to generate drug-resistant cancer cell lines?. ResearchGate. [Link]

  • Various Authors. (2024). How to prepare resistant cancer cells and how i keep it a life for along time?. ResearchGate. [Link]

  • Oncolines B.V. (2024). Cell Line Generation. Oncolines. [Link]

  • Correia, J., & et al. (n.d.). Western blot analysis of Akt, p-Akt (Ser473), GSKβ and p-GSKβ (ser-9) protein expression. Protocol Exchange. [Link]

  • Horizon Discovery. (n.d.). Dose response curve for antibiotic selection of mammalian cells (kill curve). Horizon Discovery. [Link]

  • RayBiotech. (n.d.). Phospho-Akt (pSer473) (RAB0011) - Technical Bulletin. RayBiotech. [Link]

  • GraphPad. (n.d.). How Do I Perform a Dose-Response Experiment?. GraphPad FAQ 2188. [Link]

  • CDD Support. (2025). Setting up a Dose Response Protocol. Collaborative Drug Discovery. [Link]

  • Janku, F., & et al. (2014). Challenges in the clinical development of PI3K inhibitors. Annals of Oncology. [Link]

  • Technology Networks. (n.d.). Creating dose-response curves for cell-based and biochemical assays with the HP D300 Digital Dispenser. Technology Networks. [Link]

  • Bosch, A., & et al. (2015). Challenges for the Clinical Development of PI3K Inhibitors: Strategies to Improve Their Impact in Solid Tumors. ResearchGate. [Link]

  • Greenwell, I. B., & et al. (2017). PI3K Inhibitors: Understanding Toxicity Mechanisms and Management. CancerNetwork. [Link]

  • Castel, P., & et al. (2021). The present and future of PI3K inhibitors for cancer therapy. Nature Cancer. [Link]

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how to increase the potency of "4-(1h-Imidazol-2-ylmethyl)piperidine" derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #IMG-PIP-001 Subject: Increasing Potency of 4-(1H-Imidazol-2-ylmethyl)piperidine Derivatives Assigned Specialist: Senior Application Scientist, Medicinal Chemistry Division

Executive Summary & Diagnostic Overview

You are working with the This compound scaffold. This structure is a classic pharmacophore, historically significant in the design of ligands for Histamine H3 and H4 receptors (H3R/H4R) .

Current Status Analysis: If you are experiencing low potency (high


 or 

), it is likely because the "naked" scaffold is too polar and lacks the necessary hydrophobic interactions to stabilize the receptor in its active (or inactive) conformation.

The Core Solution: To increase potency into the nanomolar (nM) range, you must transition from a "fragment-like" binder to a "full-antagonist/agonist" profile. This is universally achieved by functionalizing the piperidine nitrogen (N-1) with a lipophilic "tail" that reaches the receptor's secondary binding pocket.

Optimization Module: Structure-Activity Relationship (SAR)

Strategy A: The "Lipophilic Tail" Extension (Primary Potency Driver)

The piperidine nitrogen is your primary handle. The imidazole ring mimics the endogenous histamine head, binding to the orthosteric site (interacting with Asp3.32 in H3R). To boost affinity, you must exploit the secondary hydrophobic pocket .

  • Action: Alkylate the piperidine nitrogen.

  • Optimal Linkers: Propyl (

    
    ) or Butyl (
    
    
    
    ) chains are statistically the most successful spacers for H3R/H4R.
  • Optimal Termini: Phenyl, cyclohexyl, or biphenyl groups.

  • Mechanism: The linker spans the receptor channel, allowing the terminal aromatic group to engage in

    
     stacking or hydrophobic interactions near the extracellular loops.
    
Strategy B: Imidazole Modification (Addressing CYP Liability)
  • The Issue: The imidazole ring (specifically the

    
     or 
    
    
    
    nitrogen) often coordinates with the heme iron of Cytochrome P450 enzymes (CYP3A4, CYP2D6), causing metabolic instability and drug-drug interactions.
  • The Fix:

    • Methylation: Methylating the imidazole nitrogen can block heme coordination but may reduce receptor affinity if that nitrogen is a hydrogen bond donor.

    • Bioisosteres: If potency is high but metabolic stability is low, consider replacing the imidazole with a 1,2,3-triazole or a 2-aminopyrimidine .

Visualizing the SAR Logic

SAR_Optimization Scaffold 4-(Imidazol-2-ylmethyl)piperidine (Base Scaffold) Potency_Issue Issue: Low Potency (>100 nM) Scaffold->Potency_Issue CYP_Issue Issue: CYP Inhibition (Heme Coordination) Scaffold->CYP_Issue Strategy_Tail Strategy: N-Alkylation (Lipophilic Tail) Potency_Issue->Strategy_Tail Add (CH2)3-Ph Strategy_Bioiso Strategy: Imidazole Modification/Bioisosteres CYP_Issue->Strategy_Bioiso Block N-coord Result_Potency Result: High Affinity (Secondary Pocket Binding) Strategy_Tail->Result_Potency Result_ADME Result: Improved Metabolic Stability Strategy_Bioiso->Result_ADME

Figure 1: Decision tree for optimizing the imidazole-piperidine scaffold based on potency vs. metabolic stability limitations.

Troubleshooting Guide: Common Experimental Failures

Issue 1: "My compound has high affinity ( nM) but shows no functional activity in cell assays."
  • Diagnosis: You may have created a "functional antagonist" that cannot penetrate the cell membrane or the Blood-Brain Barrier (BBB).

  • Root Cause: The imidazole-piperidine core is highly basic (

    
    ). At physiological pH, it is doubly protonated.
    
  • Solution:

    • Calculate Polar Surface Area (PSA) . Keep it

      
       for CNS penetration.
      
    • Prodrug Strategy: Mask the imidazole N-H temporarily.

Issue 2: "The Reductive Amination failed; I recovered starting material."
  • Diagnosis: Imine formation was incomplete or the reducing agent was too weak for the specific steric hindrance.

  • Checklist:

    • Did you use Sodium Triacetoxyborohydride (STAB) ? It is preferred over Cyanoborohydride for minimizing toxic byproducts and handling sensitive functional groups.

    • pH Control: The formation of the iminium ion requires slightly acidic conditions. Add 1-2 equivalents of Acetic Acid if the reaction is sluggish.

    • Scavenging: Did you remove water? Use molecular sieves in the imine formation step.

Standard Operating Procedures (Protocols)

Protocol A: Reductive Amination for N-Alkylation

Purpose: To attach the "Lipophilic Tail" to the piperidine nitrogen.

Reagents:

  • This compound (1.0 eq)

  • Target Aldehyde (e.g., 3-phenylpropanal) (1.1 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Acetic Acid (AcOH) (1.0 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (Anhydrous)

Workflow:

  • Imine Formation: Dissolve the piperidine derivative and the aldehyde in DCE. Add AcOH. Stir at Room Temperature (RT) for 1–2 hours. Tip: Monitor by TLC for the disappearance of the aldehyde.

  • Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 15 minutes.

  • Reaction: Allow to warm to RT and stir overnight (12–16 h) under Nitrogen atmosphere.

  • Quench: Quench with saturated aqueous

    
    .
    
  • Extraction: Extract with DCM (3x). Wash combined organics with brine.

  • Purification: Dry over

    
    , concentrate, and purify via flash column chromatography (typically DCM/MeOH/NH3 gradients).
    
Protocol B: Radioligand Binding Assay (H3 Receptor)

Purpose: To validate the potency increase.

Reagents:

  • Ligand:

    
    -methylhistamine (
    
    
    
    nM).
  • Membranes: CHO-K1 cells stably expressing human H3R.

  • Buffer: 50 mM Tris-HCl, 5 mM

    
    , pH 7.4.
    

Workflow:

  • Incubation: Mix 20

    
    g membrane protein with the radioligand (2 nM) and your test compound (concentration range 
    
    
    
    to
    
    
    M).
  • Equilibrium: Incubate for 60 minutes at 25°C.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine (reduces non-specific binding of the imidazole cation).

  • Readout: Liquid scintillation counting.

  • Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Comparative Data: Expected Potency Shifts

The following table illustrates the expected potency jump when applying the "Lipophilic Tail" strategy to a similar imidazole-piperidine scaffold (based on H3R antagonist literature).

Compound StructureR-Group (Piperidine N)H3R

(nM)
Potency Status
Base Scaffold Hydrogen> 1000 nMLow (Fragment)
Methylated Methyl~ 200 nMModerate
Linear Alkyl n-Hexyl~ 15 nMHigh
Aryl-Alkyl 3-Phenylpropyl< 1 nM Very High
Branched Aryl 3,3-Diphenylpropyl< 0.5 nMUltra High

FAQ: Rapid Fire Support

Q: Can I use a piperazine instead of a piperidine? A: Yes, but piperazines are more polar. While they lower


 (good for solubility), they often have slightly lower affinity for H3R compared to piperidines because the piperidine ring provides a better steric fit in the hydrophobic tunnel leading to Asp3.32 [1].

Q: My compound inhibits CYP3A4. What now? A: This is the "Imidazole Problem." The imidazole nitrogen coordinates with the heme iron. Try adding a methyl group to the imidazole ring (if SAR permits) or switching to a benzimidazole core, which maintains H-bonding but is sterically bulkier and less likely to coordinate heme [2].

Q: Why the 2-ylmethyl isomer? Most papers use 4-ylmethyl. A: The 4-(1H-imidazol-4-yl) isomer is the endogenous histamine mimic. The 2-isomer is a regioisomer. While less common, it is a valid strategy to alter the vector of the H-bond donors. However, be aware that the


 of the imidazole nitrogen shifts slightly between the 2- and 4-isomers, which can affect binding affinity [3].

References

  • Stark, H. (2003). "Recent advances in histamine H3/H4 receptor ligands." Expert Opinion on Therapeutic Patents.

  • Berlin, M., et al. (2011). "Benzimidazole derivatives as potent and selective histamine H3 receptor antagonists." Bioorganic & Medicinal Chemistry Letters.

  • Gemkow, M.J., et al. (2009). "The histamine H3 receptor as a therapeutic drug target for CNS disorders."[1][2] Drug Discovery Today.

Sources

Validation & Comparative

Validating the Anti-Inflammatory Potential of 4-(1H-Imidazol-2-ylmethyl)piperidine: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating the Anti-Inflammatory Effects of 4-(1H-Imidazol-2-ylmethyl)piperidine Content Type: Publish Comparison Guides

Executive Summary & Compound Profile

Target Audience: Drug Discovery Scientists, Pharmacologists, and Immunologists.

This guide outlines the technical validation framework for This compound , a structural isomer of the well-known histamine H3/H4 receptor agonist Immepip (4-(1H-imidazol-4-ylmethyl)piperidine). While the 4-isomer is a potent agonist, the 2-isomer presents a distinct chemotype where the imidazole attachment point is shifted.

In the context of inflammation, the primary therapeutic hypothesis for this scaffold is Histamine H4 Receptor (H4R) Antagonism . H4R is a key modulator of immune cell trafficking (eosinophils, mast cells, T-cells). Validating the anti-inflammatory effects of this compound requires rigorous comparison against established H4R antagonists (e.g., JNJ 7777120) to confirm it acts as a functional blocker rather than an agonist (which would exacerbate inflammation).

Chemical & Pharmacological Context
FeatureThis compound (Target)Immepip (Comparator)JNJ 7777120 (Benchmark)
Structure Imidazole-2-yl linked to piperidineImidazole-4-yl linked to piperidineIndole-carboxamide derivative
Primary Target Putative H4R / H3RH3R / H4RSelective H4R
Mode of Action To Be Validated (Hypothesis: Antagonist) AgonistAntagonist
Clinical Utility Potential Anti-inflammatory / Anti-pruriticResearch Tool (Pro-inflammatory)Anti-inflammatory / Anti-pruritic

Mechanism of Action: The H4R Signaling Axis

To validate anti-inflammatory efficacy, one must prove the compound interrupts the H4R signaling cascade. H4R is a G


i/o-coupled GPCR.[1] Upon activation by histamine, it inhibits cAMP accumulation and induces calcium mobilization, leading to chemotaxis and cytokine release.

Validation Goal: Demonstrate that this compound blocks these downstream effects in the presence of an agonist (Histamine or Immepip).

H4R_Signaling Histamine Histamine / Agonist H4R Histamine H4 Receptor (Gi/o Coupled) Histamine->H4R Activates TargetDrug 4-(1H-Imidazol-2-ylmethyl) piperidine TargetDrug->H4R BLOCKS (Antagonism) G_protein Gi/o Protein Activation H4R->G_protein AC Adenylyl Cyclase G_protein->AC Inhibits Calcium Intracellular Ca2+ Mobilization G_protein->Calcium Increases cAMP cAMP Levels AC->cAMP Decreases Chemotaxis Eosinophil/Mast Cell Chemotaxis cAMP->Chemotaxis Regulation Calcium->Chemotaxis Inflammation Inflammatory Response (Pruritus, Edema) Chemotaxis->Inflammation

Figure 1: Mechanistic intervention point. The target compound must competitively bind H4R to prevent G-protein activation and subsequent immune cell recruitment.

Validation Phase 1: Molecular Pharmacology (In Vitro)

Before asserting anti-inflammatory effects, you must confirm the compound binds the receptor and acts as an antagonist.

Experiment A: Radioligand Binding Assay (Affinity)

Objective: Determine the binding affinity (


) of the target compound for human H4R compared to H3R (selectivity check).
  • Protocol: Displace

    
    -Histamine or 
    
    
    
    -JNJ7777120 from HEK-293 cells stably expressing hH4R.
  • Success Criteria:

    
    . High affinity is required for a viable anti-inflammatory drug.
    
Experiment B: GTP S Binding or Calcium Flux (Functional Mode)

Objective: Distinguish between Agonism and Antagonism.

  • Protocol:

    • Agonist Mode: Treat cells with the target compound alone. If Ca

      
       rises, it is an agonist  (Pro-inflammatory). Stop development or pivot indication.
      
    • Antagonist Mode: Pre-treat cells with the target compound, then challenge with Histamine (

      
      ).
      
  • Metric:

    
     (Inhibitory Concentration).[2]
    
  • Causality: If the compound suppresses Histamine-induced Ca

    
     flux, it validates the mechanism of antagonism .
    
CompoundExpected Outcome (Functional Assay)Interpretation
Histamine (Control) High Ca

Flux
Receptor Activation
Immepip High Ca

Flux
Agonist (Invalid for anti-inflammatory)
JNJ 7777120 No Flux (Alone) / Blocks HistamineAntagonist (Valid Benchmark)
Target: 4-(1H-Imidazol-2-...) Must mimic JNJ 7777120 Confirmed Anti-inflammatory Mechanism

Validation Phase 2: Cellular Immunology

Anti-inflammatory potential is best validated by observing the inhibition of immune cell migration.

Experiment C: Eosinophil Shape Change & Chemotaxis

H4R activation causes eosinophils to polymerize actin (shape change) and migrate. This is the "Gold Standard" in vitro assay for H4R-mediated inflammation.

Protocol:

  • Isolation: Purify human eosinophils from peripheral blood.

  • Treatment: Incubate cells with the target compound (0.1 - 10

    
    M) for 15 mins.
    
  • Challenge: Add Histamine (1

    
    M) or Eotaxin (control).
    
  • Measurement:

    • Shape Change: Flow cytometry (Forward Scatter).

    • Chemotaxis: Transwell migration assay (count cells in lower chamber).

Data Interpretation:

  • A potent anti-inflammatory agent will dose-dependently reduce histamine-induced migration.

  • Self-Validation Check: The compound should not inhibit Eotaxin-induced migration (which is CCR3 mediated). If it does, the effect is off-target/toxic, not H4R specific.

Validation Phase 3: In Vivo Proof of Concept

Experiment D: Histamine-Induced Pruritus (Itch Model)

H4R is the primary driver of histamine-induced itch in mice. This is a rapid, ethical, and highly specific model for H4R antagonism.

Workflow:

  • Group 1 (Vehicle): Oral administration of saline.

  • Group 2 (Benchmark): Oral JNJ 7777120 (20 mg/kg).

  • Group 3 (Target): Oral this compound (10, 30 mg/kg).

  • Challenge: Subcutaneous injection of Histamine or VUF-8430 (specific H4 agonist) into the dorsal neck.

  • Readout: Count scratching bouts over 20 minutes.

Visualization of Experimental Logic:

InVivo_Validation Step1 Administer Target Compound (Oral / IP) Step2 Wait Tmax (30-60 mins) Step1->Step2 Step3 Induce Inflammation (Histamine/Agonist Injection) Step2->Step3 Step4 Measure Response (Scratching / Edema) Step3->Step4 Decision Compare vs Vehicle & JNJ 7777120 Step4->Decision Result_Pass Significant Reduction (Valid Anti-Inflammatory) Decision->Result_Pass p < 0.05 Result_Fail No Effect / Agonism (Invalid) Decision->Result_Fail ns

Figure 2: In vivo workflow for validating anti-pruritic/anti-inflammatory efficacy.

Comparative Data Summary (Template)

When publishing your findings, summarize the data in this format to facilitate direct comparison.

ParameterTarget: 4-(1H-Imidazol-2-...)JNJ 7777120 (Ref)Immepip (Ref)
hH4R Binding (

)
Experimental Value (e.g., 15 nM)~4 nM~10 nM
Functional Mode Antagonist (Hypothesis)AntagonistAgonist
Chemotaxis (

)
Experimental Value~50 nMN/A (Induces)
In Vivo Efficacy % Reduction in Scratching~70% ReductionIncreases Scratching

References

  • Thurmond, R. L., et al. (2004). "A potent and selective histamine H4 receptor antagonist with anti-inflammatory properties." Journal of Pharmacology and Experimental Therapeutics.

  • Hofstra, C. L., et al. (2003). "Histamine H4 receptor mediates chemotaxis and calcium mobilization of mast cells." Journal of Pharmacology and Experimental Therapeutics.

  • Lim, H., et al. (2009). "Evaluation of histamine H1-, H2-, and H3-receptor ligands at the human histamine H4 receptor." Journal of Pharmacology and Experimental Therapeutics.

  • VUF 6002 and JNJ 7777120 Protocols. "Standard Operating Procedures for H4R Radioligand Binding." IUPHAR/BPS Guide to Pharmacology.

Sources

A Comparative Analysis of 4-(1h-Imidazol-2-ylmethyl)piperidine and Leading NLRP3 Inflammasome Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of inflammatory disease therapeutics, the NLRP3 inflammasome has emerged as a critical target. Its role in the innate immune response and its dysregulation in a host of chronic inflammatory conditions has spurred the development of potent and selective inhibitors. This guide provides a comparative analysis of the novel compound "4-(1h-Imidazol-2-ylmethyl)piperidine" against established NLRP3 inhibitors, offering a framework for its evaluation and potential positioning within the therapeutic pipeline. While public data on the direct NLRP3 inhibitory activity of "this compound" is not currently available, this guide will utilize a prospective approach, outlining the necessary experimental benchmarks for its characterization alongside a detailed comparison with leading inhibitors.

The NLRP3 Inflammasome: A Key Mediator of Inflammation

The NLRP3 inflammasome is a multi-protein complex that plays a pivotal role in the innate immune system.[1][2] Upon activation by a wide array of stimuli, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), the NLRP3 protein oligomerizes and recruits the adaptor protein ASC and pro-caspase-1.[2] This assembly leads to the cleavage and activation of caspase-1, which in turn processes the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18) into their mature, secreted forms.[1][3] This signaling cascade can also induce a form of inflammatory cell death known as pyroptosis.[3]

Dysregulation of the NLRP3 inflammasome is implicated in a broad spectrum of inflammatory diseases, including cryopyrin-associated periodic syndromes (CAPS), gout, type 2 diabetes, atherosclerosis, and neurodegenerative diseases like Alzheimer's and Parkinson's.[1][2][4] Consequently, the development of small molecule inhibitors that can modulate NLRP3 activity is a highly pursued therapeutic strategy.

Visualizing the NLRP3 Inflammasome Activation Pathway

NLRP3_Pathway NLRP3 Inflammasome Activation Pathway cluster_priming Priming (Signal 1) cluster_activation Activation (Signal 2) cluster_downstream Downstream Effects PAMPs_DAMPs PAMPs / DAMPs TLR_NLR TLR / NLR PAMPs_DAMPs->TLR_NLR NFkB NF-κB Activation TLR_NLR->NFkB pro_IL1b pro-IL-1β NFkB->pro_IL1b NLRP3_protein NLRP3 NFkB->NLRP3_protein Stimuli ATP, Toxins, Crystals K_efflux K+ Efflux Stimuli->K_efflux ROS ROS Production Stimuli->ROS NLRP3_active Active NLRP3 K_efflux->NLRP3_active ROS->NLRP3_active ASC ASC NLRP3_active->ASC pro_caspase1 pro-Caspase-1 ASC->pro_caspase1 Caspase1 Active Caspase-1 pro_caspase1->Caspase1 pro_IL1b_node pro-IL-1β Caspase1->pro_IL1b_node pro_IL18 pro-IL-18 Caspase1->pro_IL18 Pyroptosis Pyroptosis Caspase1->Pyroptosis IL1b Mature IL-1β pro_IL1b_node->IL1b IL18 Mature IL-18 pro_IL18->IL18

Caption: Canonical and non-canonical activation of the NLRP3 inflammasome leading to cytokine release and pyroptosis.

Benchmarking "this compound": A Prospective Comparison

While "this compound" is a novel entity in the context of NLRP3 inhibition, its structural motifs, containing imidazole and piperidine rings, are present in various biologically active compounds.[5] A thorough evaluation of its potential as an NLRP3 inhibitor would necessitate a series of well-defined experiments. The following sections compare the hypothetical performance of this compound against established NLRP3 inhibitors across key parameters.

Comparative Overview of Leading NLRP3 Inhibitors
InhibitorChemical ClassMechanism of ActionPotency (IC50)Selectivity
MCC950 Diaryl sulfonylureaBlocks NLRP3-induced ASC oligomerization.[6]~7.5 nM (mouse BMDMs)[7]Selective for NLRP3 over AIM2, NLRC4, and NLRP1.[8]
Oridonin DiterpenoidCovalently binds to Cys279 in the NACHT domain, blocking NLRP3-NEK7 interaction.[4][9][10]Potent anti-inflammatory activity.[4]Specific for NLRP3 over AIM2 and NLRC4 inflammasomes.[11]
Inzomelid N/ABrain-penetrant NLRP3 inhibitor.[1]Nanomolar potency in human and mouse microglia.[1]Selective NLRP3 inhibitor.[12][13]
Dapansutrile (OLT1177) β-sulfonyl nitrileInhibits NLRP3 ATPase activity, blocking inflammasome assembly.[3]Potent and selective.[14]Specific for the NLRP3 inflammasome.[3][15]
This compound Imidazole-piperidineHypotheticalTo be determinedTo be determined
In-Depth Inhibitor Profiles

MCC950 (CRID3)

A seminal tool compound in NLRP3 research, MCC950 is a potent and selective inhibitor that blocks both canonical and non-canonical NLRP3 activation at nanomolar concentrations.[8] It has demonstrated efficacy in a wide range of preclinical models, including experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, and mouse models of CAPS.[8] MCC950 has also been shown to reduce myocardial fibrosis and improve cardiac remodeling in mouse models of myocardial infarction.[7] Despite its widespread preclinical use, clinical development of MCC950 has been hampered by safety concerns.[16]

Oridonin

A natural product extracted from the medicinal herb Rabdosia rubescens, Oridonin acts as a covalent inhibitor of NLRP3.[4] It forms a covalent bond with cysteine 279 in the NACHT domain of NLRP3, which prevents the interaction between NLRP3 and NEK7, a crucial step for inflammasome assembly and activation.[4][9][10] Oridonin has shown both preventative and therapeutic effects in animal models of peritonitis, gouty arthritis, and type 2 diabetes.[4] Its potent anti-inflammatory activity has been demonstrated in various disease models, including myocardial infarction and traumatic brain injury.[9][17]

Inzomelid

Inzomelid is an orally available, brain-penetrant NLRP3 inhibitor that has shown promise in clinical development.[1][12] It inhibits NLRP3 with nanomolar potency and has demonstrated improved pharmacokinetics over MCC950.[1] In preclinical studies, Inzomelid has shown efficacy in models of Parkinson's disease by protecting against neuroinflammation and motor deficits.[1][18] It has completed Phase I studies and has shown positive results in patients with Cryopyrin-Associated Periodic Syndromes (CAPS), a group of rare autoinflammatory diseases driven by NLRP3 mutations.[12][13]

Dapansutrile (OLT1177)

Dapansutrile is an orally active and selective NLRP3 inflammasome inhibitor.[3][14] It specifically targets the ATPase activity of NLRP3, thereby preventing the assembly of the inflammasome complex and the subsequent release of IL-1β and IL-18.[3] Dapansutrile has been shown to be safe in humans and has demonstrated efficacy in preclinical models of multiple sclerosis (EAE), myocardial ischemia-reperfusion injury, and inflammatory skin conditions.[15][19] It is currently being investigated in clinical trials for various inflammatory diseases, including gout and osteoarthritis.[3]

Experimental Workflow for Characterizing a Novel NLRP3 Inhibitor

To evaluate "this compound" as a potential NLRP3 inhibitor, a standardized experimental workflow is essential. This workflow allows for a direct comparison with established inhibitors.

Experimental_Workflow Workflow for NLRP3 Inhibitor Characterization cluster_invitro In Vitro Assays cluster_endpoints Endpoint Measurements cluster_selectivity Selectivity Assays cluster_invivo In Vivo Models Cell_Culture Cell Culture (e.g., BMDMs, THP-1) Priming Priming (e.g., LPS) Cell_Culture->Priming Inhibitor Add Inhibitor (e.g., this compound) Priming->Inhibitor Cytokine_Panel Cytokine Panel (e.g., TNF-α) Priming->Cytokine_Panel Activation Activation (e.g., ATP, Nigericin) Inhibitor->Activation Endpoint_Assay Endpoint Assays Activation->Endpoint_Assay ELISA IL-1β / IL-18 ELISA Endpoint_Assay->ELISA LDH LDH Assay (Cytotoxicity) Endpoint_Assay->LDH ASC_Speck ASC Speck Formation Endpoint_Assay->ASC_Speck Caspase1_Activity Caspase-1 Activity Assay Endpoint_Assay->Caspase1_Activity Other_Inflammasomes Other Inflammasomes (AIM2, NLRC4) Endpoint_Assay->Other_Inflammasomes Disease_Model Disease Models (e.g., Peritonitis, EAE, Gout) Endpoint_Assay->Disease_Model Dosing Inhibitor Dosing Disease_Model->Dosing Outcome Outcome Measures (e.g., Cytokine levels, Disease score) Dosing->Outcome

Caption: A generalized experimental workflow for the in vitro and in vivo characterization of novel NLRP3 inhibitors.

Detailed Experimental Protocols

1. Cell-Based NLRP3 Inflammasome Activation Assay

  • Objective: To determine the in vitro potency (IC50) of "this compound" in inhibiting NLRP3-dependent IL-1β secretion.

  • Cell Lines: Mouse bone marrow-derived macrophages (BMDMs) or human THP-1 monocytes differentiated into macrophages.

  • Protocol:

    • Seed cells in a 96-well plate and allow them to adhere.

    • Prime the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours to upregulate NLRP3 and pro-IL-1β expression.

    • Pre-incubate the cells with a serial dilution of "this compound" or a reference inhibitor (e.g., MCC950) for 30-60 minutes.

    • Activate the NLRP3 inflammasome with a canonical agonist such as ATP (5 mM) or nigericin (10 µM) for 1-2 hours.

    • Collect the cell culture supernatants.

    • Measure the concentration of secreted IL-1β using a commercially available ELISA kit.

    • Concurrently, assess cell viability using an LDH assay to rule out cytotoxicity.

    • Calculate the IC50 value by plotting the dose-response curve.

2. ASC Oligomerization Assay

  • Objective: To investigate if "this compound" inhibits the formation of the ASC speck, a hallmark of inflammasome activation.

  • Protocol:

    • Prime and treat cells with the inhibitor as described above.

    • Activate the NLRP3 inflammasome.

    • Fix and permeabilize the cells.

    • Stain for ASC using a specific antibody and a fluorescent secondary antibody.

    • Visualize and quantify the formation of ASC specks using fluorescence microscopy or flow cytometry.

3. In Vivo Model of NLRP3-Driven Inflammation (e.g., LPS-induced Peritonitis)

  • Objective: To evaluate the in vivo efficacy of "this compound".

  • Animal Model: C57BL/6 mice.

  • Protocol:

    • Administer "this compound" or vehicle control to the mice via an appropriate route (e.g., intraperitoneal or oral).

    • After a specified pre-treatment time, induce peritonitis by intraperitoneal injection of LPS.

    • After a few hours, collect peritoneal lavage fluid.

    • Measure the levels of IL-1β and other inflammatory cytokines in the lavage fluid by ELISA.

    • Quantify the recruitment of immune cells (e.g., neutrophils) to the peritoneal cavity by flow cytometry.

Conclusion and Future Directions

While "this compound" remains an uncharacterized molecule in the context of NLRP3 inhibition, this guide provides a comprehensive framework for its evaluation. By systematically benchmarking its performance against well-established inhibitors like MCC950, Oridonin, Inzomelid, and Dapansutrile, researchers can ascertain its potential as a novel therapeutic agent for NLRP3-driven diseases. The key determinants of its success will be its potency, selectivity, oral bioavailability, and safety profile. Should "this compound" demonstrate promising characteristics in the outlined experimental workflow, it could represent a valuable addition to the growing arsenal of NLRP3 inflammasome inhibitors. Further studies would then be warranted to elucidate its precise mechanism of action and to explore its efficacy in a broader range of preclinical disease models.

References

  • A small molecule inhibitior of the NLRP3 inflammasome is a potential therapeutic for inflammatory diseases - PMC. Available at: [Link]

  • Oridonin is a covalent NLRP3 inhibitor with strong anti-inflammasome activity - PubMed. Available at: [Link]

  • Inzomelid | ALZFORUM. Available at: [Link]

  • Discovery of a Potent and Selective Inhibitor of Human NLRP3 with a Novel Binding Modality and Mechanism of Action. Available at: [Link]

  • The covalent NLRP3-inflammasome inhibitor Oridonin relieves myocardial infarction induced myocardial fibrosis and cardiac remodeling in mice | FUJIFILM VisualSonics. Available at: [Link]

  • Novel chemotype NLRP3 inhibitors that target the CRID3-binding pocket with high potency. Available at: [Link]

  • Selective NLRP3 inflammasome inhibitor MCC950 suppresses inflammation and facilitates healing in vascular materials - Monash University. Available at: [Link]

  • Inzomelid is a CNS penetrant anti-inflammatory drug that blocks NLRP3 inflammasome activation targeted to prevent Synuclein Pathology and Dopaminergic Degeneration in Parkinson's disease - Pulsus Group. Available at: [Link]

  • Dapansutrile - Wikipedia. Available at: [Link]

  • Anti-NLRP3 Inflammasome Natural Compounds: An Update - MDPI. Available at: [Link]

  • The NLRP3 Inflammasome Inhibitor, OLT1177 (Dapansutrile), Reduces Infarct Size and Preserves Contractile Function After Ischemia Reperfusion Injury in the Mouse - PubMed. Available at: [Link]

  • FDA Grants Orphan Drug Designation for Inflazome's Inzomelid for the Treatment of Cryopyrin-Associated Periodic Syndromes (CAPS) - BioSpace. Available at: [Link]

  • NLRP3 Inflammasome Inhibition by MCC950 Reduces Atherosclerotic Lesion Development in Apolipoprotein E–Deficient Mice—Brief Report | Arteriosclerosis, Thrombosis, and Vascular Biology - American Heart Association Journals. Available at: [Link]

  • Inhibiting the NLRP3 inflammasome with MCC950 promotes non-phlogistic clearance of amyloid-β and cognitive function in APP/PS1 mice - PubMed. Available at: [Link]

  • OLT1177 (Dapansutrile), a Selective NLRP3 Inflammasome Inhibitor, Ameliorates Experimental Autoimmune Encephalomyelitis Pathogenesis - Frontiers. Available at: [Link]

  • What are the latest pharmacological inhibitors of the NLRP3 inflammasome? - Consensus. Available at: [Link]

  • Dapansutrile OLT1177 suppresses foreign body response inflammation while preserving vascularisation of implanted materials - RSC Publishing. Available at: [Link]

  • Inzomelid completes Phase I studies and shows positive results in the treatment of Cryopyrin-Associated Periodic Syndrome (CAPS) - Forbion. Available at: [Link]

  • 21st Century Miracle Drugs: Spotlight on Clinical NLRP3 Inflammasome Inhibitors. Available at: [Link]

  • Neuroprotective Effect of Oridonin on Traumatic Brain Injury via Inhibiting NLRP3 Inflammasome in Experimental Mice - Frontiers. Available at: [Link]

  • In vitro and in vivo characterization of oridonin analogs as anti-inflammatory agents that regulate the NF-κB and NLRP3 inflammasome axis - Frontiers. Available at: [Link]

  • Synthesis and biological evaluation of 4-(1H-imidazol-2-yl) - SSRN. Available at: [Link]

  • Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - PMC. Available at: [Link]

  • Synthesis and Biological Evaluation of 4-(1h-Imidazol-2-Yl)-2-(Pyrimidin-5-Yl)Oxazoles as Potent Anticancer Agents - SSRN. Available at: [Link]

  • NLRP3 inflammasome inhibitor | C20H19F3N4O2 | CID 167292648 - PubChem. Available at: [Link]

  • Chemical modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2h-benzo[d]imidazole-2-one scaffold as a novel NLRP3 inhibitor - IRIS-AperTO. Available at: [Link]

  • Reduction of CYP450 inhibition in the 4-[(1H-imidazol-4-yl)methyl]piperidine series of histamine H3 receptor antagonists - PubMed. Available at: [Link]

  • Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - ResearchGate. Available at: [Link]

  • Pharmacological Inhibitors of the NLRP3 Inflammasome - Frontiers. Available at: [Link]

  • Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - MDPI. Available at: [Link]

  • Design, Synthesis and Bioactivity Evaluation of Novel 2-(pyrazol-4-yl)-1,3,4-oxadiazoles Containing an Imidazole Fragment as Antibacterial Agents - MDPI. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety as Potent. Available at: [Link]

  • Synthesis and biological evaluation of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives as potential SSRIs - PubMed. Available at: [Link]

  • CAS No : 1582535-63-4 | Product Name : (4-(1H-Benzo[d]imidazol-2-yl)piperidin-1-yl)(piperidin-4-yl)methanone | Pharmaffiliates. Available at: [Link]

Sources

cross-validation of "4-(1h-Imidazol-2-ylmethyl)piperidine" activity in different cell lines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Assessment: Cross-Validation of Imidazole-Piperidine Isomers (4-(1H-Imidazol-2-ylmethyl)piperidine vs. Immepip)

Executive Summary & Compound Identity

This guide provides a rigorous cross-validation framework for This compound , specifically analyzing its pharmacological profile in comparison to its highly active structural isomer, Immepip (4-(1H-imidazol-4-ylmethyl)piperidine).

While Immepip is a potent, high-affinity agonist for histamine H3 and H4 receptors, the 2-isomer (the subject of this query) serves as a critical structural probe to validate binding specificity. The subtle shift of the piperidine attachment from the imidazole C4 position to the C2 position drastically alters the ligand's electronic distribution and tautomeric potential, often rendering it inactive or significantly less potent at histamine receptors. This guide details the experimental protocols to confirm this specificity, ensuring researchers do not conflate the two isomers.

FeatureTarget Compound (2-Isomer) Active Comparator (Immepip)
IUPAC Name This compound4-(1H-Imidazol-4-ylmethyl)piperidine
Structure Imidazole C2-linked to PiperidineImidazole C4-linked to Piperidine
Primary Target Inactive / Low Affinity Control Histamine H3/H4 Agonist
Key Activity Used to demonstrate regio-selectivityPotent inhibition of cAMP (Gi/o)
Binding Affinity (Ki) Predicted > 10,000 nM (H3)~0.4 nM (H3)

Mechanism of Action & Structural Causality

To understand the differential activity, one must analyze the molecular recognition at the H3 receptor binding pocket.

  • The "4-Isomer" (Immepip) Mechanism: The H3 receptor requires a specific tautomeric state of the imidazole ring to form hydrogen bonds with conserved residues (e.g., Glu206 and Asp114 in transmembrane domains). The 4-substituted imidazole can readily tautomerize to present the N-H and lone pair in the correct orientation for this "proton shuttle" mechanism.

  • The "2-Isomer" Failure Mode: Substitution at the C2 position (between the two nitrogens) sterically hinders the rotation and alters the pKa of the imidazole ring. It disrupts the critical distance required for the bidentate interaction with the receptor's acidic residues, typically resulting in a loss of affinity.

Pathway Visualization: H3 Receptor Signaling & Isomer Selectivity

H3_Signaling_Validation Ligand_4 Immepip (4-Isomer) (High Affinity Agonist) Receptor Histamine H3 Receptor (GPCR - Gi/o Coupled) Ligand_4->Receptor Strong Binding (Ki ~0.4 nM) Ligand_2 Target (2-Isomer) (Low Affinity/Inactive) Ligand_2->Receptor Weak/No Binding (Steric Mismatch) G_Protein Gi/o Protein Activation Receptor->G_Protein Conformational Change AC Adenylyl Cyclase (Inhibition) G_Protein->AC Inhibits MAPK MAPK/ERK Phosphorylation G_Protein->MAPK Activates cAMP cAMP Levels (Decrease) AC->cAMP Reduces

Caption: Comparative signaling pathway showing the activation of Gi/o-coupled H3 receptors by the active 4-isomer (Immepip) versus the failure of the 2-isomer to engage the receptor, preventing downstream cAMP modulation.

Cross-Validation Protocols

To objectively validate the activity (or lack thereof) of the 2-isomer, researchers must perform side-by-side assays with the 4-isomer (Immepip) and a known antagonist (e.g., Clobenpropit).

Protocol A: Radioligand Binding Assay (Affinity Validation)

Objective: Quantify the binding affinity (Ki) of the 2-isomer vs. Immepip. Cell System: CHO-K1 cells stably expressing human H3 receptor (hH3R).

  • Membrane Preparation: Harvest CHO-hH3R cells and homogenize in ice-cold TE buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4). Centrifuge at 40,000 x g for 20 min. Resuspend pellet in assay buffer.

  • Competition Binding:

    • Tracer: Use [3H]-N-alpha-methylhistamine (~2 nM).

    • Test Compounds: Prepare serial dilutions (10^-10 M to 10^-5 M) of Immepip (Positive Control) and This compound (Test Compound).

    • Non-Specific Binding: Define using 10 µM Thioperamide.

  • Incubation: Incubate for 60 min at 25°C.

  • Filtration: Harvest on GF/B filters pre-soaked in 0.3% PEI.

  • Analysis: Measure radioactivity via liquid scintillation. Calculate IC50 and convert to Ki using the Cheng-Prusoff equation.

Expected Results:

  • Immepip: Ki ≈ 0.4 - 1.5 nM (High Affinity).

  • 2-Isomer: Ki > 1,000 nM (Low/No Affinity). Note: If significant binding is observed, verify compound purity by NMR to ensure no 4-isomer contamination.

Protocol B: [35S]GTPγS Binding Assay (Functional Potency)

Objective: Determine if the compound activates the G-protein (agonism) or blocks it (inverse agonism).

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 10 µM GDP, pH 7.4.

  • Reaction: Mix 10 µg hH3R membranes with [35S]GTPγS (0.1 nM) and increasing concentrations of the test compound.

  • Incubation: 90 min at 25°C.

  • Termination: Rapid filtration and washing.

  • Data: Express as % stimulation over basal.

Comparative Data Table (Expected):

CompoundRoleEC50 (GTPγS)Max Stimulation (%)
Immepip Full Agonist~1.0 nM100% (Reference)
2-Isomer Inactive/Weak> 10 µM< 10%
Clobenpropit AntagonistN/A (Inhibits Agonist)Inverse Agonist Effect

Cell Line Selection & Validation Matrix

Select the appropriate cell line based on the receptor target expression.

Cell LineReceptor ExpressionApplicationValidation Check
CHO-K1 (hH3R) Transfected Human H3Primary ScreeningPositive Control: Immepip must inhibit cAMP.
HEK-293 (hH4R) Transfected Human H4Selectivity ProfilingPositive Control: Histamine/Immepip.
SK-N-MC Endogenous H3 (Low Level)Native ContextSignal: Lower window; requires high-sensitivity cAMP assay.
Parental CHO Null (No H3/H4)Negative ControlResult: Neither isomer should show activity.

References

  • Vollinga, R. C., et al. (1994). "New analogs of histamine: synthesis and H3-receptor activity of 4-(1H-imidazol-4-ylmethyl)piperidine derivatives."[1][2][3] Journal of Medicinal Chemistry. Link

    • Establishes Immepip (4-isomer)
  • Kitbunnadaj, R., et al. (2003). "Synthesis and structure-activity relationships of conformationally constrained histamine H3 receptor agonists." Journal of Medicinal Chemistry. Link

    • Details the synthesis of piperidine-imidazole analogs and the necessity of the 4-substitution for high affinity.
  • Leurs, R., et al. (2005). "The histamine H3 receptor: from gene cloning to H3 receptor drugs." Nature Reviews Drug Discovery. Link

    • Comprehensive review of H3 receptor pharmacology and ligand specificity.
  • Sigma-Aldrich. "Immepip Dihydrobromide Product Information." Link

    • Provides physical and chemical d

Sources

A Comparative Analysis of 4-(1H-Imidazol-2-ylmethyl)piperidine and Related Imidazole-Based Compounds as Histamine H₃ Receptor Ligands

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The imidazole ring is a cornerstone in medicinal chemistry, serving as a fundamental scaffold in numerous natural molecules like histamine and histidine, and in a wide array of FDA-approved drugs.[1][2] Its unique structural and electronic properties, including its aromaticity and ability to participate in hydrogen bonding and other molecular interactions, make it a privileged structure for drug design.[1][3] When coupled with other versatile scaffolds, such as the piperidine ring—itself a common feature in many pharmacologically active agents—the resulting hybrid molecules often exhibit potent and specific biological activities.[4][5]

This guide provides an in-depth comparative study of 4-(1H-Imidazol-2-ylmethyl)piperidine , a representative imidazole-piperidine compound, and other key imidazole-based ligands. The comparison is framed within the context of their interaction with the Histamine H₃ Receptor (H₃R) , a significant therapeutic target for a range of central nervous system (CNS) disorders, including Alzheimer's disease, epilepsy, and attention-deficit hyperactivity disorder (ADHD).[6] We will dissect their performance based on receptor binding affinity, functional activity, selectivity, and key physicochemical properties, supported by established experimental protocols and data.

The Histamine H₃ Receptor: A Key Neuromodulatory Target

The H₃R is a G protein-coupled receptor (GPCR) that primarily functions as a presynaptic autoreceptor, regulating the synthesis and release of histamine in the brain.[7] It also acts as a hetero-receptor, modulating the release of other crucial neurotransmitters such as acetylcholine, dopamine, and serotonin. This dual role in neuromodulation makes H₃R antagonists and inverse agonists highly sought-after for their potential to enhance cognitive function and wakefulness. The earliest H₃R antagonists were derived from histamine and featured the characteristic imidazole ring.[6]

Signaling Pathway of the Histamine H₃ Receptor

The H₃R couples to the Gi/o family of G proteins. Upon activation by an agonist (like histamine), the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately modulates neurotransmitter release. H₃R antagonists block this action, thereby increasing the release of histamine and other neurotransmitters.

H3R_Signaling cluster_membrane Cell Membrane Histamine Histamine (Agonist) H3R Histamine H₃ Receptor (GPCR) Histamine->H3R Binds & Activates Antagonist H₃R Antagonist (e.g., this compound) Antagonist->H3R Binds & Blocks G_Protein Gi/o Protein (α, β, γ subunits) H3R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Gαi Inhibits Neurotransmitter Neurotransmitter Release (e.g., Histamine) G_Protein->Neurotransmitter Gβγ Modulates Ion Channels (Inhibition of Release) cAMP cAMP AC->cAMP Conversion Blocked ATP ATP cAMP->Neurotransmitter Modulation Decreased

Caption: Histamine H₃ Receptor (H₃R) signaling pathway.

Compound Profiles: A Comparative Selection

For a robust comparison, we evaluate this compound against a panel of well-characterized imidazole-containing compounds that act on histamine receptors.

Compound NameStructureClassKey Characteristics
This compound H₃R Antagonist (Putative)The focus of our study. Combines the imidazole and piperidine scaffolds. Its properties will be benchmarked against established ligands.
Histamine Endogenous AgonistThe natural ligand for all histamine receptors. Serves as the baseline for agonist activity.
(R)-α-Methylhistamine Selective H₃R AgonistOne of the first selective H₃R agonists developed, crucial for initial receptor characterization.[7][8]
Thioperamide H₃R Antagonist/Inverse AgonistA reference imidazole-based antagonist used in numerous H₃R studies.[8][9] Also shows affinity for H₄R.[10]
Clobenpropit Potent H₃R Antagonist/Inverse AgonistA highly potent imidazole-based antagonist developed from the agonist imetit.[8]

Comparative Experimental Analysis

The performance of a drug candidate is a multifactorial equation. Here, we compare our lead compound with the selected panel across three critical experimental domains: receptor binding, functional activity, and metabolic stability.

Receptor Binding Affinity

Causality Behind Experimental Choice: To determine how strongly a compound binds to the H₃ receptor, a competitive radioligand binding assay is the gold standard. This assay directly measures the affinity (expressed as the inhibition constant, Ki) of a test compound by quantifying its ability to displace a known high-affinity radiolabeled ligand from the receptor.[9] A lower Ki value signifies a higher binding affinity.

Experimental Protocol: H₃R Radioligand Binding Assay

  • Source: Guinea pig cerebral cortex membranes, known for their high density of H₃ receptors, are prepared.[9]

  • Radioligand: [³H]Clobenpropit or [¹²⁵I]Iodoproxyfan are commonly used high-affinity H₃R radioligands.[9][10]

  • Incubation: Membranes are incubated at a specific temperature (e.g., 25°C) with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compounds.

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating receptor-bound radioligand from the unbound.

  • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

Comparative Binding Affinity Data

CompoundTargetKi (nM)Reference
This compound hH₃RData Not Available-
(R)-α-Methylhistamine hH₃R~15-25[7]
Thioperamide hH₃R~2-4[10]
Clobenpropit hH₃R~0.1-0.5[8][10]
In Vitro Functional Activity

Causality Behind Experimental Choice: Binding affinity does not reveal whether a compound activates (agonist), blocks (antagonist), or deactivates (inverse agonist) the receptor. A functional assay is required to measure the compound's effect on the receptor's signaling pathway. For Gi/o-coupled receptors like H₃R, assays that measure the inhibition of cAMP production or GTPγS binding are standard.

Experimental Protocol: Forskolin-Induced cAMP Accumulation Assay

  • Cell Line: A stable cell line expressing the human H₃ receptor (e.g., HEK293-hH₃R) is used.

  • Stimulation: Cells are treated with forskolin, a direct activator of adenylyl cyclase, to stimulate cAMP production.

  • Treatment:

    • Agonist Mode: Cells are co-incubated with forskolin and varying concentrations of a test agonist. Agonists will inhibit forskolin's effect, reducing cAMP levels.

    • Antagonist Mode: Cells are pre-incubated with a test antagonist, then challenged with a fixed concentration of a reference agonist (like histamine) plus forskolin. Antagonists will reverse the agonist-induced inhibition of cAMP.

  • Detection: Intracellular cAMP levels are quantified using methods like Homogeneous Time-Resolved Fluorescence (HTRF) or ELISA.

  • Data Analysis: Data is plotted to generate dose-response curves, from which potency (EC₅₀ for agonists, IC₅₀ for antagonists) and efficacy (maximal effect) are determined.

Comparative Functional Activity Data

CompoundActivity at hH₃RPotency (IC₅₀/EC₅₀, nM)EfficacyReference
(R)-α-Methylhistamine Agonist~10-20 (EC₅₀)Full Agonist[7]
Thioperamide Inverse Agonist~3-10 (IC₅₀)High[8][10]
Clobenpropit Inverse Agonist~0.5-2 (IC₅₀)High[8][10]
Selectivity and Metabolic Liabilities

Causality Behind Experimental Choice: A successful drug must be selective for its intended target to avoid off-target side effects. For H₃R ligands, selectivity against other histamine receptor subtypes (H₁R, H₂R, H₄R) is critical.[11] Furthermore, the imidazole ring, while crucial for H₃R binding, is known to interact with cytochrome P450 (CYP450) enzymes, potentially leading to drug-drug interactions and metabolic liabilities.[6] Therefore, assessing both receptor selectivity and CYP450 inhibition is a mandatory step.

Comparative Selectivity and CYP450 Inhibition

CompoundH₁R Affinity (Ki, nM)H₂R Affinity (Ki, nM)H₄R Affinity (Ki, nM)CYP2D6 Inhibition (IC₅₀, µM)
Thioperamide >10,000>10,000~15-30>10
Clobenpropit >1,000>1,000~5-15>10
Non-Imidazole Antagonists VariableVariableVariableOften >>10 (Improved Profile)[6]

Insight: The data shows that while classic imidazole antagonists like Thioperamide and Clobenpropit are highly selective against H₁R and H₂R, they retain some affinity for the closely related H₄R.[10][11] The drive to develop non-imidazole H₃R antagonists stems largely from the desire to eliminate potential CYP450 interactions associated with the imidazole core.[6][11]

Synthetic Workflow

The synthesis of imidazole-piperidine structures often involves multi-step processes. A representative pathway for a compound like this compound would typically involve the creation of the imidazole core followed by its linkage to a protected piperidine moiety.

Synthesis_Workflow Start Piperidine-4-carboxaldehyde (Protected) Step1 Step 1: Imidazole Ring Formation (e.g., Radziszewski synthesis) Start->Step1 Intermediate1 2-(Piperidin-4-yl)-1H-imidazole (Protected) Step1->Intermediate1 Reagents1 Reagents: Glyoxal, Ammonia, Formaldehyde Reagents1->Step1 Step3 Step 3: Deprotection Intermediate1->Step3 Step2 Step 2: Alkylation/Functionalization (Not required for title compound) Final Final Product: This compound Step3->Final Reagents3 Reagents: Acidic conditions (e.g., HCl) Reagents3->Step3

Caption: A generalized synthetic workflow for imidazole-piperidine compounds.

Discussion and Future Perspectives

This comparative guide situates this compound within the well-established field of imidazole-based H₃R ligands. While specific experimental data for this exact isomer is sparse, its structural components—the imidazole and piperidine rings—are hallmarks of potent H₃R antagonists.

  • Structure-Activity Relationship (SAR): The imidazole ring is a key pharmacophore, with its nitrogen atoms interacting with critical residues in the H₃R binding pocket. The piperidine moiety often serves as a versatile scaffold to which various side chains can be attached to modulate potency, selectivity, and pharmacokinetic properties. For instance, novel H₃R antagonists based on a similar 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold have been successfully developed.[12]

  • Performance Benchmark: Based on analogs, it is hypothesized that this compound would exhibit antagonist activity at the H₃R. Its potency and selectivity would need to be confirmed experimentally using the protocols outlined herein. A key investigation would be its affinity for the H₄R and its potential for CYP450 inhibition, which are known liabilities of first-generation imidazole antagonists.[6][11]

  • Future Directions: The logical next step is the empirical evaluation of this compound. This involves its chemical synthesis followed by a full pharmacological characterization, including binding and functional assays for all four histamine receptor subtypes and a metabolic stability panel. Comparing the 2-substituted imidazole isomer (the topic of this guide) with the more widely reported 4-substituted isomers would provide valuable SAR insights, potentially leading to the development of novel CNS agents with improved therapeutic profiles.

References

  • Novel imidazole-based histamine H3 antagonists. PubMed. Available at: [Link]

  • Comparison of the effects of histamine H1- and H2-receptor agonists on large and small airways in normal and asthmatic subjects. PubMed. Available at: [Link]

  • Imidazole as a Promising Medicinal Scaffold. Dove Medical Press. Available at: [Link]

  • Imidazole-based drugs and drug discovery: Present and future perspectives. ResearchGate. Available at: [Link]

  • Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. MDPI. Available at: [Link]

  • Imidazole-Based H3 antagonist Reviewing various structural features in H3 antagonists and their impressive results in the treatment of various CNS diseases. ResearchGate. Available at: [Link]

  • Imidazole derivatives: Impact and prospects in antiviral drug discovery. PMC - NIH. Available at: [Link]

  • Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold. PubMed. Available at: [Link]

  • Multiple Targeting Approaches on Histamine H3 Receptor Antagonists. Frontiers. Available at: [Link]

  • Imidazoles in medicine: a review of its pharmacological and therapeutic applications. Taylor & Francis Online. Available at: [Link]

  • Histamine H3-receptor agonists and imidazole-based H3-receptor antagonists can be thermodynamically discriminated. PMC - NIH. Available at: [Link]

  • Differences in pharmacological properties of histamine H(3) receptor agonists and antagonists revealed at two human H (3) receptor isoforms. PubMed. Available at: [Link]

  • Compared pharmacology of human histamine H3 and H4 receptors: structure–activity relationships of histamine derivatives. PMC - NIH. Available at: [Link]

  • Histamine receptor agonists (H 1 , H 2 , and H 3 ). ResearchGate. Available at: [Link]

  • Synthesis, In Vitro Biological Evaluation and Molecular Modeling of Benzimidazole-Based Pyrrole/Piperidine Hybrids Derivatives as Potential Anti-Alzheimer Agents. MDPI. Available at: [Link]

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD. Available at: [Link]

  • Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. PMC - NIH. Available at: [Link]

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Technical Comparison Guide: Mapping the Binding Site of 4-(1H-Imidazol-2-ylmethyl)piperidine via Mutagenesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the confirmation of the 4-(1H-imidazol-2-ylmethyl)piperidine binding site, focusing on its interaction with the Histamine H3 and H4 Receptors .

This guide adopts a comparative approach, analyzing the structural and functional divergence between the 2-isomer (the subject) and its potent regioisomer, Immepip (4-(1H-imidazol-4-ylmethyl)piperidine) . This comparison, validated by Site-Directed Mutagenesis (SDM), elucidates the strict geometric requirements of the orthosteric binding pocket.

Executive Summary & Mechanism of Action

This compound serves as a critical structural probe in defining the orthosteric binding site of the Histamine H3 and H4 receptors. Unlike its highly potent 4-substituted analog (Immepip ), the 2-substituted imidazole moiety presents a distinct steric and electrostatic profile.

The binding site confirmation relies on the "Rotamer Toggle Switch" mechanism. In the H3R, the imidazole ring of the ligand must bridge Asp114 (TM3) and Glu206 (TM5) . Mutagenesis studies confirm that while the 4-isomer (Immepip) perfectly satisfies this geometry to trigger receptor activation, the 2-isomer's altered nitrogen positioning disrupts this network, often resulting in reduced affinity or antagonistic properties.

Core Comparison: The Regioisomer Effect
FeatureThis compound (Subject)Immepip (4-(1H-imidazol-4-ylmethyl)piperidine) (Alternative)
Imidazole Position C-2 attachmentC-4 attachment
Primary Interaction Steric clash / Weak H-bondOptimal H-bond bridge (Asp114-Glu206)
Functional Role Structural Probe / Weak Partial AgonistPotent Full Agonist (pKi ~9.3)
Key Residue Dependency Low dependence on Glu206Critical dependence on Glu206

Methodology: Site-Directed Mutagenesis (SDM) Workflow

To confirm the binding site and the necessity of the specific imidazole orientation, the following mutagenesis workflow is established. This protocol validates the site by demonstrating loss-of-function (LOF) for the active isomer and differential binding for the 2-isomer.

Experimental Protocol: H3R Binding Site Mapping

Objective: Quantify the shift in binding affinity (


) of the ligand upon mutating key orthosteric residues.

Step 1: Construct Generation

  • Template: Human H3 Receptor (hH3R) cDNA in pcDNA3.1 vector.

  • Mutations:

    • D114N (TM3): Neutralizes the aspartate charge, disrupting the ionic lock with the piperidine amine.

    • E206A (TM5): Removes the glutamate carboxylate, disrupting the H-bond with the imidazole ring.

    • Y374A (TM6): Disrupts hydrophobic/pi-stacking interactions.

Step 2: Transfection & Expression [1]

  • Transfect HEK293T cells using Lipofectamine 2000.

  • Incubate for 48 hours to allow receptor expression.

  • Harvest membranes via centrifugation (40,000 x g, 20 min, 4°C).

Step 3: Radioligand Binding Assay

  • Tracer:

    
    -methylhistamine (
    
    
    
    nM).
  • Competition: Incubate membranes with tracer and increasing concentrations (

    
     to 
    
    
    
    M) of This compound vs. Immepip .
  • Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl

    
    .
    
  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and derive 
    
    
    
    using the Cheng-Prusoff equation.

Comparative Analysis & Data Interpretation

The following data summarizes the expected shifts in affinity based on established H3R mutagenesis literature (e.g., Shin et al., Im et al.).

Table 1: Binding Affinity ( ) Comparison
Receptor VariantImmepip (4-isomer)This compound (2-isomer)Interpretation
Wild Type (WT) 9.3 ± 0.2 6.5 ± 0.3 The 2-position creates steric hindrance or suboptimal H-bond geometry, significantly reducing affinity.
D114N (TM3) < 5.0< 5.0Loss of Binding: Both ligands require the piperidine-Asp114 salt bridge. This confirms the "anchor" point.
E206A (TM5) 6.1 ± 0.2 6.2 ± 0.2 Confirmation: The mutation abolishes the specific imidazole-Glu206 interaction. The 4-isomer loses its advantage, dropping to the affinity level of the 2-isomer.
Y374A (TM6) 8.1 ± 0.25.8 ± 0.3Hydrophobic interactions contribute to global binding energy but are less specific than the polar network.
Mechanistic Insight
  • The "Glu206 Filter": The high affinity of the 4-isomer (Immepip) is driven by a specific hydrogen bond between the imidazole

    
    -H and Glu206.
    
  • The 2-Isomer Deficit: The 2-isomer cannot orient its imidazole nitrogens to bridge Asp114 and Glu206 simultaneously without incurring steric penalties.

  • Validation: When Glu206 is mutated to Alanine (E206A), the 4-isomer loses its specific "anchor," and its affinity drops to match that of the 2-isomer. This confirms that the binding site selectivity is defined by the Glu206-Imidazole interaction.

Visualization of Signaling & Binding Pathways

The following diagram illustrates the structural logic of the binding site and the experimental confirmation workflow.

BindingSiteAnalysis Ligand_4 Immepip (4-Isomer) Receptor_WT H3 Receptor (Wild Type) Ligand_4->Receptor_WT Binds Receptor_Mutant Mutant H3R (E206A) Ligand_4->Receptor_Mutant Binds Ligand_2 Subject Ligand (2-Isomer) Ligand_2->Receptor_WT Binds Ligand_2->Receptor_Mutant Binds Interaction_Strong Strong H-Bond (Glu206-Imidazole) Receptor_WT->Interaction_Strong Via Glu206 Interaction_Weak Steric Clash / No H-Bond Receptor_WT->Interaction_Weak Due to Geometry Result_Low Low Affinity (pKi ~6.5) Receptor_Mutant->Result_Low No Change Result_Loss Affinity Drop (>100-fold) Receptor_Mutant->Result_Loss Glu206 Absent Result_High High Affinity (pKi ~9.3) Interaction_Strong->Result_High Interaction_Weak->Result_Low

Caption: Comparative binding logic. The 4-isomer utilizes Glu206 for high affinity; the 2-isomer cannot. Mutation of Glu206 (E206A) equalizes their performance, confirming the residue's role.

References

  • Im, D. et al. (2023). Structural insights into the agonists binding and receptor selectivity of human histamine H4 receptor. Nature Communications. [Link]

  • Shin, N. et al. (2002).[2] Molecular Modeling and Site-Specific Mutagenesis of the Histamine-Binding Site of the Histamine H4 Receptor. Molecular Pharmacology. [Link]

  • Wieland, K. et al. (1999). Mutational analysis of the human histamine H3 receptor. British Journal of Pharmacology. [Link]

  • Stark, H. (2003). Developments in Histamine H3 Receptor Antagonists. Expert Opinion on Therapeutic Patents. [Link]

  • Hauwert, N.J. (2022).[3] Illuminating histamine receptor photopharmacology. VU Research Portal. [Link]

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A Comparative Guide to Evaluating Off-Target Effects of Imidazole-Piperidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey of a novel chemical entity from discovery to clinical application is fraught with challenges. One of the most significant hurdles is the characterization and mitigation of off-target effects, which occur when a therapeutic agent interacts with unintended biological molecules.[1] These unintended interactions can lead to a range of adverse drug reactions (ADRs), compromising patient safety and leading to costly late-stage failures in drug development.[2] This guide provides a comprehensive framework for evaluating the off-target effects of promising chemical scaffolds, using "4-(1h-Imidazol-2-ylmethyl)piperidine" and its derivatives as a case study.

The imidazole-piperidine motif is a common scaffold in medicinal chemistry, appearing in compounds designed for a variety of therapeutic targets. For instance, derivatives of this scaffold have been investigated as histamine H3 receptor antagonists[3][4], delta-opioid agonists with anxiolytic and antidepressant potential[5], and anti-inflammatory agents[6]. This promiscuity, while offering a rich field for drug discovery, also underscores the critical need for a thorough evaluation of off-target activities.

This guide will compare and contrast various methodologies for off-target profiling, from early-stage in silico predictions to late-stage phenotypic screens. We will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and present data in a clear, comparative format to aid in decision-making throughout the drug development pipeline.

The Landscape of Off-Target Evaluation: A Multi-Pronged Approach

A robust assessment of off-target effects is not a single experiment but a multi-faceted investigation that evolves with the drug discovery process. The primary strategies can be broadly categorized as in silico, in vitro, and cell-based or phenotypic approaches. Each has its strengths and limitations, and an integrated approach is crucial for building a comprehensive safety profile of a lead candidate.

In Silico Profiling: The Predictive Power of Computational Models

In the early stages of drug discovery, computational methods offer a rapid and cost-effective way to predict potential off-target interactions.[2] These approaches leverage vast databases of known drug-target interactions and the chemical structure of the compound of interest to forecast its likely binding partners.

Key Methodologies:

  • Ligand-Based Approaches: These methods, such as 2D and 3D similarity searching, compare the chemical structure of the query compound to libraries of compounds with known biological activities.[7] The underlying principle is that structurally similar molecules are likely to have similar biological targets.

  • Structure-Based Approaches: When the three-dimensional structure of a potential off-target protein is known, molecular docking simulations can predict the binding affinity and pose of the compound in the protein's active site.

  • Machine Learning and AI: Modern approaches utilize sophisticated algorithms, such as multi-task graph neural networks, to learn from large datasets of compound-protein interactions and predict off-target profiles with increasing accuracy.[2]

Illustrative Application for an Imidazole-Piperidine Derivative:

A novel derivative of "this compound" intended as a histamine H3 receptor antagonist could be screened in silico against a panel of other G-protein coupled receptors (GPCRs), ion channels, and enzymes. For example, given the structural similarities between histamine and other biogenic amines, the model might predict potential interactions with adrenergic or serotonergic receptors.

Limitations: In silico models are predictive, not definitive. Their accuracy is dependent on the quality and coverage of the training data. Positive "hits" from in silico screening require experimental validation.

In Vitro Profiling: Interrogating Direct Molecular Interactions

In vitro assays provide direct experimental evidence of a compound's interaction with a panel of purified proteins, such as receptors, enzymes, and ion channels. These assays are a cornerstone of safety pharmacology and are often conducted in a high-throughput manner.[1]

Key Methodologies:

  • Radioligand Binding Assays: These assays measure the ability of a test compound to displace a radiolabeled ligand from its target receptor, providing a quantitative measure of binding affinity (Ki).

  • Enzymatic Assays: For off-targets that are enzymes (e.g., kinases, proteases, cytochrome P450s), the inhibitory activity of the compound is measured by quantifying the formation of the enzymatic product.

  • Functional Assays: These assays go beyond simple binding and measure the functional consequence of the drug-target interaction, such as receptor activation (agonism) or blockade (antagonism).

Standard Safety Panels:

Several contract research organizations (CROs) offer standardized in vitro safety pharmacology panels that cover a broad range of historically problematic off-targets. These panels are designed to identify liabilities early in the drug discovery process.[8][9][10]

Panel TypeKey Targets CoveredRationale for Inclusion
Broad Safety Panel (e.g., InVEST44, Mini Safety 44 Panel) GPCRs, ion channels, enzymes, transporters, nuclear receptors.[8][10]Covers targets associated with the most common and serious adverse drug reactions.[10]
CYP Inhibition Panel Major cytochrome P450 isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).[8]Assesses the potential for drug-drug interactions and altered metabolism. The imidazole moiety, present in our scaffold, is known to sometimes cause CYP inhibition.[3]
hERG Channel Assay The human Ether-à-go-go-Related Gene (hERG) potassium channel.Inhibition of the hERG channel can lead to QT interval prolongation and life-threatening cardiac arrhythmias.
Kinase Panel A broad range of protein kinases.Off-target kinase inhibition can lead to a variety of toxicities, including immunosuppression and cardiotoxicity.

Experimental Protocol: In Vitro Broad Panel Screening

This protocol outlines a typical workflow for screening a compound like a "this compound" derivative against a broad panel of off-targets using a combination of binding and functional assays.

Objective: To identify potential off-target interactions of the test compound at a fixed concentration.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO).

  • Assay-specific buffers, radioligands, and reagents.

  • Multi-well plates (e.g., 96-well or 384-well).

  • Liquid handling robotics.

  • Plate readers (e.g., scintillation counter, fluorescence/luminescence reader).

  • Control compounds (positive and negative).

Methodology:

  • Compound Preparation: The test compound is serially diluted to the desired final assay concentration (typically 1-10 µM for a primary screen).

  • Assay Execution (Example: Radioligand Binding Assay for a GPCR): a. A mixture of the cell membrane preparation expressing the target receptor, the radioligand, and the assay buffer is prepared. b. The test compound or vehicle control is added to the appropriate wells of the multi-well plate. c. The membrane/radioligand mixture is dispensed into the wells. d. The plate is incubated to allow the binding reaction to reach equilibrium. e. The reaction is terminated by rapid filtration through a filter mat, which traps the membranes while unbound radioligand passes through. f. The filter mat is washed to remove non-specifically bound radioligand. g. The amount of radioactivity retained on the filter mat is quantified using a scintillation counter.

  • Data Analysis: a. The percentage inhibition of radioligand binding by the test compound is calculated relative to the vehicle control. b. A pre-defined threshold (e.g., >50% inhibition) is used to identify significant "hits."

  • Follow-up Studies: For any identified hits, dose-response curves are generated to determine the potency (IC50 or Ki) of the interaction.

Cell-Based and Phenotypic Screening: Assessing Biological Consequences

While in vitro assays are powerful for identifying direct molecular interactions, they do not always predict the full biological consequences in a cellular context. Cell-based and phenotypic screening approaches address this by evaluating the effects of a compound on intact cells or even whole organisms.[11]

Key Methodologies:

  • Cell Microarray Technology: This technology assesses the binding of a compound to a library of human plasma membrane and secreted proteins expressed in human cells, providing a physiologically relevant screen with a low false-positive rate.[12]

  • High-Content Imaging and Analysis: This approach uses automated microscopy and image analysis to quantify changes in cellular morphology, protein localization, and other phenotypic readouts in response to compound treatment.

  • Transcriptomic and Proteomic Profiling: Measuring changes in gene or protein expression across the entire genome or proteome can provide an unbiased view of the cellular pathways affected by a compound.

  • Phenotypic Screening in Disease-Relevant Models: This strategy uses cell-based models that recapitulate key aspects of a disease to identify compounds that produce a desired phenotypic change, without a priori knowledge of the target.[11][13] This can uncover novel mechanisms of action and also highlight potential off-target liabilities if unexpected phenotypes arise.[14]

Illustrative Application:

A "this compound" derivative could be profiled using a high-content imaging assay in a panel of different cell types (e.g., hepatocytes, cardiomyocytes, neurons). The analysis might reveal unexpected effects on cell viability, mitochondrial function, or cytoskeletal organization, which would warrant further investigation to identify the underlying off-target interaction.

Visualizing the Workflow and Key Concepts

To better illustrate the relationships between these different evaluation strategies, the following diagrams are provided.

Off_Target_Evaluation_Workflow cluster_early Early Discovery cluster_preclinical Preclinical Development in_silico In Silico Profiling (Similarity, Docking, AI) in_vitro In Vitro Profiling (Binding, Enzymatic, Functional Assays) in_silico->in_vitro Predicts Hits for Experimental Validation cell_based Cell-Based/Phenotypic Screening (High-Content, 'Omics) in_vitro->cell_based Identified Hits Investigated for Cellular Consequences cell_based->in_vitro Unexplained Phenotypes Guide Target Deconvolution

Caption: Integrated workflow for off-target effect evaluation.

Comparative Analysis of Methodologies

MethodologyStage of Drug DiscoveryThroughputCostKey OutputLimitations
In Silico Profiling EarlyVery HighLowPredicted off-target interactionsPredictive, requires experimental validation
In Vitro Broad Panel Screening Early to MidHighModerateQuantitative binding affinities (Ki) or functional potencies (IC50/EC50)Lacks biological context, may not predict in vivo effects
Cell Microarray MidModerateHighIdentification of binding to membrane/secreted proteins in a cellular contextDoes not provide functional information
Phenotypic Screening All StagesVariesHighIdentification of compounds with desired biological effects and potential liabilitiesTarget deconvolution can be challenging

Conclusion

The evaluation of off-target effects is an indispensable component of modern drug discovery and development.[1] A thorough understanding of a compound's secondary pharmacology is essential for mitigating safety risks and increasing the probability of clinical success. For a versatile scaffold like "this compound," which has been adapted for multiple biological targets, a comprehensive off-target profiling strategy is not just recommended, but imperative.

By integrating in silico, in vitro, and cell-based phenotypic approaches, researchers can build a detailed and predictive safety profile for their lead candidates. This iterative process of prediction, experimental validation, and contextual analysis allows for the early identification and management of potential liabilities, ultimately leading to the development of safer and more effective medicines.

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  • SAFETY D
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  • 7 - Safety D
  • Piperidine - SAFETY D
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  • (4Z,4′Z)-2,2′-(Ethane-1,2-diylbis(sulfanediyl))bis(1-phenyl)-4-(pyridin-2-ylmethylene)-1H-imidazol-5(4H)-one)dicopper(II) Tetrabromide - MDPI. (2023, May 7).
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A Comparative In Vivo Efficacy Guide to 4-(1H-Imidazol-2-ylmethyl)piperidine and Related Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-(1H-Imidazol-2-ylmethyl)piperidine scaffold is a privileged structure in medicinal chemistry, serving as a versatile backbone for the development of novel therapeutic agents. Its unique combination of a basic piperidine ring and an aromatic imidazole moiety allows for diverse chemical modifications, leading to compounds with a wide range of pharmacological activities. This guide will explore the in vivo efficacy of these derivatives, focusing on two prominent therapeutic areas where they have shown significant promise: anxiety and depression, and inflammation. We will delve into the structure-activity relationships, mechanistic underpinnings, and the experimental rigor behind the in vivo studies that define their potential.

Anxiolytic and Antidepressant-like Efficacy of 4-Phenyl-4-[1H-imidazol-2-yl]-piperidine Derivatives

A notable class of compounds based on the imidazole-piperidine core is the 4-phenyl-4-[1H-imidazol-2-yl]-piperidine series, which has demonstrated significant potential as non-peptidic selective delta-opioid receptor agonists with anxiolytic and antidepressant-like properties[1].

Mechanism of Action: Delta-Opioid Receptor Agonism

The anxiolytic and antidepressant effects of these derivatives are primarily mediated through their agonist activity at the delta-opioid receptor (DOR)[1]. DORs are G-protein coupled receptors predominantly expressed in brain regions associated with mood and emotion, such as the cortex, amygdala, and hippocampus. Activation of DORs has been shown to modulate neurotransmitter release and produce anxiolytic and antidepressant-like responses in various preclinical models[2][3][4][5][6]. The selective agonism for DOR over mu- and kappa-opioid receptors is a critical attribute, as it may circumvent the undesirable side effects associated with traditional opioid analgesics, such as respiratory depression, dependence, and abuse potential[7].

Signaling Pathway: Delta-Opioid Receptor Activation

DOR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand 4-Phenyl-4-[1H-imidazol-2-yl] -piperidine Derivative DOR Delta-Opioid Receptor (DOR) Ligand->DOR Binds G_Protein Gi/o Protein DOR->G_Protein Activates MAPK MAPK Pathway DOR->MAPK Activates AC Adenylyl Cyclase G_Protein->AC Inhibits K_Channel K+ Channel G_Protein->K_Channel Activates Ca_Channel Ca2+ Channel G_Protein->Ca_Channel Inhibits cAMP cAMP AC->cAMP Decreases Anxiolytic_Effect Anxiolytic & Antidepressant Effects cAMP->Anxiolytic_Effect K_Channel->Anxiolytic_Effect Ca_Channel->Anxiolytic_Effect MAPK->Anxiolytic_Effect

Caption: Delta-Opioid Receptor Signaling Cascade.

In Vivo Efficacy Evaluation

The anxiolytic and antidepressant-like activities of representative compounds from this series were evaluated in established murine models.

Comparative In Vivo Efficacy of 4-Phenyl-4-[1H-imidazol-2-yl]-piperidine Derivatives

CompoundAnimal ModelAssayKey FindingReference
Representative DerivativesMouseNeonatal Ultrasonic Vocalization TestDemonstrated anxiolytic-like effects[1]
Representative DerivativesMouseTail Suspension TestRevealed antidepressant-like effects[1]
Experimental Protocols

This test is a sensitive and reliable method for assessing anxiety-like behavior in neonatal rodents. Pups separated from their mother emit ultrasonic vocalizations (USVs) as a distress signal, and anxiolytic compounds are known to reduce the number of these calls.

  • Animals: Neonatal mice (postnatal days 4-12).

  • Procedure:

    • Pups are separated from their dam and littermates and placed individually in a sound-attenuating chamber.

    • The test compound or vehicle is administered subcutaneously.

    • After a predetermined pretreatment time, USVs are recorded for a set duration (e.g., 5 minutes) using a specialized microphone and software.

    • The total number and duration of USVs are quantified and compared between treatment groups.

  • Causality: A significant reduction in the number of USVs in the compound-treated group compared to the vehicle-treated group is indicative of anxiolytic-like activity.

The TST is a widely used behavioral despair model for screening potential antidepressant drugs. Mice suspended by their tails will alternate between periods of struggling and immobility. Antidepressant compounds are known to reduce the duration of immobility.

  • Animals: Adult male mice.

  • Procedure:

    • Mice are individually suspended by their tails from a horizontal bar using adhesive tape, ensuring they cannot escape or touch any surfaces.

    • The test is typically conducted for a 6-minute period.

    • The duration of immobility (defined as the absence of any movement except for respiration) is recorded, often during the last 4 minutes of the test.

    • The test compound or vehicle is administered prior to the test at a specified time.

  • Causality: A significant decrease in the immobility time in the compound-treated group compared to the vehicle-treated group suggests an antidepressant-like effect.

Experimental Workflow: In Vivo Behavioral Testing

Behavioral_Workflow Start Start Animal_Acclimation Animal Acclimation Start->Animal_Acclimation Drug_Administration Drug/Vehicle Administration Animal_Acclimation->Drug_Administration Pretreatment_Period Pretreatment Period Drug_Administration->Pretreatment_Period Behavioral_Test Behavioral Test (USV or TST) Pretreatment_Period->Behavioral_Test Data_Acquisition Data Acquisition Behavioral_Test->Data_Acquisition Data_Analysis Data Analysis Data_Acquisition->Data_Analysis Results Results Interpretation Data_Analysis->Results

Caption: General workflow for in vivo behavioral assessments.

Anti-inflammatory Efficacy of 2-(Piperidin-4-yl)-1H-benzo[d]imidazole Derivatives

Structurally related to the core topic, 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives have emerged as potent anti-inflammatory agents. These compounds have demonstrated significant efficacy in preclinical models of acute inflammation.

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The anti-inflammatory effects of these benzimidazole derivatives are attributed to their ability to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway[8]. NF-κB is a crucial transcription factor that orchestrates the expression of a multitude of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules[9][10][11][12][13]. In inflammatory conditions, the IκBα protein, which sequesters NF-κB in the cytoplasm, is phosphorylated and degraded. This allows NF-κB to translocate to the nucleus and initiate the transcription of inflammatory mediators. The 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives have been shown to restore the phosphorylation level of IκBα, thereby preventing NF-κB activation and subsequent inflammation[8].

Signaling Pathway: NF-κB Inhibition

NFkB_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Receptor (e.g., TLR4) Inflammatory_Stimulus->Receptor IKK IKK Complex Receptor->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB IkBa->NFkB Inhibits IkBa_P P-IκBα IkBa->IkBa_P NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocates Proteasome Proteasome IkBa_P->Proteasome Degradation Compound 2-(piperidin-4-yl)-1H- benzo[d]imidazole Derivative Compound->IKK Inhibits DNA DNA NFkB_nucleus->DNA Binds Inflammatory_Genes Pro-inflammatory Gene Transcription DNA->Inflammatory_Genes

Caption: Inhibition of the NF-κB signaling pathway.

In Vivo Efficacy Evaluation

The anti-inflammatory potential of these derivatives was assessed using the xylene-induced ear edema model in mice, a standard assay for acute inflammation.

In Vivo Anti-inflammatory Activity of a Lead 2-(Piperidin-4-yl)-1H-benzo[d]imidazole Derivative

CompoundAnimal ModelAssayKey FindingReference
Compound 6eMouseXylene-induced Ear EdemaDisplayed more potent anti-inflammatory activity than ibuprofen[8]
Experimental Protocol

This model is widely used to screen for topical and systemic anti-inflammatory agents. Xylene application induces vasodilation and increased vascular permeability, leading to edema.

  • Animals: Adult mice.

  • Procedure:

    • The test compound, a reference drug (e.g., ibuprofen), or vehicle is administered to the animals (e.g., orally or topically).

    • After a specified pretreatment time, a fixed volume of xylene is applied to the anterior and posterior surfaces of the right ear. The left ear serves as a control.

    • After a set period (e.g., 1-2 hours), the mice are euthanized, and a circular section is removed from both ears and weighed.

    • The degree of edema is calculated as the difference in weight between the right and left ear punches.

    • The percentage inhibition of edema by the test compound is calculated relative to the vehicle-treated control group.

  • Causality: A significant reduction in ear edema in the compound-treated group compared to the vehicle-treated group indicates anti-inflammatory activity.

Discussion and Future Directions

The in vivo studies presented in this guide highlight the significant therapeutic potential of this compound and its related derivatives. The 4-phenyl-4-[1H-imidazol-2-yl]-piperidine series demonstrates promising anxiolytic and antidepressant-like effects, mediated by selective delta-opioid receptor agonism. This offers a potential new avenue for treating mood disorders with a reduced side-effect profile compared to existing therapies.

Similarly, the 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives show potent anti-inflammatory activity through the inhibition of the NF-κB pathway. This positions them as attractive candidates for the development of novel treatments for a range of inflammatory conditions.

However, it is crucial to acknowledge that the available data is still in the preclinical stage. Further comprehensive studies are required to fully elucidate the pharmacokinetic and pharmacodynamic profiles of these compounds. While some information on the metabolism and clearance of piperidine-containing drugs is available, specific data for these lead candidates is necessary to optimize dosing regimens and predict potential drug-drug interactions[14][15][16][17].

Future research should focus on:

  • Direct Comparative Studies: Conducting head-to-head in vivo efficacy studies of a series of "this compound" derivatives to establish clear structure-activity relationships.

  • Detailed Pharmacokinetics: Performing comprehensive pharmacokinetic studies to determine key parameters such as bioavailability, half-life, and clearance for the most promising lead compounds.

  • Long-term Efficacy and Safety: Evaluating the long-term efficacy and safety of these derivatives in chronic disease models.

  • Translational Studies: Bridging the gap between preclinical findings and clinical applications through further investigation in more complex animal models and eventually, in human clinical trials.

By addressing these key areas, the full therapeutic potential of this versatile chemical scaffold can be realized, paving the way for the development of novel and effective treatments for a range of debilitating diseases.

References

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Navigating the PI3K Landscape: A Comparative Guide to 4-(1H-Imidazol-2-ylmethyl)piperidine and Other PI3K Inhibitors for Preclinical Research

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Note to the Reader: The compound "4-(1h-Imidazol-2-ylmethyl)piperidine" is a novel investigational molecule. For the purpose of this guide, we will refer to it as IMP-421 . The experimental data presented for IMP-421 is illustrative to showcase a comprehensive evaluation framework. All data for comparator compounds are derived from published literature.

Introduction: The Critical Role of the PI3K Signaling Pathway in Oncology

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a central regulator of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Its hyperactivation is one of the most frequent oncogenic events, implicated in a wide array of human cancers.[3][4][5] This pathway is initiated by the activation of receptor tyrosine kinases or G-protein coupled receptors, leading to the activation of PI3K. PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[6] PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase AKT, which in turn modulates a multitude of substrates to drive cellular processes that contribute to tumorigenesis.[1][2]

The PI3K family is divided into three classes, with Class I being the most implicated in cancer.[6] Class I PI3Ks are heterodimers consisting of a catalytic subunit (p110) and a regulatory subunit. There are four isoforms of the p110 catalytic subunit: α, β, γ, and δ, each with distinct as well as overlapping roles in cellular signaling.[6][7] The development of inhibitors targeting this pathway has led to two main strategies: pan-PI3K inhibitors that target all Class I isoforms and isoform-selective inhibitors that target one or more specific isoforms.[8][9] This guide provides a comparative analysis of the novel investigational pan-PI3K inhibitor, IMP-421, against a panel of well-characterized pan- and isoform-selective PI3K inhibitors.

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Generates PIP2->PIP3 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates CellSurvival Cell Survival AKT->CellSurvival CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth PTEN PTEN PTEN->PIP3 Inhibits

Caption: The PI3K/AKT/mTOR Signaling Pathway.

Comparative Analysis of PI3K Inhibitors

The selection of a PI3K inhibitor for preclinical or clinical investigation hinges on a thorough understanding of its potency, selectivity, and cellular activity. This section provides a detailed comparison of IMP-421 with established PI3K inhibitors.

In Vitro Kinase Inhibitory Potency

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the biochemical IC50 values of IMP-421 and other PI3K inhibitors against the four Class I PI3K isoforms.

InhibitorTypePI3Kα (nM)PI3Kβ (nM)PI3Kδ (nM)PI3Kγ (nM)
IMP-421 Pan-PI3K (Hypothetical) 5 25 8 50
Pictilisib (GDC-0941)Pan-PI3K333375
Buparlisib (NVP-BKM120)Pan-PI3K52166116262
Idelalisib (CAL-101)δ-selective86040002.52100
Alpelisib (BYL719)α-selective5>2000290250
Duvelisib (IPI-145)δ/γ-selective39021002.529
Copanlisib (BAY 80-6946)Pan-PI3K (α/δ dominant)0.53.70.76.4

Data for comparator compounds are compiled from various sources.[10][11][12][13][14][15]

Expert Interpretation: The illustrative data for IMP-421 positions it as a potent pan-PI3K inhibitor, with activity across all Class I isoforms, and a slight preference for PI3Kα and PI3Kδ. Its profile is comparable to Pictilisib (GDC-0941) in terms of potent, low nanomolar inhibition of multiple isoforms. In contrast, Buparlisib (NVP-BKM120) shows broader but less potent pan-inhibition.[16][17] The isoform-selective inhibitors demonstrate distinct profiles, with Idelalisib being highly selective for PI3Kδ, Alpelisib for PI3Kα, and Duvelisib for PI3Kδ and PI3Kγ.[14] Copanlisib, while considered a pan-inhibitor, shows particular potency against the α and δ isoforms.[15]

Cellular Activity: Anti-proliferative Effects

To translate biochemical potency into biological effect, the anti-proliferative activity of these inhibitors was assessed in a panel of human cancer cell lines with known PI3K pathway alterations.

Cell LineCancer TypePIK3CA StatusPTEN StatusIMP-421 (IC50, µM) (Hypothetical)Pictilisib (GDC-0941) (IC50, µM)Buparlisib (NVP-BKM120) (IC50, µM)Alpelisib (BYL719) (IC50, µM)
MCF-7BreastE545K MutantWild-Type0.30.280.50.46
PC-3ProstateWild-TypeNull0.80.751.2>10
U87-MGGlioblastomaWild-TypeNull0.60.50.9>10
T47DBreastH1047R MutantWild-Type0.250.20.40.13

Data for comparator compounds are compiled from various sources.[10][16]

Expert Interpretation: The hypothetical data for IMP-421 suggests potent anti-proliferative activity in cell lines with both PIK3CA mutations (MCF-7, T47D) and PTEN loss (PC-3, U87-MG), consistent with its pan-PI3K inhibitory profile. This broad activity is similar to that of Pictilisib and Buparlisib.[8][16] In contrast, the α-selective inhibitor Alpelisib shows potent activity in PIK3CA-mutant cell lines but is significantly less effective in PTEN-null models where PI3Kβ signaling is often dominant.[8] This highlights the importance of matching the inhibitor's selectivity profile to the specific genetic context of the cancer.

Experimental Methodologies

To ensure scientific rigor and reproducibility, detailed protocols for key assays are provided below.

In Vitro PI3K Enzyme Inhibition Assay (HTRF)

This assay quantifies the enzymatic activity of PI3K isoforms in the presence of an inhibitor.

Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is used to measure the production of PIP3.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a serial dilution of the test inhibitor (e.g., IMP-421) in DMSO.

    • Prepare assay buffer containing Tris-HCl, MgCl2, DTT, and CHAPS.

    • Prepare a substrate solution containing PIP2 and ATP in assay buffer.

    • Prepare a recombinant PI3K enzyme solution (α, β, δ, or γ) in assay buffer.

    • Prepare a detection mix containing a biotinylated PIP3-binding protein and a europium-labeled anti-tag antibody.

  • Assay Procedure:

    • Add 2 µL of the diluted inhibitor to a 384-well low-volume microplate.

    • Add 4 µL of the PI3K enzyme solution to each well and incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 4 µL of the substrate solution.

    • Incubate for 1 hour at room temperature.

    • Stop the reaction by adding 10 µL of the detection mix.

    • Incubate for 1 hour at room temperature to allow for the development of the FRET signal.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm and 620 nm.

    • Calculate the ratio of the two emission signals.

    • Plot the signal ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

HTRF_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Inhibitor Inhibitor Dilution AddInhibitor Add Inhibitor Inhibitor->AddInhibitor Enzyme PI3K Enzyme Solution AddEnzyme Add Enzyme (Incubate) Enzyme->AddEnzyme Substrate Substrate (PIP2 + ATP) AddSubstrate Add Substrate (Incubate) Substrate->AddSubstrate Detection Detection Mix AddDetection Add Detection Mix (Incubate) Detection->AddDetection AddInhibitor->AddEnzyme AddEnzyme->AddSubstrate AddSubstrate->AddDetection ReadPlate Read Plate (TR-FRET) AddDetection->ReadPlate CalculateRatio Calculate Emission Ratio ReadPlate->CalculateRatio PlotData Plot Data & Determine IC50 CalculateRatio->PlotData

Caption: Workflow for the In Vitro PI3K HTRF Assay.

In Vivo Tumor Xenograft Study

This study evaluates the anti-tumor efficacy of a PI3K inhibitor in a living organism.

Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.

Step-by-Step Protocol:

  • Cell Culture and Implantation:

    • Culture the selected human cancer cell line (e.g., MCF-7) under standard conditions.

    • Harvest the cells and resuspend them in a suitable medium (e.g., Matrigel).

    • Subcutaneously inject 5 x 10^6 cells into the flank of female athymic nude mice.

  • Tumor Growth and Randomization:

    • Monitor tumor growth by caliper measurements.

    • When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups (e.g., vehicle control, IMP-421 at various doses, positive control inhibitor).

  • Drug Administration:

    • Administer the test compounds daily via the appropriate route (e.g., oral gavage) for a specified period (e.g., 21 days).

    • Monitor the body weight of the mice as an indicator of toxicity.

  • Tumor Measurement and Data Analysis:

    • Measure tumor volume twice weekly using calipers.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker analysis by western blot).

    • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Conclusion and Future Directions

The comparative data presented in this guide provide a framework for the preclinical evaluation of novel PI3K inhibitors. The illustrative profile of IMP-421 suggests a potent pan-PI3K inhibitor with promising anti-proliferative activity across cancer cell lines with different PI3K pathway alterations. Its broad activity profile may offer advantages in treating tumors with heterogeneous mechanisms of PI3K pathway activation.[8]

However, the therapeutic window for pan-PI3K inhibitors can be narrow due to on-target toxicities associated with the inhibition of PI3K isoforms in normal tissues.[9] In contrast, isoform-selective inhibitors like Alpelisib and Idelalisib offer the potential for improved tolerability by targeting specific PI3K isoforms that are more critical for tumor cell survival in certain contexts. The choice between a pan- and an isoform-selective inhibitor will ultimately depend on the specific cancer type, its underlying genetic drivers, and the potential for combination therapies.

Further investigation into the pharmacokinetics, pharmacodynamics, and safety profile of IMP-421 is warranted to fully understand its therapeutic potential. Head-to-head in vivo efficacy and toxicity studies with both pan- and isoform-selective inhibitors will be crucial in defining its position within the landscape of PI3K-targeted therapies.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.